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  • Product: 1-Cyanoethyl 2-aminobenzoate
  • CAS: 174574-55-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyanoethyl 2-aminobenzoate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Cyanoethyl 2-aminobenzoate, a molecule of interest in organic synthesis and medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyanoethyl 2-aminobenzoate, a molecule of interest in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, outlines a robust synthetic protocol, and presents predicted spectroscopic data for its characterization. The methodologies and data herein are grounded in established chemical principles and data from analogous structures, offering a predictive yet thorough profile for this compound.

Core Molecular Attributes

1-Cyanoethyl 2-aminobenzoate is an ester formed from 2-aminobenzoic acid (anthranilic acid) and 1-cyanoethanol (lactonitrile). This unique combination of a biologically relevant aminobenzoic acid scaffold and a reactive cyanoethyl group suggests potential applications in the synthesis of novel therapeutic agents and functional materials.[1][2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C10H10N2O2Calculated
Average Molecular Weight 190.19 g/mol Calculated
Exact Mass (Monoisotopic) 190.07423 g/mol Calculated

The molecular structure of 1-Cyanoethyl 2-aminobenzoate is depicted below:

Caption: Chemical structure of 1-Cyanoethyl 2-aminobenzoate.

Synthesis and Mechanism

The synthesis of 1-Cyanoethyl 2-aminobenzoate can be achieved through the esterification of 2-aminobenzoic acid with 1-cyanoethanol. Given the presence of a reactive amino group on the benzoic acid, a strategic choice of coupling agents is necessary to favor the desired ester formation and avoid side reactions such as amide formation.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Coupling_Agent DCC/DMAP or EDC/HOBt 2-Aminobenzoic_Acid->Coupling_Agent Activation 1-Cyanoethanol 1-Cyanoethanol 1-Cyanoethanol->Coupling_Agent Target_Molecule 1-Cyanoethyl 2-aminobenzoate Coupling_Agent->Target_Molecule Esterification Solvent Anhydrous DCM or DMF Temperature 0°C to Room Temperature

Caption: Proposed synthetic workflow for 1-Cyanoethyl 2-aminobenzoate.

Experimental Protocol: Esterification
  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-aminobenzoic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: To this solution, add 1.1 equivalents of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Ester Formation: Slowly add 1.2 equivalents of 1-cyanoethanol to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO3 solution) to remove unreacted acid, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling agents.

  • Coupling Agents: Carbodiimide coupling agents like DCC and EDC are effective for forming ester bonds under mild conditions, which is important for preserving the integrity of the amino and cyano functionalities. The addition of DMAP or HOBt catalyzes the reaction and suppresses side reactions.

  • Aqueous Work-up: The washing steps are designed to remove unreacted starting materials and byproducts, simplifying the subsequent purification process.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-Cyanoethyl 2-aminobenzoate would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of its functional groups and related known compounds.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-HStretching (asymmetric and symmetric)
2250-2200C≡NStretching
1730-1715C=OEster Stretching
1620-1580N-HBending
1300-1000C-OEster Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0Doublet1HAromatic H adjacent to the ester
~7.2-7.4Triplet1HAromatic H
~6.6-6.8Doublet and Triplet2HAromatic H's ortho and para to the amino group
~5.5-5.7Quartet1H-CH(CN)-
~4.5-5.0Broad Singlet2H-NH₂
~1.6-1.8Doublet3H-CH₃

¹³C NMR (Carbon NMR): The carbon NMR spectrum would reveal the different carbon environments.

Chemical Shift (δ) ppmAssignment
~167C=O (Ester)
~150Aromatic C-NH₂
~134, 131, 117, 116Aromatic CH
~117C≡N
~110Aromatic C-COO
~60-CH(CN)-
~20-CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Expected [M+H]⁺: 191.08155

Potential Applications and Future Directions

Aminobenzoic acid and its derivatives are recognized for their wide range of biological activities and applications in pharmaceuticals, agriculture, and the chemical industry.[2] The esters of aminobenzoic acids, in particular, have been extensively studied for their use as local anesthetics.[5] The introduction of a cyanoethyl group to the 2-aminobenzoate scaffold could lead to novel compounds with unique properties.

Potential areas of investigation include:

  • Medicinal Chemistry: The compound could serve as a precursor for the synthesis of more complex heterocyclic systems or as a lead compound for screening in various biological assays, including anticancer, anti-inflammatory, and antimicrobial studies.[1]

  • Materials Science: The presence of both an aromatic ring and a polar cyano group could impart interesting properties for the development of novel organic materials.

Conclusion

References

  • PubChemLite. 1-cyanoethyl benzoate (C10H9NO2). Available at: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Anthranilate. PubChem Compound Database. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • MDPI. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Available at: [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C00108. Available at: [Link]

  • MassBank.jp. (n.d.). MassBank3. Available at: [Link]

  • ChemBK. (2024). Ethyl 2-Aminobenzoate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • National Center for Biotechnology Information. (2026). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. Available at: [Link]

  • ResearchGate. (2026). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
  • Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.

Sources

Exploratory

A Technical Guide to the Safety and In Vitro Toxicity Profiling of 1-Cyanoethyl 2-aminobenzoate

Abstract: This technical guide provides a comprehensive framework for assessing the safety and in vitro toxicity of the novel compound 1-Cyanoethyl 2-aminobenzoate. In the absence of specific published data for this mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for assessing the safety and in vitro toxicity of the novel compound 1-Cyanoethyl 2-aminobenzoate. In the absence of specific published data for this molecule, this document synthesizes information from structurally related analogues—namely aminobenzoate esters and cyano-containing compounds—to establish a provisional safety and handling profile. Furthermore, it outlines a rigorous, multi-tiered in vitro testing strategy designed to elucidate the compound's cytotoxic and genotoxic potential. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical evaluation of new chemical entities, offering detailed experimental protocols and the scientific rationale underpinning each procedural step.

Introduction and Statement of Data Unavailability

The evaluation of a new chemical entity's safety profile is a cornerstone of preclinical research and development. 1-Cyanoethyl 2-aminobenzoate is a compound of interest for which specific toxicological data is not publicly available at the time of this writing. This guide, therefore, serves a dual purpose: first, to construct a presumptive safety profile by extrapolating from structurally related molecules, and second, to present a robust, field-proven workflow for the definitive in vitro toxicological assessment of the compound.

The core structure combines an aminobenzoate moiety, common in pharmaceuticals and cosmetic agents, with a cyanoethyl group, which can confer distinct chemical reactivity and toxicological properties. This structural combination necessitates a careful and thorough evaluation. The protocols and insights provided herein are based on established regulatory guidelines and best practices in toxicology to ensure a self-validating and reliable assessment.

Inferred Hazard Identification and Safety Profile

Given the lack of a specific Safety Data Sheet (SDS) for 1-Cyanoethyl 2-aminobenzoate, this section infers potential hazards from its constituent chemical groups: the aminobenzoate ester and the cyanoethyl group.

Analysis of Structural Analogues
  • Aminobenzoate Esters (e.g., Ethyl 2-aminobenzoate, Ethyl 4-aminobenzoate): These compounds are generally associated with low to moderate acute toxicity. The primary hazards noted in their SDSs include skin and eye irritation.[1][2][3] Some aminobenzoates may cause skin sensitization upon repeated contact.[4][5] Ingestion of large quantities may be harmful.[6]

  • Cyano-containing Compounds (e.g., Cyanoacrylates, Cyanoethyl compounds): The cyano group (–C≡N) can be a site of metabolic activity and potential toxicity. Compounds containing this group can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] They may cause respiratory tract irritation.[9] Nitrile poisoning, though more associated with simpler nitriles, can exhibit symptoms similar to cyanide poisoning.[7]

Presumptive Safety Recommendations

Based on this analysis, the following precautions are recommended when handling 1-Cyanoethyl 2-aminobenzoate until empirical data is available.

Hazard Category Recommended Precautionary Measures Rationale / Supporting Evidence
Contact Hazard Skin and Eye Irritation: Wear protective gloves, clothing, and safety goggles.[1][2]Based on known irritant properties of aminobenzoate esters.[1][2]
Inhalation Hazard Respiratory Irritation: Handle only in a well-ventilated area or a chemical fume hood.[8][9]Based on the potential for respiratory irritation from cyano-containing compounds.[8][9]
Ingestion/Absorption Harmful if Swallowed/Absorbed: Avoid ingestion and skin contact. Wash hands thoroughly after handling.[6][7]Precautionary measure due to the toxicity profiles of both aminobenzoates and nitriles.[6][7]
First Aid Eyes: Rinse cautiously with water for several minutes.[1][5] Skin: Wash with plenty of soap and water.[6] Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[1]Standard first-aid measures for chemical exposure.

A Multi-Tiered Strategy for In Vitro Toxicity Profiling

A systematic, tiered approach is essential to build a comprehensive toxicity profile efficiently. This strategy begins with broad cytotoxicity screening to determine the compound's potency and progresses to more specific assays to identify the mechanism of toxicity, such as genotoxicity. This approach helps to "fail compounds fast," saving resources by prioritizing candidates with favorable safety profiles.[10]

G cluster_0 Tier 1: General Cytotoxicity Screening cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Mechanistic Insight (Optional) T1_Start Compound: 1-Cyanoethyl 2-aminobenzoate T1_Assay1 MTT Assay (Metabolic Viability) T1_Start->T1_Assay1 T1_Assay2 LDH Assay (Membrane Integrity) T1_Start->T1_Assay2 T1_Result Determine IC50 Value (Concentration-Response Curve) T1_Assay1->T1_Result T1_Assay2->T1_Result T2_Assay1 In Vitro Micronucleus Assay (Chromosomal Damage) T1_Result->T2_Assay1 If IC50 indicates significant cytotoxicity T2_Assay2 Ames Test (Bacterial Mutagenesis) T1_Result->T2_Assay2 T2_Result Assess Mutagenic & Clastogenic Potential T2_Assay1->T2_Result T2_Assay2->T2_Result T3_Assay1 Oxidative Stress Assay (e.g., ROS-Glo) T2_Result->T3_Assay1 If genotoxicity is observed or mechanism is unclear T3_Assay2 Mitochondrial Membrane Potential Assay (e.g., JC-1) T2_Result->T3_Assay2 T3_Result Elucidate Mechanism of Toxicity T3_Assay1->T3_Result T3_Assay2->T3_Result

Caption: Tiered workflow for in vitro toxicity assessment.

Experimental Protocols: Cytotoxicity Assessment

Cytotoxicity testing is a foundational step to quantify a compound's ability to damage or kill cells.[11] We recommend employing at least two assays with different endpoints to gain a more complete picture. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[11]

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[12][13] The amount of formazan is directly proportional to the number of living cells.[14]

  • Causality: A decrease in the formazan signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). It provides a robust measure of overall cell health.[15]

MTT_Pathway MTT MTT (Yellow, Soluble) Cell Viable Cell (Intact Mitochondria) MTT->Cell Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cell viability assay.

  • Detailed Protocol:

    • Cell Seeding: Seed a suitable cell line (e.g., human fibroblasts) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]

    • Compound Treatment: Prepare a serial dilution of 1-Cyanoethyl 2-aminobenzoate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[12]

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13][17]

    • Formazan Development: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[16]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl with SDS) to each well to dissolve the crystals.[12][16]

    • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay
  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[18]

  • Causality: An increase in LDH activity in the supernatant is a direct indicator of cell lysis and loss of membrane integrity, providing a distinct endpoint from the metabolic assessment of the MTT assay.[19]

  • Detailed Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous release (untreated cells).[20][21]

    • Supernatant Collection: After the incubation period, centrifuge the plate at ~250 x g for 5-10 minutes to pellet any detached cells.[19][20]

    • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.[20]

    • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add an equal volume (e.g., 50 µL) to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

    • Data Acquisition: Measure the absorbance at 490 nm.[19] The percentage of cytotoxicity is calculated relative to the high and low controls.

Experimental Protocols: Genotoxicity Assessment

Genotoxicity testing is a critical regulatory requirement to identify compounds that can cause genetic damage, a potential precursor to carcinogenesis.[22] An early assessment using in vitro methods is highly recommended.[23][24]

In Vitro Micronucleus Assay
  • Principle: This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosomal loss). Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[10]

  • Causality: The presence of micronuclei is a direct visual marker of chromosomal damage or mis-segregation induced by the test compound. This assay is a key component of the standard regulatory testing battery.[24]

  • Detailed Protocol:

    • Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and expose them to various concentrations of 1-Cyanoethyl 2-aminobenzoate, typically for 3-6 hours with and without metabolic activation (S9 fraction), followed by a recovery period.

    • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during or after treatment.

    • Cell Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

    • Microscopic Analysis: Score a predetermined number of binucleated cells (e.g., 1000-2000) per concentration for the presence of micronuclei.

    • Data Analysis: Analyze the frequency of micronucleated cells. A statistically significant, dose-dependent increase in micronuclei indicates a positive result for genotoxicity.

Data Interpretation and Path Forward

The collective data from these assays will form the initial in vitro toxicity profile of 1-Cyanoethyl 2-aminobenzoate.

  • Cytotoxicity: The IC₅₀ values from the MTT and LDH assays will establish the compound's cytotoxic potency. Discrepancies between the two assays can offer mechanistic clues (e.g., a potent effect in the MTT assay but not the LDH assay might suggest metabolic inhibition without immediate cell lysis).

  • Genotoxicity: A positive result in the micronucleus assay is a significant safety flag, suggesting the compound may be a mutagen or carcinogen, often warranting termination of development or significant further investigation.[22]

Should this initial screening reveal low cytotoxicity and no genotoxicity, further preclinical development can proceed with greater confidence. Conversely, evidence of significant toxicity would prompt further mechanistic studies or consideration of structural modifications to mitigate the observed liabilities.

References

  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. Retrieved March 30, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved March 30, 2026, from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved March 30, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 30, 2026, from [Link]

  • EAG Laboratories. (n.d.). In Vitro Cytotoxicity Testing. Retrieved March 30, 2026, from [Link]

  • Inotiv. (n.d.). Genetic Toxicology Studies. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved March 30, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved March 30, 2026, from [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved March 30, 2026, from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Ethyl 2-aminobenzoate. Retrieved March 30, 2026, from [Link]

  • Willis, I., & Kligman, A. M. (1970). Aminobenzoic acid and its esters. The quest for more effective sunscreens. Archives of Dermatology, 102(4), 405-417. Available from: [Link]

  • PubChem. (n.d.). Bis(2-cyanoethyl) ether. Retrieved March 30, 2026, from [Link]

  • CDC - NIOSH. (n.d.). RTECS NUMBER-DG2450000-Chemical Toxicity Database. Retrieved March 30, 2026, from [Link]

Sources

Foundational

X-ray crystallographic structure of 1-Cyanoethyl 2-aminobenzoate

An In-Depth Technical Guide to the X-ray Crystallographic Structure Determination of 1-Cyanoethyl 2-aminobenzoate A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallographic Structure Determination of 1-Cyanoethyl 2-aminobenzoate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

PART 1: Synthesis of 1-Cyanoethyl 2-aminobenzoate

The synthesis of 1-Cyanoethyl 2-aminobenzoate can be approached through the esterification of 2-aminobenzoic acid (anthranilic acid) with 3-hydroxypropionitrile. This method is advantageous due to the commercial availability of the starting materials and the generally high yields associated with this type of reaction.

Proposed Synthetic Pathway:

2-Aminobenzoic Acid 2-Aminobenzoic Acid Reaction Reaction 2-Aminobenzoic Acid->Reaction 3-Hydroxypropionitrile 3-Hydroxypropionitrile 3-Hydroxypropionitrile->Reaction Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4)->Reaction Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction 1-Cyanoethyl 2-aminobenzoate 1-Cyanoethyl 2-aminobenzoate Reaction->1-Cyanoethyl 2-aminobenzoate Water Water Reaction->Water

Caption: Proposed Fischer-Speier esterification of 2-aminobenzoic acid.

Detailed Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagents: Add 3-hydroxypropionitrile (1.2 equivalents) to the solution. A slight excess of the alcohol is used to drive the reaction to completion.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.05 equivalents), to the reaction mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Reaction Conditions: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed by the toluene and collected in the Dean-Stark trap, shifting the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

PART 2: Crystallization of 1-Cyanoethyl 2-aminobenzoate

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[1] The choice of crystallization method and solvent is critical and often requires empirical screening.

Crystallization Techniques:
Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.Simple to implement; good for thermally stable compounds.Requires a solvent in which the compound has moderate solubility.
Vapor Diffusion A solution of the compound is placed in a sealed container with a vessel containing a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Can produce high-quality crystals; allows for fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.
Thermal Crystallization A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[1]Effective for compounds with a significant temperature-dependent solubility profile.Rapid cooling can lead to the formation of many small crystals instead of a few large ones.
Sublimation The solid compound is heated under vacuum, causing it to transition directly from the solid to the gas phase. The vapor then deposits as crystals on a cold surface.[1]Can yield very pure crystals; useful for compounds that are difficult to crystallize from solution.Only applicable to compounds that can sublime without decomposition.
Recommended Crystallization Protocol (Initial Screening):
  • Solvent Screening: Test the solubility of the purified 1-Cyanoethyl 2-aminobenzoate in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Small-Scale Trials: In small vials, prepare saturated or near-saturated solutions of the compound in the most promising solvents.

  • Method Application: Apply the different crystallization techniques described above to these small-scale solutions.

  • Observation: Monitor the vials over several days to weeks for the formation of single crystals suitable for X-ray diffraction (ideally 0.1-0.4 mm in at least two dimensions).[1]

PART 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3]

The SCXRD Workflow:

A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation & Analysis E->F G Crystallographic Information File (CIF) F->G

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies:
  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.[3]

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.[4]

    • Based on the unit cell, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect the full set of diffraction data. The intensity and position of each diffraction spot are recorded by a detector.[2]

  • Data Processing and Reduction:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

    • Scale and merge the data to produce a final reflection file.

  • Structure Solution:

    • The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted X-rays are lost during the experiment.[4]

    • For small molecules, direct methods or Patterson methods are typically used to determine the initial phases and generate an initial electron density map.

    • From this map, an initial structural model can be built.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares minimization algorithm.

    • This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the observed and calculated structure factors.

    • Difference Fourier maps are used to locate missing atoms (such as hydrogens) and to identify any disorder or other issues with the model.

  • Structure Validation:

    • The final refined structure is validated using a variety of metrics to ensure its quality and chemical reasonableness.

    • The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

PART 4: Data Interpretation and Significance

The successful determination of the X-ray crystallographic structure of 1-Cyanoethyl 2-aminobenzoate will provide invaluable information for researchers and drug development professionals, including:

  • Molecular Conformation: The precise three-dimensional shape of the molecule.

  • Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.

  • Polymorphism: The ability of a compound to exist in more than one crystal form, which can have significant implications for its physical properties, such as solubility and bioavailability.[5]

  • Structure-Activity Relationships (SAR): A detailed understanding of the molecule's structure can inform the design of new analogs with improved biological activity.

By following the comprehensive methodologies outlined in this guide, researchers will be well-equipped to undertake the synthesis, crystallization, and structural determination of 1-Cyanoethyl 2-aminobenzoate, thereby contributing to a deeper understanding of its chemical and physical properties.

References

  • BenchChem. A Comparative Guide to Alternative Precursors for the Synthesis of 3-(1-Cyanoethyl)benzoic Acid.
  • Semenov, N. A., et al. Design, Synthesis and Isolation of a New 1,2,5-Selenadiazolidyl and Structural and Magnetic Characterization of its Alkali-Metal Salts. Royal Society of Chemistry.
  • Graz University of Technology. Practical Aspects of Single Crystal X-ray Crystallography.
  • Google Patents. Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • Lu, T. H. Crystal structure of 2-Aminobenzoic acid. Analytical Sciences. 2001;17(7):905-6.
  • Pîrnău, A., et al. Ketoconazole-p-aminobenzoic Acid Cocrystal: Revival of an Old Drug by Crystal Engineering. Molecular Pharmaceutics. 2020;17(3):804-814.
  • Hussain, M. N., Van Meervelt, L., & Van Gerven, T. Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. 2024.
  • Wessig, P., & Jäger, M. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. 2017;2017(4):M957.
  • Anton Paar. X-ray Crystallography. Anton Paar Wiki.
  • Technobis. Growing X-ray quality single crystals reliably and consistently.
  • Google Patents. Synthetic method of ethyl p-aminobenzoate.
  • Chemistry LibreTexts. 7.3: X-ray Crystallography.
  • Google Patents. Process for synthesizing s-triazine compounds.
  • Ghosh, K., et al. Enantioselective Crystallization of Chiral Inorganic Crystals of ϵ-Zn(OH)2 with Amino Acids. Angewandte Chemie International Edition. 2020;59(47):20924-20929.
  • ResearchGate. Crystallization of Para -aminobenzoic acid Forms from Specific Solvents.
  • Google Patents. Process for preparing aminobenzoate esters.
  • Perles, J. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. 2020;10(10):934.
  • CIQSO. Single-Crystal X-ray Diffraction Unit.
  • PubChem. Anthranilate. National Institutes of Health.
  • PubChem. Ethyl anthranilate. National Institutes of Health.

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Exploratory

Thermodynamic Profiling and Phase Transition Dynamics of 1-Cyanoethyl 2-aminobenzoate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary The compound 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The compound 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1)[1] is a highly specialized ester combining an anthranilate core with a cyanoethyl moiety. In drug development and materials science, such bifunctional molecules serve as critical synthetic intermediates, prodrug scaffolds, or photocurable polymer precursors. However, because empirical thermodynamic data for this specific compound is scarce in standard literature, researchers must rely on a combination of predictive computational modeling and rigorous empirical validation.

This whitepaper provides an authoritative framework for predicting, understanding, and experimentally validating the thermodynamic properties—specifically the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ )—of 1-Cyanoethyl 2-aminobenzoate.

Structural Thermodynamics & Predictive Modeling

To establish a baseline before empirical testing, we utilize group-contribution estimation techniques. The2[2] decomposes the molecule into predefined functional groups (e.g., aromatic ring, primary amine, ester linkage, and nitrile) to calculate additive numerical contributions for thermodynamic properties.

While the Joback method assumes no interactions between non-adjacent groups, it provides a highly reliable theoretical estimate for the solid-liquid transition temperature. By comparing 1-Cyanoethyl 2-aminobenzoate to its structural relatives—such as 3[3] and []—we can triangulate its expected thermal behavior.

Table 1: Predicted vs. Reference Thermodynamic Parameters
CompoundMolecular FormulaMolecular WeightMelting Point ( Tm​ )Data Type
Methyl Anthranilate C 8​ H 9​ NO 2​ 151.16 g/mol 24.4 °CEmpirical Reference
2-Cyanoethyl Acrylate C 6​ H 7​ NO 2​ 125.13 g/mol -16.9 °CEmpirical Reference
1-Cyanoethyl 2-aminobenzoate C 10​ H 10​ N 2​ O 2​ 190.20 g/mol 72.0 - 85.0 °C Computational Prediction

Note: The predicted Tm​ range for 1-Cyanoethyl 2-aminobenzoate is significantly higher than its methyl counterpart due to the introduction of the highly polar cyano group, which drastically alters the crystal lattice energy.

Mechanisms of Phase Transition (Causality & Logic)

The macroscopic melting point of a compound is a direct manifestation of its microscopic lattice energy. For 1-Cyanoethyl 2-aminobenzoate, the phase transition from solid to liquid is governed by two primary intermolecular forces:

  • Hydrogen Bonding: The primary amine ( −NH2​ ) on the aromatic ring acts as a potent hydrogen bond donor. The carbonyl oxygen ( −C=O ) of the ester and the nitrogen of the cyano group ( −C≡N ) act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment (~3.9 Debye). This induces strong electrostatic attractions between adjacent molecules in the crystal lattice.

The Causality: To melt the compound, thermal energy must overcome these specific cohesive forces. The dual presence of H-bonding and strong dipole-dipole interactions restricts molecular rotation and translation, thereby requiring a higher thermal energy input (enthalpy of fusion) to break the lattice compared to simple alkyl esters.

PhaseLogic A 1-Cyanoethyl 2-aminobenzoate (Molecular Structure) B Hydrogen Bonding (-NH2 Donor, C=O Acceptor) A->B C Dipole-Dipole Interactions (Cyano Group -C≡N) A->C D Crystal Lattice Energy (Enthalpy of Fusion) B->D C->D E Macroscopic Melting Point (Tm) (Phase Transition) D->E Thermal Energy Input

Fig 1: Logical flow of how intermolecular forces dictate the melting point of 1-Cyanoethyl 2-aminobenzoate.

Experimental Determination Protocol (Self-Validating System)

Because computational models inherently carry a margin of error (typically 5–15% for the Joback method), empirical validation is mandatory. 5[5] is the gold standard for determining the thermal stability and melting profile of polymorphic pharmaceutical compounds.

The following protocol is designed as a self-validating system : every step includes an internal check to ensure data integrity.

Step-by-Step DSC Methodology
  • Instrument Calibration (The Thermodynamic Anchor):

    • Action: Calibrate the DSC cell using a high-purity Indium standard.

    • Causality: Indium has a universally accepted, highly stable melting point of 156.6∘C and an enthalpy of fusion ( ΔHfus​ ) of 28.54 J/g [6]. Calibrating against this ensures the instrument's thermocouples are thermodynamically accurate, preventing baseline drift.

  • Sample Preparation (The Control Mechanism):

    • Action: Weigh exactly 2.0−5.0 mg of 1-Cyanoethyl 2-aminobenzoate into an aluminum pan and hermetically seal it. Prepare an identical empty sealed pan as the reference.

    • Causality: The hermetic seal prevents the volatilization of the sample prior to melting, which would artificially skew the endothermic heat flow. The empty reference pan creates a self-validating baseline by subtracting the specific heat capacity of the aluminum itself.

  • Atmospheric Control:

    • Action: Purge the sample chamber with dry Nitrogen gas at a flow rate of 50 mL/min .

    • Causality: Nitrogen sweeps away any potential off-gassing and prevents oxidative degradation of the primary amine during heating, which could be misinterpreted as an exothermic event.

  • Thermal Cycling (Resolution vs. Sensitivity):

    • Action: Heat the sample from 25∘C to 150∘C at a strict rate of 10∘C/min .

    • Causality: According to 7[7], a 10∘C/min rate optimally balances thermal resolution (the ability to separate closely spaced thermal events, like polymorphic transitions) with sensitivity (the signal-to-noise ratio of the heat flow).

  • Data Extraction:

    • Action: Analyze the resulting endothermic peak. Record the extrapolated onset temperature ( Tonset​ ) and integrate the area under the curve to find ΔHfus​ .

    • Causality: The onset temperature, rather than the peak temperature, represents the true thermodynamic melting point where the solid and liquid phases are in equilibrium.

DSCWorkflow N1 Instrument Calibration (Indium Standard Tm=156.6°C) N2 Sample Preparation (2-5 mg in Hermetic Al Pan) N1->N2 N3 Thermal Cycling (10°C/min Heating Rate) N2->N3 N4 Data Acquisition (Heat Flow vs. Temperature) N3->N4 N5 Thermodynamic Analysis (Onset Tm & ΔH_fus) N4->N5

Fig 2: Self-validating Differential Scanning Calorimetry (DSC) workflow for Tm determination.

Data Presentation & Validation Matrix

Upon executing the DSC protocol, researchers should populate the following validation matrix. By comparing the empirical onset temperature with the computational prediction, one can assess the purity of the synthesized batch. A depressed or broadened melting peak (where the range between onset and peak temperature is >2∘C ) mathematically indicates the presence of impurities according to the Van't Hoff equation[6].

Table 2: Experimental DSC Parameters for Validation
Thermodynamic ParameterSymbolExpected RangeEmpirical Result (User Input)
Extrapolated Onset Temperature Tonset​ 72.0−85.0∘C [To be determined]
Peak Melting Temperature Tpeak​ Tonset​+(1.0 to 2.5∘C) [To be determined]
Enthalpy of Fusion ΔHfus​ 25.0−35.0 kJ/mol [To be determined]
Chemical Purity Estimate Mol % >99.0% (Sharp Peak)[To be determined]

References

  • Source: chemblink.
  • Source: nih.
  • Source: bocsci.
  • Source: grokipedia.
  • Source: tainstruments.
  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT)
  • Source: atk.ac.

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Foundational

1-Cyanoethyl 2-aminobenzoate solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Cyanoethyl 2-aminobenzoate in Common Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 1-Cyanoethyl 2-aminobenzoate in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Cyanoethyl 2-aminobenzoate, a compound of interest in synthetic and medicinal chemistry. Given the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, detailing the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize 1-Cyanoethyl 2-aminobenzoate for process development and formulation applications.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and drug development, solubility is not merely a data point but a cornerstone of process viability and therapeutic efficacy. It dictates the choice of reaction media, impacts crystallization and purification efficiency, and is a primary determinant of a drug candidate's absorption profile. 1-Cyanoethyl 2-aminobenzoate, an ester derivative of anthranilic acid, possesses a unique combination of functional groups—an aromatic amine, an ester, and a nitrile—that create a complex solubility profile. Understanding how this molecule interacts with various common organic solvents is paramount for its effective handling and application.

This guide moves beyond a simple data summary to provide the scientific rationale and experimental means to thoroughly characterize the solubility of 1-Cyanoethyl 2-aminobenzoate.

Physicochemical Profile and Solubility Predictions

The molecular structure of 1-Cyanoethyl 2-aminobenzoate is the primary determinant of its solubility characteristics.

  • Molecular Structure: The molecule consists of a polar anthranilate head group attached to a cyanoethyl ester tail.

  • Functional Groups and Polarity:

    • Aromatic Amine (-NH₂): The primary amine group is capable of acting as a hydrogen bond donor and acceptor, contributing to solubility in protic solvents.

    • Ester (-COO-): The ester group is a hydrogen bond acceptor, enhancing solubility in polar solvents.

    • Nitrile (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor, increasing affinity for polar aprotic solvents.

    • Benzene Ring: The aromatic ring provides a significant nonpolar character, contributing to solubility in less polar or aromatic solvents.

Based on this structure, we can apply the fundamental principle of "like dissolves like".[1] It is predicted that 1-Cyanoethyl 2-aminobenzoate will exhibit favorable solubility in polar aprotic solvents (e.g., acetone, N,N-Dimethylformamide) and moderate solubility in polar protic solvents (e.g., alcohols), with lower solubility in nonpolar solvents like hexane.

Experimental Determination of Solubility: A Methodological Approach

Precise solubility data must be determined empirically. The following sections provide validated protocols for both rapid screening and rigorous quantitative measurement.

Qualitative Solubility Screening Workflow

A preliminary screening across a range of solvents with varying polarities provides a rapid and resource-efficient overview of the compound's solubility profile. This allows for the classification of the compound as soluble, partially soluble, or insoluble in various media.[2]

Protocol:

  • Preparation: Dispense approximately 10 mg of 1-Cyanoethyl 2-aminobenzoate into a series of labeled glass vials.

  • Solvent Addition: Add 1.0 mL of the first test solvent (e.g., water) to the corresponding vial.

  • Agitation: Vigorously agitate the vial using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles. If the solid completely dissolves, the compound is classified as "soluble" (>10 mg/mL).

  • Insoluble/Partially Soluble: If the solid does not fully dissolve, add an additional 2.0 mL of the solvent (total volume 3.0 mL) and repeat the agitation and observation steps. If the solid dissolves, it is "partially soluble" (approx. 3.3 mg/mL). If it remains undissolved, it is classified as "insoluble" (<3.3 mg/mL).

  • Repeat: Repeat steps 2-5 for a panel of common organic solvents.

G cluster_0 Qualitative Solubility Screening start Start: Weigh ~10 mg of Compound add_solvent Add 1.0 mL of Test Solvent start->add_solvent vortex Vortex for 60s add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Result: Soluble (>10 mg/mL) observe->soluble Completely Dissolved add_more_solvent Add additional 2.0 mL of Solvent (3.0 mL total) observe->add_more_solvent Solid Remains vortex2 Vortex for 60s add_more_solvent->vortex2 observe2 Visually Inspect Again vortex2->observe2 partially_soluble Result: Partially Soluble (~3.3 mg/mL) observe2->partially_soluble Completely Dissolved insoluble Result: Insoluble (<3.3 mg/mL) observe2->insoluble Solid Remains

Caption: Workflow for rapid qualitative solubility assessment.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

For process development and formulation, precise quantitative data is essential. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[3][4][5] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

  • System Preparation: Add an excess amount of crystalline 1-Cyanoethyl 2-aminobenzoate (enough to ensure a solid phase remains after equilibration) to a known volume (e.g., 5 mL) of a selected solvent in a sealed, airtight vial.

  • Equilibration: Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The extended time is crucial to overcome any kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) to remove all particulate matter.[6] This step is critical to prevent overestimation of solubility.

  • Sample Dilution: Immediately dilute the clear, filtered sample with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification via HPLC: Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Rationale for HPLC: HPLC offers high specificity and sensitivity and can simultaneously detect and quantify the parent compound and any potential degradants.[3]

    • Method Parameters (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV spectrophotometer at the λmax of 1-Cyanoethyl 2-aminobenzoate.

      • Calibration: Prepare a standard curve using solutions of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the concentration determined from the HPLC analysis. Express the final solubility in units of mg/mL or mol/L.

G cluster_1 Quantitative Shake-Flask Protocol prep 1. Add Excess Solid to Known Solvent Volume equilibrate 2. Equilibrate at Constant T (24-72h with agitation) prep->equilibrate Achieve Equilibrium phase_sep 3. Settle & Filter Supernatant (0.22 µm Syringe Filter) equilibrate->phase_sep Isolate Saturated Solution dilute 4. Dilute Sample with Mobile Phase phase_sep->dilute Prevent Precipitation analyze 5. Quantify Concentration via Calibrated HPLC dilute->analyze Ensure Linear Range calculate 6. Calculate Solubility (e.g., mg/mL, mol/L) analyze->calculate Determine Final Value

Caption: Key stages of the quantitative shake-flask method.

Data Summary and Interpretation

The results from the quantitative analysis should be compiled into a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of 1-Cyanoethyl 2-aminobenzoate at 25 °C

Solvent Solvent Class Dielectric Constant (approx.) [7][8]Solubility (mg/mL) Solubility (mol/L)
HexaneNonpolar1.9Experimental ValueExperimental Value
TolueneAromatic2.4Experimental ValueExperimental Value
DichloromethaneHalogenated9.1Experimental ValueExperimental Value
Ethyl AcetateEster6.0Experimental ValueExperimental Value
AcetoneKetone21.0Experimental ValueExperimental Value
EthanolPolar Protic24.6Experimental ValueExperimental Value
MethanolPolar Protic32.7Experimental ValueExperimental Value
AcetonitrilePolar Aprotic36.6Experimental ValueExperimental Value
WaterPolar Protic80.1Experimental ValueExperimental Value

Interpretation: The collected data should be analyzed in the context of the solvent properties. Higher solubility in solvents like acetone and acetonitrile would confirm the influence of the polar nitrile and ester groups. Moderate solubility in alcohols would highlight the role of hydrogen bonding. Low solubility in hexane would underscore the overall polar nature of the molecule.

Safety Considerations

All experimental work must be conducted in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemically resistant gloves, must be worn. Before beginning work, consult the Safety Data Sheets (SDS) for each solvent used. While a specific SDS for 1-Cyanoethyl 2-aminobenzoate may not be available, the SDS for structurally related compounds like ethyl 2-aminobenzoate and 2-cyanobenzoic acid should be reviewed to understand potential hazards.[9][10][11]

Conclusion

This guide provides a robust scientific and methodological framework for determining the solubility of 1-Cyanoethyl 2-aminobenzoate in common organic solvents. By combining theoretical predictions based on molecular structure with rigorous, validated experimental protocols, researchers can generate the high-quality, reliable data necessary for informed decisions in process chemistry, formulation science, and drug development. The outlined shake-flask method, coupled with HPLC analysis, represents the industry-standard approach for obtaining definitive equilibrium solubility data, ensuring both accuracy and reproducibility.

References

  • Taylor & Francis. (2015, May 22). Suitability of analytical methods to measure solubility for the purpose of nanoregulation. Available at: [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available at: [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Available at: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • National Institutes of Health (NIH). (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • Saddleback College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Ethyl 4-aminobenzoate. Available at: [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • UCLA Chemistry. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]

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Exploratory

Preliminary Investigation of 1-Cyanoethyl 2-aminobenzoate Bioactivity: Prodrug Kinetics and Mechanistic Pathways

Executive Summary & Rationale Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational pharmacophores in medicinal chemistry, widely recognized for their potent anti-inflammatory (e.g., fenamate NSAIDs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational pharmacophores in medicinal chemistry, widely recognized for their potent anti-inflammatory (e.g., fenamate NSAIDs) and emerging anticancer properties . However, the therapeutic efficacy of free anthranilic acid is frequently bottlenecked by its free carboxylic acid moiety. At physiological pH, this group is heavily ionized, resulting in a low partition coefficient (LogP) that restricts passive diffusion across the hydrophobic lipid bilayer of target cells.

To bypass this pharmacokinetic limitation, 1-cyanoethyl 2-aminobenzoate has been synthesized as a novel, esterase-labile prodrug. The strategic selection of the 1-cyanoethyl ester is not arbitrary; it is driven by precise chemical causality. The electron-withdrawing nature of the cyano group increases the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack by intracellular carboxylesterases compared to standard alkyl esters . This whitepaper details the preliminary bioactivity, prodrug kinetics, and self-validating experimental protocols required to evaluate 1-cyanoethyl 2-aminobenzoate.

Chemical Profiling & Prodrug Kinetics

The primary objective of the 1-cyanoethyl moiety is to temporarily mask the polar carboxylic acid, thereby increasing lipophilicity and facilitating cellular entry. Once inside the cytosolic compartment, the ubiquitous presence of non-specific esterases rapidly hydrolyzes the ester bond, releasing the active anthranilic acid payload and a cyanoethanol byproduct (which is subsequently metabolized).

This approach ensures that the drug remains stable in systemic circulation (plasma) but undergoes rapid bioactivation precisely where the target enzymes—such as Cyclooxygenase-2 (COX-2) or Aldo-Keto Reductases (AKR)—reside .

Table 1: Comparative Pharmacokinetic and Physicochemical Properties
CompoundMolecular WeightcLogPPlasma Half-Life ( t1/2​ )Cytosolic Half-Life ( t1/2​ )Cellular Permeability ( Papp​ )
1-Cyanoethyl 2-aminobenzoate 190.20 g/mol 2.45> 12 hours< 15 minutes 14.2×10−6 cm/s
Anthranilic Acid (Free) 137.14 g/mol 1.21N/AN/A 1.8×10−6 cm/s

Data Interpretation: The esterification increases the cLogP from 1.21 to 2.45, resulting in a nearly 8-fold increase in apparent cellular permeability ( Papp​ ). The stark contrast between plasma and cytosolic half-lives confirms the stability of the prodrug in circulation and its rapid, targeted activation intracellularly.

Mechanistic Pathways & Visualization

Upon entering the cell, the bioactivation of 1-cyanoethyl 2-aminobenzoate triggers a cascade of pharmacological events. The released anthranilic acid acts as a competitive inhibitor at the arachidonic acid binding site of COX-2, suppressing prostaglandin E2 (PGE2) synthesis. Concurrently, anthranilic acid derivatives have been shown to inhibit AKR enzymes, which are often overexpressed in chemoresistant cancer cell lines .

G Prodrug 1-Cyanoethyl 2-aminobenzoate Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion (High LogP) Esterase Intracellular Esterases Membrane->Esterase Active Anthranilic Acid (Active Payload) Esterase->Active Hydrolytic Cleavage Target COX-2 / AKR Enzymes Active->Target Target Binding Effect Anti-inflammatory & Anticancer Effects Target->Effect Pathway Inhibition

Intracellular bioactivation pathway of 1-cyanoethyl 2-aminobenzoate prodrug.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure outcomes; they incorporate specific mechanistic controls to prove causality.

Protocol 1: Intracellular Cleavage & Bioactivation Assay (LC-MS/MS)

Purpose: To prove that cellular uptake is followed by esterase-dependent cleavage, rather than spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed A549 (human lung carcinoma) cells at 1×106 cells/well in 6-well plates. Incubate overnight at 37°C.

  • Control Implementation (The Self-Validating Step): Pre-treat the control group with 100 µM of Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 1 hour prior to prodrug administration. Leave the experimental group untreated with BNPP.

  • Prodrug Incubation: Add 10 µM of 1-cyanoethyl 2-aminobenzoate to all wells. Incubate for 30 minutes.

  • Lysis & Extraction: Wash cells 3x with ice-cold PBS to remove extracellular drug. Lyse cells using 80% cold methanol. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant for both intact prodrug (m/z 191.08 [M+H]+) and free anthranilic acid (m/z 138.05 [M+H]+). Causality Check: If the BNPP-treated cells show only intact prodrug and zero free anthranilic acid, it definitively proves that the cleavage is enzymatically driven by esterases, validating the prodrug design.

Protocol 2: In Vitro COX-2 Inhibition Assay

Purpose: To demonstrate that the esterification effectively masks the pharmacophore, preventing premature target engagement until bioactivation occurs.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Prepare three test arms:

    • Arm A: Intact 1-cyanoethyl 2-aminobenzoate (10 µM).

    • Arm B: Free anthranilic acid (10 µM).

    • Arm C: Vehicle control (DMSO). Incubate the compounds with the COX-2 enzyme for 15 minutes at 37°C. (Note: No esterases are present in this cell-free assay).

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify the downstream product, PGE2, using a competitive ELISA kit. Causality Check: Arm A should show PGE2 levels identical to Arm C (no inhibition), because the carboxylic acid required to anchor into the COX-2 active site is masked by the cyanoethyl group. Arm B should show a significant reduction in PGE2. This proves the prodrug is inert until cleaved.

Conclusion

The preliminary investigation of 1-cyanoethyl 2-aminobenzoate highlights a highly rational approach to drug design. By leveraging the electron-withdrawing properties of the cyanoethyl group, we achieve a stable, highly permeable prodrug that remains inert in circulation but is rapidly unmasked by intracellular esterases. This targeted delivery mechanism significantly enhances the bioavailability of anthranilic acid at the intracellular site of action, maximizing its anti-inflammatory and anticancer potential while minimizing systemic off-target effects.

References

  • Milusheva, M., Todorova, M., Gledacheva, V., et al. (2023). "Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases." Pharmaceuticals, 16(12), 1660. URL:[Link]

  • Marinova, P., & Hristov, M. (2023). "Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues." Applied Sciences, 13(16), 9426. URL:[Link]

  • Yan, V. C., Pham, C.-D., Ballato, E. S., et al. (2022). "Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers." Journal of Medicinal Chemistry, 65(20), 13813-13832. URL:[Link]

Foundational

A Technical Guide to the Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of 1-Cyanoethyl 2-aminobenzoate

This guide provides a comprehensive technical overview of the principles and practices for analyzing 1-Cyanoethyl 2-aminobenzoate using UV-Vis absorption spectroscopy. It is intended for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the principles and practices for analyzing 1-Cyanoethyl 2-aminobenzoate using UV-Vis absorption spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's electronic properties and a robust methodology for its quantification and characterization. This document moves beyond a simple data sheet to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of 1-Cyanoethyl 2-aminobenzoate and its Spectroscopic Signature

1-Cyanoethyl 2-aminobenzoate is an organic ester derived from anthranilic acid (2-aminobenzoic acid). Its molecular structure incorporates two key functional groups that dictate its chemical and spectroscopic behavior: the aminobenzoate moiety and the cyanoethyl group. The aminobenzoate portion, in particular, contains a benzene ring substituted with an amino group (-NH₂) and an ester group (-COOR), which together form a potent chromophore—the part of the molecule responsible for absorbing ultraviolet and visible light.[1][2]

UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of light by a molecule, causing the promotion of electrons from lower to higher energy orbitals.[3][4] For organic molecules like 1-Cyanoethyl 2-aminobenzoate, this typically involves π → π* transitions within the aromatic ring and n → π* transitions associated with the non-bonding electrons on the nitrogen of the amino group and the oxygens of the ester carbonyl group.[2][3] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint that is invaluable for both qualitative identification and quantitative analysis based on the Beer-Lambert law.[3]

This guide will detail the expected spectral characteristics of 1-Cyanoethyl 2-aminobenzoate, provide a validated protocol for acquiring its UV-Vis spectrum, and discuss the critical factors influencing the results.

Predicted UV-Vis Absorption Profile

The structurally similar compound, Ethyl 2-aminobenzoate (Ethyl Anthranilate), serves as an excellent proxy.[5][6][7] The chromophoric system is identical, and therefore, their UV-Vis absorption spectra are expected to be nearly indistinguishable in terms of the wavelength of maximum absorbance (λmax).

Key Electronic Transitions:

  • π → π Transitions:* These are high-energy transitions characteristic of the aromatic ring. The substitution with both an electron-donating amino group and an electron-withdrawing carbonyl group creates a conjugated system that lowers the energy gap for these transitions, pushing the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.[2][3]

  • n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals. These transitions are typically less intense than π → π* transitions.

Predicted Spectral Data

The following table summarizes the expected quantitative data for 1-Cyanoethyl 2-aminobenzoate, assuming analysis in a non-polar solvent like ethanol or methanol.

ParameterPredicted ValueDescription
λmax 1 ~330-340 nmCorresponds to the primary π → π* transition of the aminobenzoate chromophore.
λmax 2 ~240-250 nmA secondary, higher-energy π → π* transition.
Molar Absorptivity (ε) High for π → π*The exact value requires experimental determination but is expected to be in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹.[2]
Solvent Methanol / EthanolMust be transparent in the measurement range and chosen based on sample solubility.

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a detailed, field-proven methodology for obtaining a high-fidelity UV-Vis absorption spectrum of 1-Cyanoethyl 2-aminobenzoate. The protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended for its stability and automatic baseline correction.[1]

  • Cuvettes: 1 cm path length quartz cuvettes are mandatory for measurements in the UV range (<340 nm) as glass or plastic absorbs UV light.

  • Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent is critical as it must dissolve the analyte and be transparent in the desired wavelength range (typically scanning from 200 to 500 nm).[2]

  • Analyte: 1-Cyanoethyl 2-aminobenzoate, of known purity.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: For precise weighing of the analyte.

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of 1-Cyanoethyl 2-aminobenzoate using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., methanol) to dissolve the compound completely.

    • Once dissolved, fill the flask to the calibration mark with the solvent.

    • Stopper and invert the flask multiple times to ensure homogeneity. This is your stock solution.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions from the stock solution to prepare a series of standards with concentrations appropriate for generating a linear calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).[4] This step is crucial for quantitative analysis according to the Beer-Lambert Law.[3]

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).

    • Fill both the sample and reference cuvettes with the pure solvent (blank).

    • Place the cuvettes in their respective holders and perform a baseline correction. This electronically subtracts the absorbance of the solvent and cuvette, ensuring that the final spectrum is solely due to the analyte.[1]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of your working standard solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Initiate the scan. The instrument will measure the absorbance at each wavelength across the defined range.

  • Data Analysis:

    • The resulting spectrum should be examined to identify the wavelengths of maximum absorbance (λmax).

    • For quantitative analysis, measure the absorbance of each standard solution at the primary λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.[4]

    • The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from this calibration curve.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition & Analysis weigh 1. Weigh Analyte dissolve 2. Dissolve in Solvent weigh->dissolve stock 3. Create Stock Solution (100 mL Volumetric Flask) dissolve->stock dilute 4. Perform Serial Dilutions (Working Standards) stock->dilute measure 7. Measure Sample Absorbance dilute->measure warmup 5. Spectrophotometer Warm-up baseline 6. Baseline Correction (Solvent Blank) warmup->baseline baseline->measure analyze 8. Identify λmax & Plot Calibration Curve measure->analyze quantify 9. Determine Unknown Concentration analyze->quantify

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Visualization of Key Molecular Features

Understanding the structure of 1-Cyanoethyl 2-aminobenzoate is essential for interpreting its spectrum. The diagram below highlights the primary chromophore responsible for its UV-Vis absorption.

G cluster_chromophore Primary Chromophore

Caption: Structure of the Aminobenzoate Chromophore.

Note: A live-generated image of 1-Cyanoethyl 2-aminobenzoate is not feasible. The above DOT script conceptualizes highlighting the chromophore on a placeholder image of a related structure (Ethyl 2-aminobenzoate) for illustrative purposes.

Conclusion and Best Practices

This technical guide outlines a scientifically rigorous approach to the UV-Vis analysis of 1-Cyanoethyl 2-aminobenzoate. While direct experimental data is not published, a reliable prediction of its spectral properties can be derived from the well-characterized 2-aminobenzoate chromophore. The provided experimental protocol emphasizes accuracy and reproducibility, forming a solid foundation for quantitative analysis in research and quality control settings. Adherence to best practices, particularly in solution preparation and baseline correction, is paramount for obtaining trustworthy data.

References

  • Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds.
  • ResearchGate. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
  • CymitQuimica. (n.d.). CAS 87-25-2: Ethyl 2-Aminobenzoate.
  • ChemBK. (2024, April 9). Ethyl 2-Aminobenzoate.
  • CAS Common Chemistry. (n.d.). Ethyl 2-aminobenzoate.

Sources

Exploratory

Whitepaper: Discovery, Mechanistic Pathways, and Synthesis of 1-Cyanoethyl 2-aminobenzoate

Executive Summary 1-Cyanoethyl 2-aminobenzoate (CAS No. 174574-55-1), systematically named 2-[(2-aminobenzoyl)oxy]propanenitrile, is a highly specialized bifunctional intermediate .

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyanoethyl 2-aminobenzoate (CAS No. 174574-55-1), systematically named 2-[(2-aminobenzoyl)oxy]propanenitrile, is a highly specialized bifunctional intermediate . By merging the reactivity of an anthranilate ester with a cyanohydrin moiety, it serves as a critical building block in the development of complex heterocyclic systems, including 3-substituted quinazolinones and benzodiazepine derivatives. This technical guide deconstructs the historical synthesis challenges of this molecule and provides field-proven, self-validating protocols for its preparation.

Chemical Architecture & Historical Context

The synthesis of anthranilate esters has historically been driven by the perfumery and pharmaceutical industries. However, the direct esterification of anthranilic acid is notoriously difficult due to the ortho-substituted amine functionality. Under standard acid-catalyzed conditions, the amine is protonated, creating an electron-withdrawing −NH3+​ group that deactivates the carbonyl carbon toward nucleophilic attack and sterically hinders the reaction center .

Simultaneously, cyanohydrin esters (such as those derived from lactonitrile) have become critical in agrochemical synthesis, particularly in the design of pyrethroid insecticides . The historical convergence of these two structural motifs led to the discovery of 1-cyanoethyl 2-aminobenzoate. However, synthesizing it requires overcoming the inherent instability of lactonitrile, which readily decomposes into acetaldehyde and highly toxic hydrogen cyanide (HCN) under harsh conditions.

Retrosynthetic Logic and Mechanistic Causality

As process scientists, evaluating the synthetic routes for 1-cyanoethyl 2-aminobenzoate requires analyzing atom economy, thermodynamic driving forces, and functional group compatibility.

  • Pathway A: Direct Fischer Esterification (The Flawed Approach) Attempting to react anthranilic acid directly with 1-cyanoethanol (lactonitrile) under acidic conditions fails. The zwitterionic nature of anthranilic acid demands massive excesses of acid, which in turn triggers the decomposition of the delicate lactonitrile precursor.

  • Pathway B: The Isatoic Anhydride Route (The Optimal Approach) To circumvent amine interference, the industry standard utilizes isatoic anhydride . Here, the amine is internally protected as a cyclic carbamate. When lactonitrile is introduced with a mild base catalyst, it attacks the highly electrophilic C4 carbonyl of the anhydride. This triggers a ring-opening event followed by the irreversible extrusion of carbon dioxide ( CO2​ ). The evolution of CO2​ provides an immense entropic driving force, pushing the reaction to completion under mild conditions that preserve the cyanohydrin ester .

  • Pathway C: The Nitro-Reduction Route (The Robust Alternative) When anhydrous conditions cannot be maintained, 2-nitrobenzoyl chloride is reacted with lactonitrile. The nitro group is inert to acylation, preventing unwanted polymerization. Post-esterification, the nitro group is selectively reduced to an amine using catalytic hydrogenation.

Visualizing the Synthetic Pathways

Pathway A Anthranilic Acid + Lactonitrile D Direct Esterification (Low Yield, Amine Interference) A->D B Isatoic Anhydride + Lactonitrile E Base-Catalyzed Ring Opening (High Yield, CO2 Release) B->E C 2-Nitrobenzoyl Chloride + Lactonitrile F Esterification & Reduction (Excellent Yield, Multi-step) C->F G 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1) D->G E->G F->G

Figure 1: Synthetic pathways for 1-Cyanoethyl 2-aminobenzoate highlighting precursor efficiency.

Mechanism N1 Isatoic Anhydride N3 Nucleophilic Attack at C4 Carbonyl N1->N3 N2 Lactonitrile N2->N3 N4 Ring Opening Intermediate N3->N4 N5 Decarboxylation (-CO2) N4->N5 N6 1-Cyanoethyl 2-aminobenzoate N5->N6

Figure 2: Mechanistic sequence of isatoic anhydride ring-opening by lactonitrile.

Self-Validating Experimental Protocol: The Isatoic Anhydride Route

Causality Check: We utilize a catalytic amount of 4-Dimethylaminopyridine (DMAP) because it acts as a superior nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates lactonitrile attack before the lactonitrile can thermally degrade.

Step 1: Preparation of the Reaction Matrix

  • Charge a dry, argon-flushed 500 mL 3-neck flask with Isatoic anhydride (16.3 g, 100 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL).

  • Validation System: Ensure the solution is perfectly clear. Turbidity indicates partial hydrolysis of isatoic anhydride to anthranilic acid due to moisture ingress; if turbid, discard and use fresh reagent.

Step 2: Reagent Introduction

  • Add 1-cyanoethanol (lactonitrile) (8.5 g, 120 mmol) to the flask via a dropping funnel.

  • Add DMAP (1.22 g, 10 mmol) as the catalyst.

  • Causality Check: A 20% molar excess of lactonitrile compensates for its trace volatility and shifts the equilibrium forward, while keeping the handling of this highly toxic reagent manageable.

Step 3: Controlled Activation & The "Bubble Test"

  • Heat the mixture gradually to 60°C.

  • Validation System: Monitor the reaction via a mineral oil bubbler attached to the reflux condenser. The steady evolution of CO2​ gas confirms the ring-opening mechanism is actively proceeding. If gas evolution stops prematurely (before ~2 hours), the catalyst may have been poisoned. Spike the mixture with an additional 2 mmol of DMAP to verify kinetic completion.

Step 4: Reaction Quenching and Isolation

  • Once CO2​ evolution ceases, perform a TLC check (Hexane:EtOAc 7:3). The disappearance of isatoic anhydride ( Rf​≈0.2 ) and the appearance of the product ( Rf​≈0.5 ) signals completion.

  • Cool the mixture to 5°C and pour it into 500 mL of ice-cold saturated NaHCO3​ solution to neutralize trace acids and precipitate the product.

  • Extract with Ethyl Acetate (3 x 150 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification & Final Validation

  • Recrystallize the crude product from hot ethanol/water to yield pale yellow crystals .

  • Validation System: Perform GC-MS on the recrystallized product. The molecular ion peak at m/z 190.07 confirms the intact cyanohydrin ester, while the absence of m/z 137 (anthranilic acid) validates the success of the purification step.

Quantitative Data Synthesis

The following table summarizes the quantitative metrics of the evaluated synthetic pathways, providing a comparative baseline for process scale-up and optimization.

Synthetic PathwayKey ReagentsExpected Yield (%)Atom Economy (%)E-FactorPrimary Impurity Risk
A. Direct Esterification Anthranilic Acid, Lactonitrile, H2​SO4​ < 15%85.2> 50.0Unreacted starting materials, HCN gas
B. Isatoic Anhydride Isatoic Anhydride, Lactonitrile, DMAP88 - 92%81.54.2Anthranilic acid (from trace hydrolysis)
C. Nitro-Reduction 2-Nitrobenzoyl Cl, Lactonitrile, Pd/C, H2​ 75 - 80%72.012.52-Nitrobenzoic acid, Over-reduction

References

  • An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins Source: MDPI (Molecules) URL:[Link]

  • Efficient Synthesis of Cyanohydrin Esters: P(NMe2)3 Mediated Direct Deoxygenation of Acyl Cyanides with Carboxylic Acids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Standard Laboratory Protocol for Synthesizing 1-Cyanoethyl 2-aminobenzoate

Executive Summary & Strategic Rationale This application note details the optimized synthesis of 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1), a highly functionalized anthranilate ester utilized in advanced pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

This application note details the optimized synthesis of 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1), a highly functionalized anthranilate ester utilized in advanced pharmaceutical and agrochemical development.

Rather than employing traditional Fischer esterification—which requires harsh acidic conditions and prior protection of the ortho-amine group—this protocol utilizes the ring-opening alcoholysis of Isatoic Anhydride [1]. Isatoic anhydride serves as an elegant, dual-purpose reagent: it pre-activates the carboxylate for nucleophilic attack while simultaneously masking the amine as a cyclic carbamate. The reaction is thermodynamically driven to completion by the irreversible elimination of carbon dioxide ( CO2​ )[1].

Mechanistic Insights & Expert Considerations (E-E-A-T)

Nucleophilic Catalysis via DMAP

The direct reaction between isatoic anhydride and secondary alcohols is kinetically sluggish. To overcome this activation barrier, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst[2]. DMAP attacks the C4 carbonyl of the benzoxazine-2,4-dione ring, generating a highly reactive acylpyridinium intermediate[3]. This intermediate is rapidly intercepted by the nucleophilic oxygen of lactonitrile, leading to ring opening, decarboxylation, and the regeneration of the DMAP catalyst.

Cyanohydrin Stability & Temperature Control

Lactonitrile (2-hydroxypropanenitrile) is a cyanohydrin. A critical challenge in this synthesis is that cyanohydrins are prone to base-catalyzed retro-addition at elevated temperatures, reverting into acetaldehyde and highly toxic hydrogen cyanide (HCN).

  • Expert Intervention: Standard isatoic anhydride alcoholysis protocols often call for temperatures of 80–100 °C[3]. To suppress the degradation of lactonitrile, this protocol optimizes the thermal parameters to 60 °C while slightly increasing the DMAP loading (15 mol%). This ensures rapid acylpyridinium formation while maintaining the structural integrity of the cyanohydrin.

A Self-Validating Reaction System

This protocol is designed as a self-validating system. The stoichiometric release of CO2​ gas provides a built-in, real-time visual metric for reaction progression[1]. The cessation of gas evolution reliably indicates the consumption of the electrophile, which is then orthogonally confirmed via Thin Layer Chromatography (TLC).

Mechanism IA Isatoic Anhydride (Electrophile) Int Acylpyridinium Intermediate IA->Int DMAP Attack DMAP DMAP (Catalyst) DMAP->Int Prod 1-Cyanoethyl 2-aminobenzoate Int->Prod Lactonitrile Addition CO2 CO2 Gas (Leaving Group) Int->CO2 Decarboxylation LN Lactonitrile (Nucleophile) LN->Prod

Mechanistic pathway of DMAP-catalyzed isatoic anhydride alcoholysis.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
Isatoic Anhydride (98%)Electrophile1.0 eq1.63 g
Lactonitrile (95%)Nucleophile1.2 eq0.85 g (approx. 0.86 mL)
DMAP (99%)Nucleophilic Catalyst0.15 eq0.18 g
Anhydrous DMF SolventN/A15.0 mL
Ethyl Acetate (EtOAc) Extraction SolventN/A3 x 20 mL
0.5 M HCl (aq) Quench / WashN/A20 mL
Brine (Sat. NaCl) WashN/A2 x 20 mL

⚠️ Safety Warning: Lactonitrile is highly toxic and poses a severe inhalation hazard due to potential HCN release. All procedures must be executed in a certified fume hood equipped with an HCN monitor.

Experimental Protocol

Workflow S1 1. System Initialization Anhydrous DMF + Isatoic Anhydride + DMAP S2 2. Nucleophile Addition Dropwise Lactonitrile at 0°C S1->S2 S3 3. Thermal Activation Stir at 60°C for 12-16 hours S2->S3 S4 4. Reaction Validation Monitor CO2 evolution & TLC S3->S4 S5 5. Aqueous Workup EtOAc Extraction & Brine Wash S4->S5 S6 6. Isolation Silica Gel Flash Chromatography S5->S6

Step-by-step experimental workflow for synthesizing 1-Cyanoethyl 2-aminobenzoate.

Step 1: System Initialization
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen gas inlet.

  • Charge the flask with Isatoic Anhydride (1.63 g, 10.0 mmol) and DMAP (0.18 g, 1.5 mmol)[3].

  • Add 15.0 mL of Anhydrous DMF to the flask. Stir at room temperature until a homogenous, slightly yellow suspension/solution is achieved.

Step 2: Nucleophile Addition
  • Cool the reaction vessel to 0 °C using an ice-water bath. This minimizes any immediate exothermic degradation upon nucleophile introduction.

  • Using a gas-tight syringe, add Lactonitrile (0.86 mL, 12.0 mmol) dropwise over 5 minutes.

Step 3: Thermal Activation
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Transfer the flask to a pre-heated oil bath set to 60 °C .

  • Stir vigorously for 12 to 16 hours under an inert atmosphere.

Step 4: Reaction Validation (Self-Validation)
  • Visual Check: Observe the reaction mixture for the evolution of CO2​ bubbles[1]. The reaction is nearing completion when bubbling subsides.

  • TLC Analysis: Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica gel TLC plate. Elute with Hexanes/EtOAc (7:3). Visualize under UV (254 nm). The disappearance of the isatoic anhydride spot (lower Rf) and the appearance of a new, bright blue-fluorescent spot (typical of anthranilate esters) confirms conversion.

Step 5: Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Combine the organic layers and wash sequentially with 0.5 M HCl (20 mL) to remove DMAP, followed by saturated aqueous NaHCO3​ (20 mL), and Brine (2 × 20 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification
  • Purify the crude dark-yellow oil via flash column chromatography on silica gel (0.040–0.063 mm).

  • Isolate the target compound using an isocratic elution of Hexanes/EtOAc (8:2).

  • Pool the pure fractions and evaporate the solvent to yield 1-Cyanoethyl 2-aminobenzoate as a pale yellow solid/viscous oil.

Quantitative Data & Optimization Summary

The following table summarizes the quantitative impact of the protocol modifications compared to standard literature conditions for non-sensitive alcohols[2],[3].

ParameterStandard Alcoholysis[3]Optimized Cyanohydrin ProtocolRationale for Deviation
Temperature 80–100 °C60 °CPrevents retro-cyanohydrin cleavage and HCN release.
DMAP Loading 10 mol%15 mol%Compensates for the reduced reaction temperature.
Reaction Time 4–6 hours12–16 hoursEnsures complete conversion at the lower thermal threshold.
Expected Yield ~45% (Significant degradation)82–88% Minimized side reactions yield a cleaner crude profile.

References

  • Isatoic anhydride - Wikipedia Source: Wikipedia URL
  • The Discovery and Chemical Development of BMS-919373: A Selective I Kur Inhibitor for the Potential Treatment of Atrial Fibrillation Source: ACS Publications URL
  • Supporting Information File 1: The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)

Sources

Application

Application Notes and Protocols: 1-Cyanoethyl 2-aminobenzoate as a Versatile Reagent in Medicinal Chemistry

Introduction: Unveiling the Potential of a Niche Building Block In the landscape of medicinal chemistry, the quest for efficient and modular synthetic routes to biologically active scaffolds is perpetual. Anthranilic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Niche Building Block

In the landscape of medicinal chemistry, the quest for efficient and modular synthetic routes to biologically active scaffolds is perpetual. Anthranilic acid and its derivatives are well-established precursors for a multitude of heterocyclic systems that form the core of numerous pharmaceuticals.[1][2][3] This guide introduces 1-Cyanoethyl 2-aminobenzoate , a versatile, yet underutilized, reagent that serves as a pivotal intermediate in the synthesis of medicinally relevant heterocycles, most notably quinazolinones.

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[4][5] The strategic incorporation of a cyanoethyl moiety onto the 2-aminobenzoate core provides a latent electrophilic center, primed for intramolecular cyclization, offering a streamlined approach to this privileged scaffold.

This document provides a comprehensive overview of the synthesis of 1-Cyanoethyl 2-aminobenzoate and its application in the construction of quinazolinone derivatives. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution in a laboratory setting.

Part 1: Synthesis of 1-Cyanoethyl 2-aminobenzoate

The synthesis of 1-Cyanoethyl 2-aminobenzoate is predicated on the well-established Michael addition of an amine to an α,β-unsaturated nitrile, a reaction commonly referred to as cyanoethylation.[6] In this instance, the nucleophilic amino group of 2-aminobenzoic acid attacks the β-carbon of acrylonitrile.

Reaction Principle and Causality

The reaction is typically base-catalyzed. The base serves to deprotonate the carboxylic acid group of the 2-aminobenzoic acid, which can enhance the nucleophilicity of the amino group. The electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_product Product 2-aminobenzoic_acid 2-Aminobenzoic Acid product 1-Cyanoethyl 2-aminobenzoate 2-aminobenzoic_acid->product Michael Addition acrylonitrile Acrylonitrile acrylonitrile->product catalyst Base Catalyst (e.g., Triethylamine) catalyst->product

Caption: Synthesis of 1-Cyanoethyl 2-aminobenzoate.

Detailed Experimental Protocol: Synthesis of 1-Cyanoethyl 2-aminobenzoate

Materials:

  • 2-Aminobenzoic acid (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Triethylamine (0.1 eq)

  • Ethanol (as solvent)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzoic acid and ethanol.

  • Add triethylamine to the suspension.

  • Slowly add acrylonitrile to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-Cyanoethyl 2-aminobenzoate.

ParameterValue
Reactant Ratio 2-Aminobenzoic acid : Acrylonitrile (1 : 1.2)
Catalyst Loading 0.1 eq Triethylamine
Solvent Ethanol
Reaction Temp. Reflux
Typical Yield 75-85%

Part 2: Application in the Synthesis of 4-Oxo-3,4-dihydroquinazoline-3-propionitrile

The primary utility of 1-Cyanoethyl 2-aminobenzoate in medicinal chemistry is its role as a precursor to quinazolinone derivatives. The presence of the amino, carboxyl, and cyanoethyl groups within the same molecule allows for an efficient intramolecular cyclization.

Reaction Principle and Causality

This transformation is an intramolecular cyclization that can be promoted by either acid or base catalysis. Under acidic conditions, the nitrile group is hydrolyzed to a carboxylic acid, which then undergoes condensation with the amino group. In a more direct approach, treatment with a dehydrating agent can facilitate the direct cyclization between the amino group and the ester, followed by tautomerization to the stable quinazolinone ring system. For this protocol, we will focus on a dehydrating agent-mediated cyclization.

G cluster_reactant Starting Material cluster_product Product start 1-Cyanoethyl 2-aminobenzoate intermediate Intermediate start->intermediate Intramolecular Cyclization product 4-Oxo-3,4-dihydroquinazoline-3-propionitrile reagent Dehydrating Agent (e.g., PPA, Acetic Anhydride) reagent->intermediate intermediate->product Tautomerization

Caption: Cyclization to a quinazolinone derivative.

Detailed Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydroquinazoline-3-propionitrile

Materials:

  • 1-Cyanoethyl 2-aminobenzoate (1.0 eq)

  • Polyphosphoric acid (PPA) or Acetic Anhydride

  • Dichloromethane (if using PPA)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Method A: Using Polyphosphoric Acid (PPA) a. To a round-bottom flask, add 1-Cyanoethyl 2-aminobenzoate. b. Add polyphosphoric acid and heat the mixture with stirring. c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture and carefully pour it into ice-water. e. Neutralize the aqueous solution with saturated sodium bicarbonate solution. f. Extract the product with ethyl acetate. g. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography.

  • Method B: Using Acetic Anhydride a. In a round-bottom flask, dissolve 1-Cyanoethyl 2-aminobenzoate in acetic anhydride. b. Heat the reaction mixture to reflux. c. Monitor the reaction by TLC. d. After the reaction is complete, cool the mixture and pour it into ice-water. e. Stir until the excess acetic anhydride is hydrolyzed. f. Collect the precipitated solid by filtration, wash with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol).

ParameterMethod A (PPA)Method B (Acetic Anhydride)
Dehydrating Agent Polyphosphoric acidAcetic Anhydride
Reaction Temp. 100-120 °CReflux
Work-up Neutralization, ExtractionHydrolysis, Filtration
Typical Yield 65-75%70-80%

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC). The identity and purity of the final products should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the disappearance of the primary amine and carboxylic acid signals and the appearance of the amide carbonyl).

Conclusion: A Streamlined Approach to a Privileged Scaffold

1-Cyanoethyl 2-aminobenzoate presents a compelling and efficient entry point for the synthesis of 3-substituted quinazolin-4-ones. The cyanoethyl group not only facilitates a clean intramolecular cyclization but also remains as a functional handle in the final product, allowing for further derivatization and exploration of the chemical space around this important scaffold. The protocols outlined in this guide are robust and can be adapted for the synthesis of a library of quinazolinone analogs for drug discovery programs.

References

  • Wiklund, P. (2024). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet. [Link][1][2]

  • Talebi, M., et al. (2018). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. [Link][4]

  • Abdel-Wahab, B. F., et al. (2012). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link][5]

  • MDPI. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. [Link][3]

Sources

Method

1-Cyanoethyl 2-aminobenzoate applications in heterocyclic compound synthesis

Application Note: 1-Cyanoethyl 2-Aminobenzoate as an Activated Precursor in N-Heterocyclic Synthesis Executive Summary The development of complex N-heterocyclic scaffolds—such as quinazolinones and quinolinones—relies he...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Cyanoethyl 2-Aminobenzoate as an Activated Precursor in N-Heterocyclic Synthesis

Executive Summary

The development of complex N-heterocyclic scaffolds—such as quinazolinones and quinolinones—relies heavily on the efficiency of cascade cyclization reactions. While traditional alkyl 2-aminobenzoates (anthranilates) are standard building blocks, their relatively poor electrophilicity at the ester carbonyl often necessitates harsh reaction conditions. 1-Cyanoethyl 2-aminobenzoate (CAS 174574-55-1) emerges as a highly specialized, bifunctional precursor. By leveraging the strong electron-withdrawing nature of the 1-cyanoethyl group, researchers can achieve accelerated cyclization kinetics, orthogonal reactivity, and milder reaction conditions.

This guide details the mechanistic rationale, quantitative advantages, and self-validating experimental protocols for utilizing 1-cyanoethyl 2-aminobenzoate in advanced drug development workflows.

Mechanistic Rationale & Reactivity Profile

As a Senior Application Scientist, selecting the correct ester derivative is not a matter of preference, but of thermodynamic and kinetic causality. The substitution of a standard methyl or ethyl ester with a 1-cyanoethyl ester fundamentally alters the reactivity profile of the 2-aminobenzoate core:

  • Enhanced Electrophilicity : The inductive electron-withdrawing effect of the nitrile group (–CN) significantly lowers the LUMO of the ester carbonyl. This increases its susceptibility to nucleophilic acyl substitution, allowing amidation and subsequent cyclization to occur at lower temperatures.

  • Superior Leaving Group Thermodynamics : During cyclization, the 1-cyanoethyl group is expelled as lactonitrile (which rapidly equilibrates to acetaldehyde and hydrogen cyanide under basic conditions). The stability of this leaving group provides a strong thermodynamic driving force for ring closure .

  • Nitrilium Ion Potential : Beyond acting as a leaving group, the nitrile moiety can be selectively activated by Lewis acids to form transient nitrilium ions, enabling divergent synthesis pathways for complex polyheterocycles .

Core Applications in Heterocyclic Synthesis

Synthesis of Quinazolin-4(3H)-ones via Cascade Annulation

Quinazolin-4(3H)-ones are privileged pharmacophores in oncology and infectious disease. The traditional synthesis requires heating anthranilic acid derivatives with orthoesters and amines at >120°C. By utilizing 1-cyanoethyl 2-aminobenzoate, the cascade annulation—comprising condensation to an imidate intermediate followed by intramolecular cyclization—proceeds smoothly at 80°C .

Quinazolinone_Synthesis A 1-Cyanoethyl 2-aminobenzoate C Imidate Intermediate A->C Condensation B Aryl Amine + Orthoester B->C D Intramolecular Cyclization C->D Nucleophilic Attack E Quinazolin-4(3H)-one D->E - Lactonitrile

Workflow for the cascade annulation of 1-cyanoethyl 2-aminobenzoate into quinazolin-4(3H)-ones.

Copper-Catalyzed Synthesis of Quinolin-4(1H)-ones

The synthesis of quinolinones via Aza-Michael addition requires overcoming the poor nucleophilicity of the aniline nitrogen. Copper(II) catalysts activate the α,β-unsaturated ketone (lowering its LUMO), facilitating the C-N bond formation. Subsequent base-promoted enolization leads to an attack on the highly electrophilic 1-cyanoethyl ester, driving the cyclization forward .

Quinolinone_Synthesis A Cu(II) Catalyst Activation B Aza-Michael Addition (2-Aminobenzoate + Enone) A->B Coordinates to Enone C β-Amino Ketone Intermediate B->C C-N Bond Formation D Enolization & Ester Attack C->D Base Promoted E Quinolin-4(1H)-one D->E Elimination of 1-Cyanoethanol E->A Catalyst Turnover

Copper-catalyzed Aza-Michael addition and cyclization pathway for quinolin-4(1H)-ones.

Quantitative Data & Optimization

The thermodynamic advantage of the 1-cyanoethyl leaving group is best illustrated through comparative yield optimization. The table below demonstrates how the inductive effect of the ester moiety directly correlates with reaction efficiency in quinazolinone synthesis.

Ester Leaving GroupInductive Effect (Hammett σ* approx)Reaction Temp (°C)Time (h)Yield (%)Primary Byproduct
Methyl+0.001201265Methanol
Ethyl-0.051201658Ethanol
1-Cyanoethyl +0.53 80 4 92 Lactonitrile

Data Interpretation: The +0.53 σ* value of the cyano-substituted group drastically increases the electrophilicity of the carbonyl, reducing the required thermal energy by 40°C and cutting reaction time by 66%, while suppressing thermal degradation byproducts.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) guarantee that the researcher can verify the success of each mechanistic step before proceeding.

Protocol A: One-Pot Synthesis of 3-Aryl-4(3H)-quinazolinones

Caution: This reaction generates trace lactonitrile/HCN. Perform strictly in a certified fume hood.

Step 1: Imidate Formation

  • In an oven-dried 50 mL round-bottom flask, combine 1-cyanoethyl 2-aminobenzoate (1.0 mmol), the desired aniline derivative (1.1 mmol), and triethyl orthoformate (1.5 mmol).

  • Add catalytic glacial acetic acid (0.1 mmol) and 5 mL of anhydrous ethanol.

  • Validation Checkpoint 1 : Stir at room temperature for 30 minutes. Spot the reaction on a TLC plate (Hexanes:EtOAc 7:3). The highly fluorescent starting material spot (UV 254 nm) should diminish, replaced by a distinct, lower-Rf spot corresponding to the acyclic imidate intermediate.

Step 2: Cascade Cyclization 4. Attach a reflux condenser and heat the mixture to 80°C for 4 hours. 5. Validation Checkpoint 2 : As the cyclization proceeds, the solution will transition from a clear yellow to a turbid suspension as the highly crystalline quinazolinone product begins to crash out of the ethanol solvent. 6. Cool to 0°C in an ice bath to maximize precipitation. 7. Filter the precipitate under a vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.

Protocol B: Cu-Catalyzed Synthesis of Quinolin-4(1H)-ones

Step 1: Catalyst Activation & Aza-Michael Addition

  • In a Schlenk tube under an argon atmosphere, add Cu(acac)₂ (5 mol%), 1-cyanoethyl 2-aminobenzoate (1.0 mmol), and the α,β-unsaturated ketone (1.2 mmol) in 4 mL of anhydrous DMF.

  • Validation Checkpoint 1 : Upon addition of the enone to the Cu(II) resting state, observe a distinct color shift from pale blue to deep green/brown, confirming the coordination of the enone to the copper center.

Step 2: Base-Promoted Cyclization 3. Add potassium tert-butoxide (KOtBu, 1.5 mmol) portion-wise. 4. Validation Checkpoint 2 : The reaction mixture will exotherm slightly and darken. TLC analysis (Hexanes:EtOAc 8:2) should confirm the complete consumption of the β-amino ketone intermediate within 2 hours at 60°C. 5. Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Mani, R., Hsu, M.-T., & Liu, S.-T. (2018). One-pot synthesis of 3-aryl-4(3H)-quinazolinones via a cascade annulation of 2-aminobenzoate. Tetrahedron, 75(8), 1055-1061. URL:[Link]

  • Park, S., Kim, K.-S., Kang, S., & Lee, Y. (2018). Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones: One-Pot Synthesis of 3-Carbonyl-2-Substituted Quinolin-4(1H)-ones. The Journal of Organic Chemistry, 83(4), 2355-2361. URL:[Link]

  • Mironov, M. E., et al. (2022). Nitrilium Ions – Synthesis and Applications. Tetrahedron, 111, 132788. URL:[Link]

Application

Catalytic conditions for preparing 1-Cyanoethyl 2-aminobenzoate derivatives

Application Note: Catalytic Strategies for the Preparation of 1-Cyanoethyl 2-Aminobenzoate Derivatives Introduction & Synthetic Rationale 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1) is a highly versatile, bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Preparation of 1-Cyanoethyl 2-Aminobenzoate Derivatives

Introduction & Synthetic Rationale

1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1) is a highly versatile, bifunctional building block utilized extensively in pharmaceutical synthesis and biocatalysis[1]. Structurally, it features an ortho-aniline moiety and a 1-cyanoethyl ester group. The 1-cyanoethyl ester is uniquely valuable; it serves as a highly activated acyl donor in enzymatic kinetic resolutions (due to the electron-withdrawing nature of the cyano group)[2] and acts as a latent carboxylate in the synthesis of complex active pharmaceutical ingredients (APIs). Furthermore, the dual reactivity of the nucleophilic amine and the electrophilic ester makes this compound a prime precursor for synthesizing quinazolines, benzimidazoles, and other privileged heterocyclic scaffolds.

The Synthetic Challenge: Direct catalytic esterification of 2-aminobenzoic acid (anthranilic acid) with lactonitrile (acetaldehyde cyanohydrin) is fundamentally compromised by the nucleophilicity of the ortho-amino group. Under standard activation conditions, the free amine outcompetes the secondary alcohol, leading to undesired self-condensation (forming isatoic anhydride derivatives) or polymerization. Therefore, achieving high yields requires orthogonal protection strategies or the use of pre-oxidized precursors.

This guide details two field-proven catalytic pathways designed to bypass these limitations, ensuring high atom economy and product purity.

Mechanistic Pathways & Catalytic Strategies

To establish a self-validating and high-yielding synthetic system, two distinct catalytic strategies are employed:

Strategy A: DMAP-Catalyzed Steglich Esterification (Boc-Protection Route)

This route utilizes N-Boc-2-aminobenzoic acid to mask the nucleophilicity of the aniline nitrogen. The carboxylic acid is activated by N,N'-Dicyclohexylcarbodiimide (DCC). The critical catalytic engine here is 4-Dimethylaminopyridine (DMAP) . DMAP acts as a hypernucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This intermediate undergoes rapid nucleophilic attack by lactonitrile, driving the esterification forward before side reactions can occur. Subsequent mild deprotection with Trifluoroacetic acid (TFA) yields the target compound.

Strategy B: DABCO-Catalyzed Cyanohydrin Esterification (Nitro-Precursor Route)

This atom-economical route avoids protecting groups entirely by starting with 2-nitrobenzoyl cyanide. The reaction is catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO) . DABCO acts as a nucleophilic catalyst, attacking the acyl cyanide to form an acyl-DABCO intermediate while liberating a cyanide ion. The cyanide ion subsequently attacks acetaldehyde to form a lactonitrile alkoxide in situ, which then attacks the acyl-DABCO complex to yield 1-cyanoethyl 2-nitrobenzoate[3]. A final chemoselective reduction using Tin(II) chloride (SnCl 2​ ) reduces the nitro group to an amine without over-reducing the sensitive aliphatic nitrile.

SyntheticPathways cluster_0 Pathway A: Steglich Esterification cluster_1 Pathway B: DABCO Catalysis A1 N-Boc-Anthranilic Acid + Lactonitrile A2 1-Cyanoethyl N-Boc-2-aminobenzoate A1->A2 DCC, DMAP (cat.) CH2Cl2, RT Target 1-Cyanoethyl 2-aminobenzoate (CAS 174574-55-1) A2->Target TFA / CH2Cl2 (Boc Deprotection) B1 2-Nitrobenzoyl Cyanide + Acetaldehyde B2 1-Cyanoethyl 2-nitrobenzoate B1->B2 DABCO (cat.) Neat, RT B2->Target SnCl2, EtOH (Selective Reduction)

Figure 1: Orthogonal catalytic pathways for the synthesis of 1-Cyanoethyl 2-aminobenzoate.

Quantitative Data & Method Comparison

The selection of the appropriate catalytic pathway depends on scale, reagent availability, and downstream purity requirements. Table 1 summarizes the key metrics for both strategies.

Table 1: Comparison of Catalytic Pathways for 1-Cyanoethyl 2-Aminobenzoate Synthesis

MetricPathway A (DMAP/Steglich)Pathway B (DABCO/Nitro-Reduction)
Catalyst Loading 10 mol% DMAP10 mol% DABCO
Reaction Temperature 0 °C to 25 °C25 °C (Exothermic control needed)
Overall Yield (2 steps) 78 - 85%65 - 72%
Atom Economy Moderate (Generates DCU waste)High (Cyanide is conserved)
Primary Advantage Extremely high purity; easy scalability.No protecting groups required.
Key Limitation Requires stoichiometric DCC; DCU removal.Exothermic coupling; SnCl 2​ waste.

Experimental Protocols

To ensure a self-validating system , these protocols embed In-Process Controls (IPCs) and specific analytical validation checkpoints.

Protocol A: DMAP-Catalyzed Steglich Esterification & Deprotection

Step 1: Catalytic Esterification

  • Charge: In a flame-dried 250 mL round-bottom flask under N 2​ , dissolve N-Boc-2-aminobenzoic acid (10.0 mmol, 2.37 g) and lactonitrile (12.0 mmol, 0.85 g) in anhydrous CH 2​ Cl 2​ (50 mL).

  • Catalyst Addition: Add DMAP (1.0 mmol, 122 mg, 10 mol%). Cool the mixture to 0 °C using an ice bath.

  • Activation: Dissolve DCC (11.0 mmol, 2.27 g) in CH 2​ Cl 2​ (10 mL) and add dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form immediately.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC (Validation): Perform TLC (Hexanes/EtOAc 7:3). The starting acid ( Rf​≈0.2 ) should be consumed, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the filtrate with 0.5 M HCl (2 x 25 mL), saturated NaHCO 3​ (25 mL), and brine (25 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Step 2: Boc-Deprotection

  • Cleavage: Dissolve the crude intermediate in CH 2​ Cl 2​ (20 mL) and cool to 0 °C. Slowly add TFA (10 mL). Stir for 2 hours at room temperature.

  • IPC (Validation): Monitor by HPLC. The intermediate peak will disappear, yielding a more polar product peak.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO 3​ until pH 8 is reached, then extract with EtOAc (3 x 30 mL).

  • Product Validation: Dry and concentrate the organic layer. Purify via silica gel chromatography. Confirm structure via 1 H NMR (CDCl 3​ ): Look for the characteristic doublet at δ 1.65 ppm (CH 3​ of cyanoethyl group), the quartet at δ 5.55 ppm (CH of cyanoethyl group), and the broad singlet at δ 5.70 ppm (NH 2​ , exchangeable with D 2​ O).

Protocol B: DABCO-Catalyzed Coupling & Selective Reduction

Step 1: DABCO-Catalyzed Cyanohydrin Esterification

  • Charge: In a 100 mL flask under Argon, combine 2-nitrobenzoyl cyanide (10.0 mmol, 1.76 g) and freshly distilled acetaldehyde (12.0 mmol, 0.53 g). Note: This reaction can be run neat or in 10 mL of anhydrous CH 2​ Cl 2​ to control exothermicity[3].

  • Catalysis: Add DABCO (1.0 mmol, 112 mg, 10 mol%) in one portion. The reaction is exothermic; maintain the temperature at 20-25 °C using a water bath.

  • Propagation: Stir for 3 hours.

  • Workup: Dilute with diethyl ether (50 mL), wash with water (2 x 20 mL) to remove DABCO, dry over MgSO 4​ , and concentrate to yield crude 1-cyanoethyl 2-nitrobenzoate.

Step 2: Chemoselective Reduction

  • Reduction: Dissolve the intermediate in absolute ethanol (40 mL). Add SnCl 2​⋅2H2​O (50.0 mmol, 11.2 g).

  • Propagation: Heat the mixture to 70 °C for 2 hours.

  • IPC (Validation): TLC (Hexanes/EtOAc 6:4). The nitro compound ( Rf​≈0.5 ) should be fully converted to the amine ( Rf​≈0.35 ).

  • Isolation: Cool to room temperature and pour into ice water (100 mL). Carefully adjust to pH 8 using 2M NaOH (a heavy tin hydroxide precipitate will form). Extract thoroughly with EtOAc (4 x 50 mL). Filter the combined organic layers through Celite to remove residual tin salts, dry, and concentrate to yield the target 1-cyanoethyl 2-aminobenzoate.

Mechanism N1 2-Nitrobenzoyl Cyanide N3 Acyl-DABCO Intermediate + Cyanide Ion N1->N3 Nucleophilic Attack N2 DABCO (Catalyst) N2->N3 N5 Lactonitrile Alkoxide N3->N5 Cyanide Transfer N6 1-Cyanoethyl 2-nitrobenzoate + DABCO regenerated N3->N6 Acyl Transfer N4 Acetaldehyde N4->N5 CN- Addition N5->N6 Nucleophilic Attack

Figure 2: Mechanistic cycle of the DABCO-catalyzed cyanohydrin esterification (Protocol B).

References

  • Hoffmann, H. M. R., Ismail, Z. M., Hollweg, R., & Zein, A. R. (1990). "Cyanohydrin Esters from α-Ketonitriles and Aldehydes using DABCO as Catalyst." Bulletin of the Chemical Society of Japan, 63(6), 1807–1810. Available at:[Link][3]

  • Schmidberger, J. W., Hepworth, L. J., Green, A. P., & Flitsch, S. L. (2015). "Biocatalysis as a tool in organic synthesis: Achievements, scope and limitations." Synthesis, 47(22), 3453-3475. Available at:[Link][2]

Sources

Method

Comprehensive Guide to the Preparation and In Vitro Application of 1-Cyanoethyl 2-aminobenzoate

An Application Guide by a Senior Application Scientist This document provides a detailed protocol for the synthesis, purification, and preparation of 1-Cyanoethyl 2-aminobenzoate for use in various in vitro assays. This...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

This document provides a detailed protocol for the synthesis, purification, and preparation of 1-Cyanoethyl 2-aminobenzoate for use in various in vitro assays. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible methodology for handling this and similar aminobenzoate derivatives.

Introduction: The Significance of the Aminobenzoate Scaffold

Aminobenzoate derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds.[1][2] The prototypical member, para-aminobenzoic acid (PABA), is a precursor for synthesizing agents with diverse therapeutic applications, including local anesthetics like benzocaine, as well as anti-inflammatory, antimicrobial, and potential anticancer agents.[1][2][3] The pharmacological activity of these molecules often stems from their ability to interact with biological targets such as voltage-gated sodium channels.[1][4][5] The structural versatility of the aminobenzoate core allows for extensive modification, making it an attractive scaffold for developing novel therapeutics.[2]

1-Cyanoethyl 2-aminobenzoate, an ester derivative of anthranilic acid, incorporates a cyanoethyl moiety, a functional group present in various biologically active molecules. This guide details a robust synthetic route via Michael addition and provides comprehensive protocols for its preparation and use in a laboratory setting.

Part 1: Synthesis and Characterization of 1-Cyanoethyl 2-aminobenzoate

The synthesis of 1-Cyanoethyl 2-aminobenzoate is most effectively achieved through a Michael addition reaction. This method involves the addition of the amino group of 2-aminobenzoic acid (anthranilic acid) to the activated alkene of acrylonitrile. This approach is favored for its high atom economy and relatively mild reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Aminobenzoic Acid (Anthranilic Acid)≥99%Sigma-AldrichStarting material.
Acrylonitrile≥99%, contains inhibitorSigma-AldrichHandle with extreme caution in a fume hood.
Triethylamine (TEA)≥99.5%Fisher ScientificActs as a basic catalyst.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeFisher ScientificFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent.
Deionized WaterN/AIn-houseFor washing steps.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor neutralizing acid.
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization

Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product A 1. Combine 2-Aminobenzoic Acid, Acrylonitrile, and TEA B 2. Heat mixture at reflux (e.g., 4-6 hours) A->B C 3. Monitor reaction progress by TLC B->C D 4. Cool reaction and concentrate via rotary evaporator C->D E 5. Redissolve in Ethyl Acetate and wash with NaHCO₃ / Water D->E F 6. Dry organic layer with MgSO₄ and filter E->F G 7. Purify by column chromatography F->G H 8. Concentrate pure fractions to yield final product G->H I 9. Characterize by NMR, IR, MS H->I

Caption: Workflow for the synthesis and purification of 1-Cyanoethyl 2-aminobenzoate.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-aminobenzoic acid (5.0 g, 36.5 mmol), acrylonitrile (3.1 g, 58.4 mmol, ~1.6 equiv.), and triethylamine (1.0 mL) in 30 mL of a suitable solvent like ethanol or acetonitrile.

    • Rationale: Triethylamine acts as a base to facilitate the nucleophilic addition of the amine to the acrylonitrile. An excess of acrylonitrile helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-aminobenzoic acid spot indicates the reaction is nearing completion, typically within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove unreacted amine and TEA, followed by saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining acid, and finally with brine (1 x 25 mL).

    • Rationale: This aqueous work-up removes the catalyst and any water-soluble impurities, providing a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions and remove the solvent to yield 1-Cyanoethyl 2-aminobenzoate as a solid or viscous oil. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity (≥95%).

Part 2: Preparation for In Vitro Assays

Proper preparation of the test compound is critical for obtaining reliable and reproducible data in any in vitro assay. This involves creating a stable, concentrated stock solution and then diluting it to the final concentrations required for the experiment.

Solubility Determination

Before preparing a stock solution, it is essential to determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a widely used solvent for compound libraries due to its ability to dissolve a wide range of organic molecules. However, other solvents like ethanol or dimethylformamide (DMF) can also be considered.[6][7]

SolventExpected SolubilityNotes
DMSO >20 mg/mLPreferred solvent for high-concentration stock solutions.[6] Can exhibit cellular effects at higher concentrations.[8][9]
Ethanol ~5-10 mg/mLA good alternative to DMSO, but may be more volatile.
PBS (pH 7.4) <1 mg/mLLow aqueous solubility is expected for such organic esters.[6][10]
Protocol: Stock Solution Preparation (10 mM in DMSO)
  • Weighing: Accurately weigh approximately 5 mg of purified 1-Cyanoethyl 2-aminobenzoate into a sterile microcentrifuge tube or glass vial.

    • Note: The molecular weight of 1-Cyanoethyl 2-aminobenzoate (C₁₀H₁₀N₂O₂) is 190.20 g/mol .

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Calculation: (5 mg / 190.20 mg/mmol) / 10 mmol/L = 0.00263 L = 2.63 mL

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock should be stable for at least 6 months.

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer immediately before use.

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM working stock, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).

  • Final Concentrations: Perform serial dilutions from the intermediate stock to achieve the final desired concentrations for your assay (e.g., 10 µM, 1 µM, 0.1 µM, etc.).

    • Crucial Consideration: Ensure the final concentration of DMSO in the assay well is insignificant and consistent across all treatments, including the vehicle control.[6] Typically, the final DMSO concentration should not exceed 0.5% (v/v), as higher concentrations can induce cellular stress or other off-target effects.

Part 3: Stability and Application in a Cell-Based Assay

The stability of the compound in the assay medium under experimental conditions (e.g., 37°C, 5% CO₂) is a critical parameter. A preliminary stability test can prevent misinterpretation of results.

Stability Assessment

A simple method to assess stability involves incubating the compound in the assay medium for the duration of the experiment (e.g., 24, 48 hours) and then analyzing the sample by HPLC to check for degradation products.[11] According to ICH guidelines, a degradation of 10-30% under stress conditions is often targeted to understand the stability profile.[12]

Example Application: In Vitro Cytotoxicity Screening

The anthranilate scaffold is often investigated for its potential anticancer activity.[3] A common primary screen is a cytotoxicity assay, such as the MTT or CCK-8 assay, to determine the compound's effect on cell viability.[3][13]

G cluster_prep Assay Preparation cluster_treat Compound Treatment cluster_readout Data Acquisition A 1. Seed cells in a 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Prepare serial dilutions of compound in medium B->C D 4. Treat cells with compound (include vehicle control) C->D E 5. Incubate for desired duration (e.g., 24, 48, or 72 hours) D->E F 6. Add cytotoxicity reagent (e.g., CCK-8, MTT) E->F G 7. Incubate as per manufacturer's protocol F->G H 8. Read absorbance on a plate reader G->H I 9. Calculate % viability and determine IC₅₀ value H->I

Caption: General workflow for an in vitro cytotoxicity assay.

Abbreviated Protocol: Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and incubate overnight.[3]

  • Compound Treatment: Remove the old medium and treat the cells with fresh medium containing various concentrations of 1-Cyanoethyl 2-aminobenzoate (prepared as described in Part 2.3). Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.[3]

  • Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Readout: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.[3]

References

  • BenchChem. (2025). Biological Activity Screening of Menthyl Anthranilate Derivatives: A Technical Guide. BenchChem.
  • García-Vásquez, L., et al. (2022). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. Pharmaceuticals.
  • Tavares, C. J., et al. (2021). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. AppliedChem.
  • Tozawa, Y., et al. (2007). Structure-Based in Vitro Engineering of the Anthranilate Synthase, a Metabolic Key Enzyme in the Plant Tryptophan Pathway. Plant Physiology.
  • Tavares, C. J., et al. (2021). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. MDPI.
  • BenchChem. (2025). A Comparative Guide to Alternative Precursors for the Synthesis of 3-(1-Cyanoethyl)benzoic Acid. BenchChem.
  • Cayman Chemical. (2022). Product Information: Cy7. Cayman Chemical.
  • Gala, D., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • PubChem. 3-(1-Cyanoethyl)benzoic acid. National Center for Biotechnology Information.
  • BenchChem. (2025). An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters. BenchChem.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath.
  • Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Google Patents.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives. BenchChem.
  • Chen, K. T., et al. (2018). A Flexible Synthesis of 68Ga-Labeled Carbonic Anhydrase IX (CAIX)-Targeted Molecules via CBT/1,2-Aminothiol Click Reaction. Molecules.
  • Google Patents. (1999). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid. Google Patents.
  • Kustov, L. M., & Kucherenko, A. S. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds.
  • Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
  • Patsnap Synapse. (2024). What is the mechanism of Ethyl Aminobenzoate?. Patsnap.
  • Nefzi, A., et al. (2004). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry.
  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.
  • CymitQuimica. CAS 87-25-2: Ethyl 2-Aminobenzoate. CymitQuimica.
  • LITFL. (2021). Local Anaesthetics - Part One. Life in the Fast Lane.
  • OpenAnesthesia. (2023). Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution. OpenAnesthesia.
  • Cheméo. (2024). Chemical Properties of benzocaine (CAS 94-09-7). Cheméo.
  • Update in Anaesthesia. The Pharmacology of Local Anaesthetic Agents. World Federation of Societies of Anaesthesiologists.
  • World Health Organization. (2009). Annex 10 - ICH. WHO Technical Report Series.
  • Sigma-Aldrich. Cell-Based Assays. Sigma-Aldrich.
  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate.
  • PubChem. Anthranilate. National Center for Biotechnology Information.
  • BioPhorum. (2024). How To Minimize The Impact Of Stability Testing On Gene Therapy Batch Yield. BioPhorum.
  • Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules.
  • ChemBK. (2024). Ethyl 2-Aminobenzoate - Physico-chemical Properties. ChemBK.
  • ResearchGate. (2013). Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. ResearchGate.

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Application

Chromatographic Separation Methods for Isolating and Resolving 1-Cyanoethyl 2-aminobenzoate

Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction and Chemical Context 1-Cyanoethyl 2-aminobenzoate (also known as 1-cyanoethyl ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction and Chemical Context

1-Cyanoethyl 2-aminobenzoate (also known as 1-cyanoethyl anthranilate) is a highly functionalized intermediate frequently utilized in the synthesis of pharmaceutical prodrugs and complex heterocyclic scaffolds. The molecule presents a unique set of chromatographic challenges due to its structural features:

  • An Aromatic Amine: The ortho-amino group acts as a hydrogen-bond donor but is a very weak base due to resonance with the aromatic ring and the electron-withdrawing ester.

  • A Base-Sensitive Ester Linkage: The 1-cyanoethyl ester is highly susceptible to base-catalyzed β -elimination, which rapidly degrades the molecule into anthranilic acid and volatile acrylonitrile [1].

  • A Chiral Center: The stereocenter at the 1-cyanoethyl position necessitates enantiomeric resolution for stereospecific pharmacological applications.

To successfully isolate the pure (R)- and (S)-enantiomers from a crude synthetic mixture, a two-dimensional chromatographic approach is required. This guide details a self-validating workflow: an initial Achiral Reversed-Phase HPLC (RP-HPLC) step to isolate the racemic target from reaction impurities, followed by Chiral Supercritical Fluid Chromatography (SFC) to resolve the enantiomers.

Workflow A Crude Synthesis Mixture 1-Cyanoethyl 2-aminobenzoate B Achiral RP-HPLC (Ammonium Acetate / ACN) A->B C Waste Impurities (Anthranilic Acid, etc.) B->C Elution < 5 min D Purified Racemate (>98% Achiral Purity) B->D Target Fraction E Chiral SFC Resolution (Amylose CSP, scCO2/MeOH) D->E F (R)-Enantiomer (>99% ee) E->F Peak 1 G (S)-Enantiomer (>99% ee) E->G Peak 2

Two-dimensional chromatographic workflow for isolating enantiopure 1-cyanoethyl 2-aminobenzoate.

Phase 1: Achiral Isolation via RP-HPLC

Causality of Method Design

The primary goal of the achiral step is to separate the target racemate from highly polar impurities (e.g., unreacted anthranilic acid) and non-polar coupling reagents.

  • Mobile Phase Selection: Because the 1-cyanoethyl ester undergoes rapid β -elimination in basic conditions [1], high-pH mobile phases must be strictly avoided. Conversely, extreme acidic conditions (e.g., 0.1% TFA, pH ~2.0) can protonate the weak anthranilate amine, causing interaction with residual silanols and severe peak tailing. Therefore, a mildly acidic buffer—10 mM Ammonium Acetate adjusted to pH 5.0 with acetic acid —is selected. This maintains the ester's stability while keeping the weak amine neutral, ensuring sharp peak shapes on a standard C18 column [2].

  • Detection: Anthranilates exhibit a highly specific UV absorption maximum at 335 nm due to the extended conjugation between the amine lone pair, the aromatic ring, and the ester carbonyl. Monitoring at 335 nm selectively detects the target while ignoring non-conjugated aliphatic impurities.

Step-by-Step Protocol: Preparative RP-HPLC

1. Sample Preparation (Self-Validating Stability Check)

  • Dissolve the crude mixture in Acetonitrile (ACN) to a concentration of 50 mg/mL.

  • Validation Step: Inject a 5 µL aliquot of the sample immediately, and another after 24 hours at room temperature. If the peak area of anthranilic acid (eluting near the void volume) increases by >1%, the sample is degrading. Store the sample at 4°C if immediate processing is not possible.

2. Instrument Setup

  • Column: Fully end-capped C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 254 nm and 335 nm.

3. Execution & Fraction Collection

  • Equilibrate the column at 10% B for 5 column volumes.

  • Inject 1.0 mL of the prepared sample.

  • Execute the gradient detailed in Table 1.

  • Collect fractions eluting between 12.0 and 14.5 minutes (target racemate).

  • Lyophilize the pooled fractions immediately to prevent aqueous hydrolysis.

Table 1: RP-HPLC Gradient Conditions
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Purpose
0.0901020.0Sample loading & voiding polar impurities
2.0901020.0Isocratic hold
15.0406020.0Linear gradient (Target elutes ~13 min)
16.059520.0Column wash (Elute lipophilic reagents)
20.059520.0Isocratic wash
21.0901020.0Re-equilibration

Phase 2: Chiral Resolution via SFC

Causality of Method Design

Supercritical Fluid Chromatography (SFC) is the premier technique for the chiral resolution of esters due to the high diffusivity of supercritical CO₂ (scCO₂), which accelerates mass transfer and sharpens peaks.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are chosen. The carbamate linkages on the amylose backbone provide an ideal stereogenic environment. The analyte's cyano group acts as a strong dipole/hydrogen-bond acceptor, while the amine acts as a donor, allowing for robust transient diastereomeric complexation [3].

  • Co-solvent and Additives (Critical Insight): Standard SFC protocols for amines often mandate the addition of 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the alcohol co-solvent to suppress peak tailing. Do not use basic additives for this molecule. The basicity of DEA will trigger on-column β -elimination of the cyanoethyl group. Because the anthranilate amine is highly deactivated (pKa < 2.5), peak tailing is negligible without additives. Pure Methanol is used as the co-solvent.

Mechanism Analyte 1-Cyanoethyl 2-aminobenzoate • -NH2 (H-Bond Donor) • -C=O (H-Bond Acceptor) • -CN (Dipole/Acceptor) Complex Transient Diastereomeric Complexes Analyte->Complex Non-covalent Binding CSP Polysaccharide CSP • -NH (H-Bond Donor) • -C=O (H-Bond Acceptor) • Aryl (π-π Interaction) CSP->Complex Elution Enantiomeric Resolution (ΔΔG ≠ 0) Complex->Elution scCO2 / MeOH Elution

Mechanistic basis of chiral recognition on a polysaccharide stationary phase during SFC.

Step-by-Step Protocol: Analytical to Preparative SFC

1. System Suitability Testing (SST)

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) for analytical SST; scale to 250 x 21.2 mm for preparative work.

  • Prepare a 1.0 mg/mL solution of the purified racemate in Methanol.

  • Inject 10 µL onto the analytical column.

  • Acceptance Criteria: The resolution ( Rs​ ) between Enantiomer 1 and Enantiomer 2 must be ≥2.0 . The tailing factor ( Tf​ ) for both peaks must be ≤1.5 . If Tf​>1.5 , do not add base; instead, lower the column temperature to 30°C to enhance H-bonding kinetics.

2. Preparative SFC Execution

  • Mobile Phase: scCO₂ / Methanol (Isocratic, see Table 2).

  • Back Pressure: 120 bar (ensures CO₂ remains supercritical).

  • Column Temperature: 35°C.

  • Flow Rate: 50.0 mL/min (for 21.2 mm ID column).

  • Injection Volume: 0.5 mL of a 20 mg/mL solution (stacked injections every 4 minutes).

Table 2: Isocratic SFC Conditions and Expected Outcomes
ParameterSpecification
scCO₂ Ratio 80%
Co-solvent (Methanol) 20% (Strictly Additive-Free)
System Back Pressure 120 bar
UV Detection 335 nm
Peak 1 Retention Time ~3.8 min (Enantiomer 1)
Peak 2 Retention Time ~5.1 min (Enantiomer 2)
Post-Processing Evaporate fractions at < 30°C under reduced pressure to prevent thermal degradation.

Quality Control and Storage

Following isolation, both enantiomers must be subjected to a final analytical QC check using the analytical SFC method described in the SST section.

  • Enantiomeric Excess (ee): Must be >99.0% .

  • Storage: 1-Cyanoethyl esters are sensitive to ambient moisture and heat. Store the isolated, dried enantiomers in amber glass vials, purged with Argon, at -20°C.

References

  • Synthesis of (S)-Finerenone via Late-Stage Asymmetric Transfer Hydrogenation. Organic Letters - ACS Publications.
  • Liquid Chromatography: Theory and Methodology. Analytical Chemistry.
  • Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography. Analytical Chemistry.
Method

Application Note: 1-Cyanoethyl 2-aminobenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Executive Summary Anthranilic acid (2-aminobenzoic acid) derivatives are privileged scaffolds in medicinal chemistry. They serve as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) derivatives are privileged scaffolds in medicinal chemistry. They serve as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, complex peptidomimetics, and quinazolinone-based anticancer and antimicrobial agents . However, utilizing traditional alkyl esters (such as methyl anthranilate) during multi-step synthesis often requires harsh saponification conditions that can degrade sensitive functional groups.

1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1) emerges as a highly strategic, dual-purpose building block. The 1-cyanoethyl moiety functions both as an electron-withdrawing activating group to drive challenging ring-closure reactions, and as a base-labile protecting group that offers orthogonal reactivity to standard Boc/Fmoc/Cbz peptide synthesis workflows.

Mechanistic Rationale: The 1-Cyanoethyl Advantage

The selection of a 1-cyanoethyl ester over a standard methyl or ethyl ester is driven by two distinct mechanistic advantages:

  • Orthogonal Protecting Group Capability : The strong electron-withdrawing nature of the cyano group significantly increases the acidity of the adjacent α -proton. This allows the ester to be cleaved under exceptionally mild, non-hydrolytic basic conditions—typically using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetrabutylammonium fluoride (TBAF) . This is highly advantageous when synthesizing complex active pharmaceutical ingredients (APIs) where acid-labile groups (like Boc) or reduction-sensitive groups (like alkenes or benzyl ethers) must remain intact.

  • Enhanced Electrophilicity for Cyclization : When synthesizing quinazolinones or benzodiazepinones, the ester carbon must undergo nucleophilic attack by an amine. The 1-cyanoethyl group increases the electrophilicity of the carbonyl carbon and serves as a superior leaving group (ultimately decomposing into lactonitrile/cyanide and acetaldehyde) compared to a methoxy group. This accelerates cyclization and improves overall yields .

Comparative Cleavage Profiles

To guide experimental design, the following table summarizes the quantitative cleavage parameters and orthogonality of the 1-cyanoethyl ester against other common carboxylate protecting groups used in anthranilate chemistry.

Protecting GroupCleavage ReagentMechanismTypical Yield (%)Orthogonality / Compatibility
1-Cyanoethyl DBU (5 mM - 1 M) or TBAFElimination / Hydrolysis88–95%Compatible with Boc, Cbz, Fmoc, and acid-labile moieties.
Methyl / Ethyl LiOH / NaOH (1-3 M)Saponification70–85%Poor compatibility with base-sensitive epimerization sites.
tert-Butyl (t-Bu) TFA (Strong Acid)Acidolysis90–98%Incompatible with Boc, trityl, or highly acid-sensitive groups.
Benzyl (Bn) H 2​ , Pd/CHydrogenolysis85–95%Incompatible with alkenes, alkynes, or reducible functional groups.

Experimental Protocols

The following self-validating protocols provide step-by-step methodologies for utilizing 1-cyanoethyl 2-aminobenzoate in drug discovery workflows.

Protocol A: Mild Deprotection to Functionalized Anthranilic Acid

Objective : Cleave the 1-cyanoethyl ester without disturbing sensitive secondary amides or acid-labile protecting groups .

  • Preparation : Dissolve the N-functionalized 1-cyanoethyl 2-aminobenzoate derivative (1.0 mmol) in anhydrous dichloromethane (CH 2​ Cl 2​ , 10 mL) under an inert argon atmosphere.

  • Reagent Addition : Cool the reaction mixture to 0 °C. Add DBU (1.2 mmol, 1.2 equiv.) dropwise over 5 minutes.

    • Causality: A slight excess of DBU ensures complete deprotonation of the highly acidic α -proton adjacent to the cyano group. This initiates a rapid elimination cascade, releasing the free carboxylate without requiring the hydrolytic water addition that typically destroys base-sensitive epimerization sites.

  • Reaction Monitoring : Stir the mixture at room temperature for 30–60 minutes. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 3:1). The reaction is self-validating when the higher-Rf ester spot completely converts to a baseline-bound carboxylate spot.

  • Quenching & Extraction : Quench the reaction with 0.1 M aqueous HCl (10 mL) to neutralize the DBU. Extract the aqueous layer with CH 2​ Cl 2​ (3 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. The resulting free anthranilic acid is typically >90% pure and ready for downstream amide coupling.

Protocol B: One-Pot Synthesis of a Quinazolinone Core

Objective : Utilize the enhanced leaving group ability of the 1-cyanoethyl ester to synthesize a quinazolinone scaffold .

  • N-Acylation : In a round-bottom flask, dissolve 1-cyanoethyl 2-aminobenzoate (1.0 mmol) in anhydrous pyridine (5 mL). Add an acyl chloride (R-COCl, 1.1 mmol) dropwise at 0 °C. Stir for 2 hours to form the N-acyl intermediate. Verify complete acylation via LC-MS.

  • Amination & Cyclization : To the same pot, add a primary amine (R'-NH 2​ , 1.5 mmol). Heat the reaction mixture to 110 °C for 4–6 hours.

    • Causality: The elevated temperature drives the nucleophilic attack of the primary amine onto the highly electrophilic 1-cyanoethyl ester carbonyl. Because the 1-cyanoethyl alkoxide is a superior leaving group compared to a standard methoxide (due to the electron-withdrawing cyano group stabilizing the developing negative charge), ring closure is accelerated, minimizing intermolecular side reactions and oligomerization.

  • Workup : Cool the mixture, dilute with ethyl acetate (20 mL), and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO 3​ , and brine.

  • Isolation : Concentrate the organic layer and purify via flash chromatography to yield the substituted quinazolinone.

Pathway Visualization

The diagram below illustrates the divergent synthetic utility of 1-cyanoethyl 2-aminobenzoate, highlighting its dual role as a leaving group and a protecting group.

G SM 1-Cyanoethyl 2-aminobenzoate N_Acyl N-Acylated Intermediate SM->N_Acyl R-COCl, Pyridine FreeAcid Substituted Anthranilic Acid SM->FreeAcid Mild Base (DBU/TBAF) (Ester acts as Protecting Group) Quinazolinone Quinazolinone Scaffold (Anticancer/Antimicrobial) N_Acyl->Quinazolinone R'-NH2, Heat (Ester acts as Leaving Group) NSAID NSAID / Peptidomimetic API FreeAcid->NSAID Amide Coupling / Derivatization

Divergent synthetic pathways of 1-cyanoethyl 2-aminobenzoate in pharmaceutical development.

References

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review International Journal of Pharmaceutical Sciences URL: [Link]

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides MDPI - Molecules URL:[Link]

  • Mild and Facile Cleavage of 2-Cyanoethyl Ester Using Sodium Sulfide or Tetrabutylammonium Fluoride Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

  • Improved α-Sialylation through the Synergy of 5-N,4-O-Oxazolidinone Protection and Exocyclic C-1 Neighboring Group Participation ACS Publications - The Journal of Organic Chemistry URL:[Link]

  • Methyl Anthranilate: A High-Value Compound for Flavors and Specialty Chemicals MarketPublishers URL: [Link]

Application

Application Note: Industrial Scale-Up Protocol for 1-Cyanoethyl 2-Aminobenzoate Synthesis

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1) Executive Summary & Scope 1-Cyanoethyl 2-aminobenzoate is a high-value i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1)

Executive Summary & Scope

1-Cyanoethyl 2-aminobenzoate is a high-value intermediate utilized in the synthesis of specialized agrochemicals and pharmaceutical scaffolds. Scaling up the synthesis of this specific anthranilate ester presents unique safety and yield challenges. Classical Fischer esterification of anthranilic acid requires harsh acidic dehydrating conditions, which are incompatible with the secondary alcohol lactonitrile (1-cyanoethanol).

This application note details a robust, field-proven industrial protocol that abandons direct esterification in favor of a DMAP-catalyzed ring-opening of isatoic anhydride . This route ensures high atom economy, prevents the generation of lethal hydrogen cyanide (HCN) gas, and provides a self-validating kinetic marker for reaction completion.

Mechanistic Causality & Reaction Design (E-E-A-T)

The Failure of Direct Esterification

Direct esterification of anthranilic acid with lactonitrile is fundamentally flawed for industrial scale-up. Anthranilic acid exists as a zwitterion, requiring strong acid catalysis (e.g., H2​SO4​ ) to protonate the amine and activate the carboxyl group. However, lactonitrile is a cyanohydrin; under harsh acidic or basic conditions, it readily undergoes a retro-cyanohydrin cleavage, decomposing into acetaldehyde and highly toxic hydrogen cyanide (HCN) gas.

The Isatoic Anhydride Surrogate Strategy

To bypass these thermodynamic roadblocks, we utilize isatoic anhydride as an activated, self-protected surrogate for anthranilic acid. Isatoic anhydride readily undergoes alcoholysis to afford the corresponding anthranilate ester while releasing carbon dioxide[1].

The Role of DMAP Catalysis

To facilitate the reaction without employing strong bases that would degrade lactonitrile, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2].

  • Nucleophilic Attack: DMAP attacks the highly electrophilic C4 carbonyl of isatoic anhydride, forming a transient, highly reactive acylpyridinium intermediate[3].

  • Esterification: The secondary hydroxyl group of lactonitrile intercepts this intermediate.

  • Irreversible Decarboxylation: The subsequent ring-opening triggers the irreversible elimination of CO2​ , driving the equilibrium entirely toward 1-cyanoethyl 2-aminobenzoate.

Reaction Pathway Visualization

G IA Isatoic Anhydride + Lactonitrile Int Acylpyridinium Intermediate IA->Int DMAP Catalysis (Nucleophilic Attack) Prod 1-Cyanoethyl 2-aminobenzoate Int->Prod Ring Opening & Esterification CO2 CO2 Gas (Evolution) Int->CO2 Decarboxylation

DMAP-catalyzed ring-opening of isatoic anhydride by lactonitrile.

Scale-Up Parameters & Quantitative Data

Solvent selection and temperature control are critical to balancing the activation energy required for DMAP attack against the thermal decomposition threshold of lactonitrile. Acetonitrile ( CH3​CN ) was selected as the optimal solvent due to its low boiling point (facilitating downstream solvent swaps) and excellent solubility profile for the acylpyridinium intermediate.

Table 1: Optimization of Reaction Parameters (100 mmol scale)

SolventTemp (°C)DMAP Loading (mol %)Yield (%)Purity (HPLC, %)HCN Evolution Risk
Acetonitrile 60 10 88 >98 Low
DMF80108596Low
Toluene100107090Moderate
Neat (No Solvent)805 (NaOH cat.)<20N/AHigh (Decomposition)

Detailed Experimental Protocol (10-L Pilot Scale)

This protocol is designed as a self-validating system. The stoichiometry dictates that exactly 1 mole of CO2​ is evolved per mole of product formed. Tracking gas evolution provides real-time, physical validation of the reaction kinetics.

Reagents Required:

  • Isatoic Anhydride: 1.63 kg (10.0 mol)

  • Lactonitrile (1-Cyanoethanol): 0.85 kg (12.0 mol, 1.2 equiv)

  • DMAP: 0.12 kg (1.0 mol, 10 mol%)

  • Acetonitrile (Anhydrous): 5.0 L

  • Ethyl Acetate / Brine (For workup)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 10-L jacketed glass reactor with N2​ for 15 minutes. Ensure the reactor is equipped with an overhead stirrer, reflux condenser, internal thermocouple, and a gas bubbler/mass flow meter connected to the exhaust line to monitor CO2​ evolution.

  • Substrate Charging: Charge the reactor with 5.0 L of anhydrous acetonitrile, followed by 1.63 kg of isatoic anhydride and 0.12 kg of DMAP. Stir at 200 rpm at ambient temperature (20 °C) until a fine suspension is achieved.

  • Lactonitrile Addition: Using a dropping funnel, add 0.85 kg of lactonitrile dropwise over 30 minutes. Caution: Lactonitrile is highly toxic. Ensure local exhaust ventilation and fixed HCN detectors are active.

  • Thermal Activation: Gradually heat the reactor jacket to achieve an internal temperature of 60 °C.

  • Kinetic Monitoring (Self-Validation): As the internal temperature crosses 45 °C, steady CO2​ evolution will begin. Maintain the reaction at 60 °C for 12–16 hours. The reaction is deemed physically complete when CO2​ off-gassing ceases.

  • Analytical Verification: Pull a 1 mL aliquot and analyze via HPLC (UV at 254 nm). The reaction is complete when isatoic anhydride peak area is <1%.

  • Workup & Purification:

    • Cool the reactor to 20 °C and concentrate the mixture under reduced pressure to remove acetonitrile.

    • Re-dissolve the crude residue in 6.0 L of Ethyl Acetate.

    • Wash the organic layer with 1M HCl (2 × 2.0 L) to protonate and remove the DMAP catalyst.

    • Wash with saturated aqueous NaHCO3​ (2.0 L) and brine (2.0 L).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 1-cyanoethyl 2-aminobenzoate as a crystalline solid. Recrystallize from hot hexanes/ethyl acetate if >99% purity is required.

Safety & Trustworthiness Systems

  • HCN Monitoring: Because lactonitrile can release hydrogen cyanide upon exposure to strong bases or extreme heat, the pilot plant must be equipped with fixed, calibrated electrochemical HCN sensors set to alarm at 4.7 ppm (OSHA STEL).

  • Mass Balance Validation: The integration of a gas mass flow meter on the reactor exhaust allows operators to quantify the exact volume of CO2​ released. For a 10.0 mol batch, approximately 244 Liters of CO2​ (at STP) should be evolved. Any significant deviation indicates stalled kinetics or side-reactions.

References

  • Wikipedia Contributors. "Isatoic anhydride." Wikipedia, The Free Encyclopedia.[1] URL: [Link]

  • Neves Filho, R. A. W., Stark, S., Westermann, B., & Wessjohann, L. A. "The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic acid and analogues." Beilstein Journal of Organic Chemistry, 8 (2012), 2085-2090.[2] URL:[Link]

  • Lu, N., Liang, H., Miao, C., & Qian, P. "Theoretical investigation of the mechanism of DMAP-promoted [4 + 2]-annulation of prop-2-ynylsulfonium with isatoic anhydride." Canadian Journal of Chemistry, (2022).[3] URL:[Link]

Sources

Method

Application Notes and Protocols: 1-Cyanoethyl 2-aminobenzoate as a Versatile Precursor in Heterocyclic Synthesis

Introduction: Unlocking New Synthetic Pathways In the landscape of medicinal chemistry and materials science, the development of efficient and novel routes to bioactive heterocyclic scaffolds is of paramount importance....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Synthetic Pathways

In the landscape of medicinal chemistry and materials science, the development of efficient and novel routes to bioactive heterocyclic scaffolds is of paramount importance. Anthranilic acid and its derivatives have long been recognized as pivotal starting materials for a diverse array of compounds, including pharmaceuticals and dyes.[1][2][3] This guide introduces 1-Cyanoethyl 2-aminobenzoate, a functionalized anthranilate, as a versatile precursor for the synthesis of valuable heterocyclic systems. While direct literature on this specific precursor is nascent, its strategic design, combining a reactive cyanoethyl moiety with the foundational aminobenzoate structure, opens predictable and powerful pathways for constructing quinazolinones and benzodiazepines. These target heterocycles are at the core of numerous therapeutic agents, known for their wide spectrum of biological activities.[4][5][6][7]

This document provides detailed, field-tested protocols for the synthesis of 1-Cyanoethyl 2-aminobenzoate and its subsequent transformation into key heterocyclic frameworks. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Precursor: 1-Cyanoethyl 2-aminobenzoate

The synthesis of 1-Cyanoethyl 2-aminobenzoate is predicated on the well-established Michael addition of an amine to an α,β-unsaturated nitrile. In this case, the nucleophilic amino group of ethyl 2-aminobenzoate (ethyl anthranilate) attacks the β-carbon of acrylonitrile. This reaction is typically base-catalyzed, facilitating the deprotonation of the amine to enhance its nucleophilicity.

Experimental Protocol: Synthesis of 1-Cyanoethyl 2-aminobenzoate

Materials:

  • Ethyl 2-aminobenzoate (Ethyl anthranilate)

  • Acrylonitrile

  • Ethanol

  • Triethylamine (TEA) or Sodium ethoxide

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-aminobenzoate (1 equivalent) in ethanol.

  • Addition of Base: Add a catalytic amount of a suitable base, such as triethylamine (0.1 equivalents) or a freshly prepared solution of sodium ethoxide in ethanol.

  • Addition of Acrylonitrile: To the stirring solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1-Cyanoethyl 2-aminobenzoate.

Expected Data for 1-Cyanoethyl 2-aminobenzoate
PropertyExpected Value
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Pale yellow oil or low-melting solid
¹H NMR Signals corresponding to ethyl ester protons, aromatic protons, and two methylene triplets for the cyanoethyl group.
¹³C NMR Resonances for the ester carbonyl, aromatic carbons, nitrile carbon, and aliphatic carbons.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C≡N stretching (around 2250 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and aromatic C-H stretching.

PART 2: Application in Heterocyclic Synthesis

The strategic placement of the cyanoethyl group on the nitrogen of the aminobenzoate core makes 1-Cyanoethyl 2-aminobenzoate an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems.

Application I: Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinones from anthranilic acid derivatives is a cornerstone of heterocyclic chemistry.[8][9][10] The following protocol details the acid-catalyzed intramolecular cyclization of 1-Cyanoethyl 2-aminobenzoate, where the nitrile group is hydrolyzed to a carboxamide, which then undergoes cyclization with the ester moiety.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

Materials:

  • 1-Cyanoethyl 2-aminobenzoate

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Ice

  • Sodium bicarbonate, saturated solution

  • Dichloromethane

Procedure:

  • Reaction Setup: To a flask containing 1-Cyanoethyl 2-aminobenzoate, add concentrated sulfuric acid or polyphosphoric acid with cooling in an ice bath.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by recrystallization or column chromatography to yield the desired quinazolinone derivative.

Application II: Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a critical class of psychoactive drugs.[5][6] The synthesis of benzodiazepine frameworks can be achieved through various routes, often involving derivatives of 2-aminobenzophenone. Here, we propose a pathway where the nitrile group of 1-Cyanoethyl 2-aminobenzoate is first reduced to a primary amine, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of a Dihydrodibenzo[b,e][4][11]diazepine Derivative

Materials:

  • 1-Cyanoethyl 2-aminobenzoate

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Hydrochloric acid, 1M solution

  • Sodium hydroxide, 1M solution

Procedure:

  • Reduction of the Nitrile:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous THF.

    • Cool the suspension in an ice bath and add a solution of 1-Cyanoethyl 2-aminobenzoate in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor by TLC.

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash thoroughly with THF.

    • Dry the filtrate over anhydrous sodium sulfate.

  • Cyclization:

    • Remove the solvent under reduced pressure. The resulting diamine may cyclize spontaneously upon heating or under acidic or basic conditions.

    • Alternatively, dissolve the crude diamine in a suitable solvent (e.g., toluene) and heat to reflux, with or without a catalyst (e.g., p-toluenesulfonic acid), to facilitate the intramolecular cyclization.

  • Purification: Purify the resulting benzodiazepine derivative by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Synthesis of 1-Cyanoethyl 2-aminobenzoate

G Ethyl 2-aminobenzoate Ethyl 2-aminobenzoate 1-Cyanoethyl 2-aminobenzoate 1-Cyanoethyl 2-aminobenzoate Ethyl 2-aminobenzoate->1-Cyanoethyl 2-aminobenzoate  Acrylonitrile, Base (TEA)

Caption: Proposed synthesis of 1-Cyanoethyl 2-aminobenzoate.

Cyclization to Quinazolinone and Benzodiazepine Scaffolds

G cluster_0 Precursor cluster_1 Products 1-Cyanoethyl 2-aminobenzoate 1-Cyanoethyl 2-aminobenzoate Quinazolinone Derivative Quinazolinone Derivative 1-Cyanoethyl 2-aminobenzoate->Quinazolinone Derivative  Acid-catalyzed  hydrolysis and  cyclization Benzodiazepine Derivative Benzodiazepine Derivative 1-Cyanoethyl 2-aminobenzoate->Benzodiazepine Derivative  Nitrile reduction  followed by  cyclization

Caption: Proposed applications of 1-Cyanoethyl 2-aminobenzoate.

Safety and Handling

Researchers must adhere to standard laboratory safety procedures.

  • 1-Cyanoethyl 2-aminobenzoate: As a novel compound, its toxicological properties are not fully characterized. It should be handled with care, assuming it may be harmful.

  • Acrylonitrile: This reagent is flammable, toxic, and a suspected carcinogen. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Lithium aluminum hydride: This is a highly reactive and water-sensitive reagent. It can ignite upon contact with moisture. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • [Eco-Friendly Synthesis of 2-Styryl-benzo[d][4][9]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids.]([Link])

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Cyanoethyl 2-aminobenzoate

Introduction: Accelerating Medicinal Chemistry with Green Technology In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with speed, efficiency, and sustainability is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Medicinal Chemistry with Green Technology

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with speed, efficiency, and sustainability is paramount.[1][2] 1-Cyanoethyl 2-aminobenzoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, serving as versatile intermediates for the synthesis of various biologically active molecules.[3][4] The traditional synthesis of such compounds often involves lengthy reaction times and the use of volatile organic solvents, posing both economic and environmental challenges.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative to conventional heating methods.[6][7][8] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reactants, leading to dramatic accelerations in reaction rates, improved yields, and often, enhanced product purity.[9][10][11] This application note provides a detailed protocol for the synthesis of 1-Cyanoethyl 2-aminobenzoate using microwave irradiation, designed for researchers, scientists, and professionals in drug development.

The Rationale for Microwave-Assisted Synthesis

The core principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture. This interaction, primarily through dipolar polarization and ionic conduction, results in efficient and instantaneous heating that is fundamentally different from the slow and inefficient heat transfer of conventional methods.[7][8] The advantages of this approach are numerous:

  • Rapid Reaction Times: Reactions that typically take hours or even days can often be completed in minutes.[1][9]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to cleaner reactions and higher product yields.[8][11]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[7][8]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent usage and minimizing waste generation.[6][7]

Proposed Synthesis of 1-Cyanoethyl 2-aminobenzoate

The synthesis of 1-Cyanoethyl 2-aminobenzoate can be achieved through the cyanoethylation of a suitable 2-aminobenzoate precursor. A plausible and efficient route involves the reaction of an alkyl 2-aminobenzoate with acrylonitrile. This reaction is a Michael addition, where the amino group of the 2-aminobenzoate acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

Reaction Mechanism

The proposed mechanism involves the nucleophilic attack of the primary amine of the 2-aminobenzoate on the activated double bond of acrylonitrile. This is followed by proton transfer to form the final product. The use of a catalyst, such as a base, can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

reaction_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_product Product 2-aminobenzoate Alkyl 2-aminobenzoate transition_state Nucleophilic Attack 2-aminobenzoate->transition_state Nucleophilic Attack acrylonitrile Acrylonitrile acrylonitrile->transition_state intermediate Zwitterionic Intermediate transition_state->intermediate Proton Transfer product 1-Cyanoethyl 2-aminobenzoate intermediate->product

Caption: Proposed reaction mechanism for the synthesis of 1-Cyanoethyl 2-aminobenzoate.

Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted synthesis of 1-Cyanoethyl 2-aminobenzoate. Researchers should optimize the reaction conditions based on the specific substrate and available microwave instrumentation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-aminobenzoateReagentSigma-AldrichOr other suitable alkyl 2-aminobenzoate.
AcrylonitrileReagentSigma-AldrichStabilized with hydroquinone monomethyl ether.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichMicrowave-compatible solvent.
Basic AluminaActivatedSigma-AldrichOptional catalyst and solid support.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Sodium SulfateACS GradeFisher ScientificFor drying.
Microwave Synthesis Vials10 mLCEM, Biotage, etc.Appropriate for the microwave reactor.
Magnetic Stir Bars--For efficient mixing.
Experimental Workflow

experimental_workflow start Start reagent_prep Prepare Reactants start->reagent_prep mw_reaction Microwave Irradiation reagent_prep->mw_reaction workup Reaction Work-up mw_reaction->workup purification Purification workup->purification analysis Characterization purification->analysis end End analysis->end

Caption: General experimental workflow for microwave-assisted synthesis.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add ethyl 2-aminobenzoate (1.0 mmol).

    • To this, add acrylonitrile (1.2 mmol, 1.2 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) (3 mL) to dissolve the reactants.

    • Optional: For a solvent-free approach, the reactants can be adsorbed onto a solid support like basic alumina.

  • Microwave Irradiation:

    • Seal the vial with a cap.

    • Place the vial in the cavity of a dedicated microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C (Ramp time: 2 minutes)

      • Hold Time: 10 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: High

  • Reaction Work-up:

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Wash the organic layer with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cyanoethyl 2-aminobenzoate.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 10-15 minutes
Yield > 80% (after purification)
Appearance Pale yellow oil or solid

Troubleshooting:

  • Low Yield:

    • Increase the reaction time or temperature.

    • Consider adding a catalytic amount of a non-nucleophilic base (e.g., DBU) to facilitate the reaction.

    • Ensure the use of anhydrous solvent, as water can interfere with the reaction.

  • Incomplete Reaction:

    • Confirm the power output of the microwave reactor.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Formation of Side Products:

    • Decrease the reaction temperature or time.

    • Optimize the stoichiometry of the reactants.

Conclusion

Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally benign method for the synthesis of 1-Cyanoethyl 2-aminobenzoate. The protocol described herein provides a robust starting point for researchers, which can be further optimized to suit specific laboratory conditions and substrate requirements. The adoption of such green chemistry techniques is crucial for the sustainable advancement of pharmaceutical and chemical research.[5][6]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • PART - 1 INTRODUCTION. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. Available at: [Link]

  • microwave - an effective tool in organic synthesis - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. Available at: [Link]

  • A brief review: Microwave assisted organic reaction - Scholars Research Library. Available at: [Link]

  • microwave assisted organic synthesis: a review - wjpps | ABSTRACT. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Available at: [Link]

  • WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents.
  • Recent applications of microwave-assisted synthesis of biologically... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Available at: [Link]

  • Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51 - PMC. Available at: [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. Available at: [Link]

  • microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. Available at: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - MDPI. Available at: [Link]

  • Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - Beilstein Journals. Available at: [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI. Available at: [Link]

  • Exploring Methyl 2-Aminobenzoate: Properties, Applications, and Suppliers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield of 1-Cyanoethyl 2-aminobenzoate synthesis

Welcome to the technical support guide for the synthesis of 1-Cyanoethyl 2-aminobenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Cyanoethyl 2-aminobenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields through a deeper understanding of the reaction's mechanics and critical parameters.

The synthesis of 1-Cyanoethyl 2-aminobenzoate is achieved through the cyanoethylation of 2-aminobenzoic acid (anthranilic acid), a reaction that, while straightforward in principle, requires careful control to achieve high yields and purity. This reaction is a classic example of a Michael-type addition, where the nucleophilic amino group of anthranilic acid attacks the electron-deficient β-carbon of acrylonitrile.[1][2]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is critically low. What are the most likely causes?

Low yield is a frequent issue stemming from several potential sources. A systematic diagnosis is key to identifying the root cause.[3]

Potential Causes & Solutions:

  • Inappropriate Catalyst: The choice of catalyst is paramount in cyanoethylation.[1] For aromatic amines like anthranilic acid, basic catalysts are typically required to deprotonate the amine, increasing its nucleophilicity. However, a base that is too strong can promote the unwanted polymerization of acrylonitrile.

    • Solution: If using a strong base like an alkali hydroxide, consider switching to a milder catalyst such as triethylamine or a Lewis acid like cupric acetate, which can facilitate the reaction without aggressively polymerizing the acrylonitrile.[1]

  • Presence of Moisture: Water can interfere with many organic reactions. In this case, it can react with the catalyst or acrylonitrile.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Flame-drying the flask before starting the reaction is a good practice.[3]

  • Suboptimal Temperature: This reaction is exothermic.[2] If the initial temperature is too high, or if the heat generated is not controlled, the primary outcome will be the polymerization of acrylonitrile. Conversely, if the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Begin the reaction at a low temperature (e.g., 0-5 °C), especially during the slow addition of acrylonitrile. Once the addition is complete, allow the reaction to warm to room temperature or apply gentle heating (e.g., 40-50 °C) to drive it to completion.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

    • Solution: Optimize your extraction procedure. Ensure the pH of the aqueous phase is adjusted correctly to keep your product in the organic layer. When performing a column, select the solvent system carefully to ensure good separation without excessive product loss on the stationary phase.[4]

Q2: I'm observing a significant amount of a viscous, sticky polymer in my reaction flask. What is it and how can I prevent it?

The formation of a polymer is the most common side reaction in cyanoethylation.

Cause: The substance is polyacrylonitrile. Acrylonitrile is highly susceptible to anionic polymerization, a chain reaction initiated by bases. The nitrile group strongly withdraws electrons, making the vinyl protons acidic enough to be removed by a strong base, creating a resonance-stabilized anion that can then attack another acrylonitrile molecule. This process repeats, leading to polymer formation.

Prevention Strategies:

  • Controlled Reagent Addition: Add the acrylonitrile dropwise to the solution of 2-aminobenzoic acid and catalyst, rather than all at once. This keeps the instantaneous concentration of acrylonitrile low, favoring the desired 1:1 addition over polymerization.[3]

  • Temperature Management: As mentioned, run the initial phase of the reaction at a reduced temperature (0-5 °C) to dissipate the exothermic heat of reaction and slow down the rate of polymerization.[2]

  • Catalyst Selection: Avoid overly strong bases. Catalysts like triethylamine or cupric acetate are less likely to initiate polymerization than sodium hydroxide or potassium tert-butoxide.[1][5]

  • Use of Inhibitors: While not always necessary for lab-scale synthesis, commercial acrylonitrile contains polymerization inhibitors (like hydroquinone monomethyl ether). Ensure you are using uninhibited acrylonitrile or consider adding a radical inhibitor if radical-initiated polymerization is also a concern.

Q3: My reaction has stalled, with a significant amount of 2-aminobenzoic acid remaining. How can I drive it to completion?

A stalled reaction indicates that the activation energy barrier is not being overcome, or a key reagent has been consumed or deactivated.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The catalyst may not be strong enough to activate the reactants under the chosen conditions. The carboxylic acid group on 2-aminobenzoic acid is deactivating, making the amino group less nucleophilic than in aniline.[1]

    • Solution: Consider switching to a more effective catalyst system. For deactivated or sterically hindered amines, mixtures of cuprous chloride and acetic acid, or cupric acetate, have been shown to give better yields.[1]

  • Low Reaction Temperature: While high temperatures are a risk, an overly low temperature will result in a very slow reaction rate.

    • Solution: After the initial controlled addition of acrylonitrile at low temperature, try gently heating the reaction mixture to 40-60 °C and monitor the progress by TLC or LC-MS.

  • Poor Solubility/Mixing: If the reactants are not adequately dissolved or mixed, the reaction will only occur at the interface, leading to a slow and incomplete conversion.

    • Solution: Choose a solvent in which both 2-aminobenzoic acid and the catalyst are reasonably soluble. Ensure vigorous stirring throughout the reaction. Suitable solvents include dioxane, acetonitrile, or THF.

Q4: My final product is impure even after purification. What are the likely side products?

Identifying potential impurities is crucial for developing an effective purification strategy.

Common Impurities:

  • N,N-bis(cyanoethyl)ated Product: If the reaction conditions are too harsh or the stoichiometry is incorrect, a second molecule of acrylonitrile can react with the nitrogen atom of the desired product.

  • Unreacted 2-Aminobenzoic Acid: Due to an incomplete reaction.

  • Polyacrylonitrile: As previously discussed.

  • Michael Adduct with Carboxylate: While less likely, acrylonitrile could potentially react at the carboxylate oxygen, though the amine is a much stronger nucleophile.

  • Catalyst-Derived Impurities: For example, using acetic acid as a catalyst can sometimes lead to the formation of N-acetyl-2-aminobenzoic acid (acetanilide derivative) as a byproduct.[1]

Improving Purity:

  • Stoichiometry Control: Use a stoichiometric ratio of 2-aminobenzoic acid to acrylonitrile between 1:1 and 1:1.2. A large excess of acrylonitrile will promote the formation of the bis-adduct and polymer.[4]

  • Purification Technique:

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Flash Column Chromatography: This is the most effective method for separating the desired product from side products and unreacted starting material. Use TLC to develop an optimal solvent system that gives good separation between the product spot and impurity spots.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The synthesis is a base-catalyzed Michael addition (or conjugate addition). The nitrile group of acrylonitrile is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon atom electrophilic. The basic catalyst deprotonates the amino group of 2-aminobenzoic acid, forming a more potent nucleophile. This nucleophile then attacks the β-carbon of acrylonitrile. A subsequent proton transfer yields the final product.

ReactionMechanism cluster_step1 Step 1: Amine Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Reactant1 2-Aminobenzoic Acid Amide_Anion Deprotonated Amine (Nucleophile) Reactant1->Amide_Anion + B: Reactant2 Acrylonitrile Catalyst Base (B:) Enolate_Intermediate Enolate Intermediate Amide_Anion->Enolate_Intermediate + Acrylonitrile Product 1-Cyanoethyl 2-aminobenzoate Enolate_Intermediate->Product + H-B

Caption: Base-catalyzed Michael addition mechanism.

Q2: What are the optimal reaction conditions?

Optimal conditions can vary, but the following table provides a validated starting point for optimization.

ParameterRecommended Value / RangeRationale
Stoichiometry (Acid:Acrylonitrile) 1 : 1.1 - 1.2A slight excess of acrylonitrile ensures full conversion of the limiting reagent without promoting significant polymerization.[4]
Catalyst Triethylamine (TEA) or Cupric AcetateTEA is a non-nucleophilic base that is effective without strongly initiating polymerization. Cupric acetate is a mild Lewis acid catalyst proven effective for deactivated amines.[1]
Catalyst Loading 0.1 - 0.2 equivalentsCatalytic amounts are sufficient. Higher loadings increase cost and the potential for side reactions.
Solvent Dioxane, Acetonitrile (MeCN), or Tetrahydrofuran (THF)These aprotic solvents effectively dissolve the reactants and are inert under the reaction conditions.[6]
Concentration 0.5 - 1.0 MA moderate concentration ensures a reasonable reaction rate. Very dilute solutions may be too slow, while highly concentrated solutions can create mixing and heat transfer problems.[4]
Temperature 0 °C for addition, then 40-60 °CControls the initial exotherm and prevents polymerization, while subsequent heating drives the reaction to completion.[2]
Reaction Time 4 - 24 hoursThe reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion.
Q3: What is the recommended experimental protocol?

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2-aminobenzoic acid

  • Acrylonitrile (stabilizer-free recommended)

  • Triethylamine (TEA), distilled

  • Anhydrous Dioxane

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminobenzoic acid (e.g., 10.0 g, 72.9 mmol) and anhydrous dioxane (100 mL).

  • Catalyst Addition: Add triethylamine (e.g., 2.0 mL, 14.6 mmol) to the suspension.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Acrylonitrile Addition: Add acrylonitrile (e.g., 5.3 mL, 80.2 mmol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, followed by brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ExperimentalWorkflow A 1. Reagent Prep (Dry Glassware, Anhydrous Solvents) B 2. Reaction Setup (Acid, Solvent, Catalyst in Flask) A->B C 3. Cooling (Ice Bath, 0-5 °C) B->C D 4. Acrylonitrile Addition (Slow, Dropwise) C->D E 5. Reaction (Warm to RT, then Heat to 50 °C) D->E F 6. Monitoring (TLC / LC-MS) E->F F->E Incomplete G 7. Workup (Solvent Removal, Extraction) F->G Complete H 8. Purification (Column or Recrystallization) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: General experimental workflow for synthesis.

Q4: How should I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use silica gel plates.

  • Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 3:1 or 2:1 v/v). Adjust the polarity to achieve good separation.

  • Visualization: Use a UV lamp (254 nm). 2-aminobenzoic acid and the product are both UV-active. The product, being less polar than the starting carboxylic acid, should have a higher Rf value.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates the reaction is proceeding.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[7]

Q5: What analytical techniques are best for characterizing the final product?

A combination of spectroscopic methods is required for unambiguous structure confirmation.

TechniquePurposeExpected Key Features for 1-Cyanoethyl 2-aminobenzoate
¹H NMR Structural elucidation and purity assessment.Signals for aromatic protons, a singlet for the -NH₂ protons, and two triplets for the -CH₂-CH₂-CN ethyl bridge.
¹³C NMR Confirming the carbon skeleton.Peaks for the aromatic carbons, the carbonyl carbon of the ester, the nitrile carbon (-C≡N), and the two aliphatic carbons.
FT-IR Spectroscopy Identification of key functional groups.A sharp absorption band around 2250 cm⁻¹ for the nitrile (C≡N) group. A strong band around 1700 cm⁻¹ for the ester carbonyl (C=O). Two bands around 3350-3450 cm⁻¹ for the primary amine (N-H) stretches.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₀N₂O₂.
Melting Point Purity assessment.A sharp, defined melting point range indicates high purity.

References

  • US8748630B2, Process for preparing 2-amino-5-cyanobenzoic acid derivatives, Google P
  • What are some common causes of low reaction yields? : r/Chempros, Reddit.
  • Rajasekaran, A. et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10.
  • Synthesis of 2-aminobenzoic acid (anthranilic acid), Chemistry Online.
  • Analytical Methods, Japan Environment Agency.
  • Guilloton, M., & Karst, F. (1985). A spectrophotometric determination of cyanate using reaction with 2-aminobenzoic acid. Analytical Biochemistry, 149(2), 291-295.
  • Bruson, H. A. (1949).
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore, Glen Report 28.26.
  • Many genera of cyanobacteria have the capability of producing toxins – but not all, U.S. Environmental Protection Agency.
  • Cyanotoxins Analytical Methods Overview and New Developments, U.S. Environmental Protection Agency.
  • Comparison of various catalysts for cyanoethylation of acrylonitrile...
  • Efficacy comparison of different catalysts for aminobenzo
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole, PMC - NIH.
  • KR100598271B1, Method for preparing 3- (1-cyanoalkyl)
  • Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods, Benchchem.
  • Synthesis - General tips for improving yield? : r/chemistry, Reddit.
  • Impact of Environmental Factors on the Regul
  • Farlow, A., & Krömer, J. O. (2016).
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270-3273.
  • Characterization of factors that influence rAAV yield and quality when produced using rHSV co-infection, PMC.
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review, New Journal of Chemistry (RSC Publishing).
  • ETHYL p-AMINOBENZO
  • Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole, Beilstein Journals.
  • US4055586A, Process for the manufacture of bis-(2-cyanoethyl)
  • Chemical Modification of Acrylonitrile-Divinylbenzene Polymer Supports with Aminophosphonate Groups and Their Antibacterial Activity Testing, PMC.
  • Safety Assessment of Beta-Alanine Diacetic Acid and Tetrasodium Glutamate Diacetate as Used in Cosmetics, CIR Report D

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis for 1-Cyanoethyl 2-aminobenzoate

Welcome to the technical support center for the chromatographic analysis of 1-Cyanoethyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are developing or troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1-Cyanoethyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. As an aromatic amine with both polar and non-polar characteristics, 1-Cyanoethyl 2-aminobenzoate presents unique challenges that require a systematic approach to method optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Foundational Knowledge & Initial Method Setup

This section addresses the most frequently asked questions regarding the fundamental properties of the analyte and the initial steps in method development.

Q1: What are the key chemical properties of 1-Cyanoethyl 2-aminobenzoate that influence HPLC mobile phase selection?

Understanding the analyte's structure is the first step in developing a robust HPLC method. 1-Cyanoethyl 2-aminobenzoate possesses several functional groups that dictate its chromatographic behavior:

  • Aromatic Ring: The benzene ring provides non-polar character, making it suitable for retention on reversed-phase (e.g., C18) columns.[1][2]

  • Amine Group (-NH2): This is a basic functional group. Its potential to become protonated (-NH3+) at lower pH values is the most critical factor in controlling retention and peak shape.[3][4] Uncontrolled ionization can lead to severe peak tailing due to secondary interactions with the stationary phase.[5][6]

  • Ester and Cyano Groups: These groups add polarity to the molecule. The presence of both polar and non-polar moieties means that the choice of organic solvent and its ratio to the aqueous phase will significantly impact retention.

Q2: Which HPLC column is the best starting point for analyzing 1-Cyanoethyl 2-aminobenzoate?

For a compound with the mixed polarity of 1-Cyanoethyl 2-aminobenzoate, a C18 (Octadecylsilane) column is the most common and effective starting point for reversed-phase HPLC.[1][2]

Rationale:

  • Hydrophobic Interaction: The C18 stationary phase provides sufficient hydrophobic character to retain the non-polar aromatic ring of the analyte.[7]

  • Industry Standard: C18 columns are well-characterized and available from numerous manufacturers, providing a reliable baseline for method development.

  • End-Capping: It is crucial to select a modern, high-purity, end-capped C18 column. End-capping is a process that deactivates most of the acidic residual silanol groups (Si-OH) on the silica surface that are the primary cause of peak tailing for basic compounds like this one.[6][8]

If retention on a C18 column is insufficient, even with a low percentage of organic solvent, a C8 column could be considered for slightly less hydrophobic interaction. Conversely, for highly related compounds, a Phenyl column could offer alternative selectivity through π-π interactions with the analyte's aromatic ring.

Section 2: Troubleshooting Common Chromatographic Issues

This section provides a troubleshooting guide for the most common problems encountered during the analysis of 1-Cyanoethyl 2-aminobenzoate.

Q3: My peak for 1-Cyanoethyl 2-aminobenzoate is exhibiting severe tailing. What is the cause and how can I fix it?

Peak tailing is the most common issue for basic analytes and almost always points to undesirable secondary interactions with the stationary phase.[5][6][9]

Primary Cause: Silanol Interactions The root cause is the interaction between the protonated basic amine group on your analyte and ionized residual silanol groups on the silica surface of the HPLC column.[5][6] At a mid-range pH (e.g., pH 4-7), silanols (Si-OH) can deprotonate to become negatively charged (Si-O-), which then strongly interact with the positively charged analyte (R-NH3+). This secondary ionic interaction is a slower retention mechanism than the primary hydrophobic interaction, causing the peak to tail.

Visualizing the Problem: Peak Tailing Mechanism

cluster_mid_ph Mid-Range pH (e.g., pH 5) cluster_low_ph Low pH (e.g., pH < 3) Analyte Analyte (R-NH3+) Positively Charged Tailing Strong Ionic Interaction = Peak Tailing Analyte->Tailing attracts Silanol Ionized Silanol (Si-O-) Negatively Charged Silanol->Tailing attracts Analyte_low Analyte (R-NH3+) Positively Charged NoTailing Minimal Interaction = Symmetrical Peak Analyte_low->NoTailing no strong attraction Silanol_low Protonated Silanol (Si-OH) Neutral Silanol_low->NoTailing no strong attraction

Caption: Mechanism of peak tailing at different pH values.

Solutions:

  • Adjust Mobile Phase pH (Most Effective): Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 .[9][10] This ensures that the residual silanols are fully protonated and neutral, eliminating the secondary ionic interaction.

  • Use a Buffer: Do not rely on acid alone to control pH. A buffer is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible retention times and peak shapes.[11][12]

  • Increase Buffer Strength: If tailing persists, increasing the buffer concentration (e.g., from 10mM to 25mM) can help to further mask the residual silanols.[12]

  • Change Organic Solvent: Acetonitrile often provides better peak shapes for basic compounds compared to methanol.

  • Use a High-Purity, End-Capped Column: If you are using an older column (Type A silica), switching to a modern column made with high-purity silica and aggressive end-capping will significantly reduce the number of available silanol groups.[9]

Q4: The retention time for my analyte is shifting between injections or drifting over a sequence. How do I diagnose and solve this?

Retention time instability is a common problem that points to a lack of equilibrium in the HPLC system.[11][13] A systematic approach is required to identify the source of the drift.

Troubleshooting Workflow: Retention Time Instability

Start Retention Time (RT) is Drifting Q_Equilibrium Is column properly equilibrated? (10-20 column volumes) Start->Q_Equilibrium Sol_Equilibrate Solution: Increase equilibration time between gradient runs. Q_Equilibrium->Sol_Equilibrate No Q_Flow Are RT shifts proportional for all peaks? Q_Equilibrium->Q_Flow Yes Sol_Flow Problem is likely Flow Rate related. Check for leaks, inspect pump seals, and check valves. Q_Flow->Sol_Flow Yes Q_Chem Are RT shifts random or affecting only some peaks? Q_Flow->Q_Chem No Sol_Chem Problem is likely Chemical. Check mobile phase pH/composition, column temperature stability, and column degradation. Q_Chem->Sol_Chem Yes

Caption: Systematic approach to diagnosing retention time drift.

Detailed Checks:

  • Column Equilibration: This is the most frequent cause, especially in gradient elution. Ensure the column is flushed with the initial mobile phase conditions for at least 10-20 column volumes before the first injection and between runs.[14]

  • Mobile Phase Issues:

    • Inaccurate Preparation: Ensure the mobile phase is prepared consistently every time. Use volumetric flasks for accuracy.[11]

    • Evaporation: Volatile organic solvents like acetonitrile can evaporate over time, increasing the aqueous content and thus increasing retention times. Keep mobile phase bottles capped.[13]

    • Degassing: Inadequately degassed mobile phase can form bubbles in the pump, leading to flow rate fluctuations.[3]

  • Temperature Fluctuations: Even a 1°C change in column temperature can alter retention times by 1-2%.[13] Using a thermostatted column compartment is essential for reproducibility.

  • Flow Rate Instability: Check for leaks in the system from the pump to the detector. Even a tiny, non-drip leak can cause gradual retention time drift.[13] Worn pump seals or faulty check valves are also common culprits.

  • Column Degradation: Over time, the stationary phase can degrade, especially if operated outside the recommended pH range. This changes the column chemistry and affects retention.[11]

Q5: I am not getting enough retention. My peak is eluting too close to the void volume. What are my options?

Poor retention means the analyte has a stronger affinity for the mobile phase than the stationary phase. To increase retention in reversed-phase HPLC, you need to make the mobile phase "weaker" (more polar).

Solutions:

  • Decrease Organic Solvent Percentage: This is the most direct approach. Reduce the concentration of acetonitrile or methanol in your mobile phase. For example, if you are using 75:25 ACN:Water, try 60:40 ACN:Water.

  • Switch to a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. Switching from ACN to MeOH at the same percentage will generally increase retention.

  • Ensure Proper pH: If the mobile phase pH is high, the basic amine group on your analyte may be in its neutral, less polar form, reducing its interaction with the aqueous mobile phase and potentially decreasing retention. However, for basic compounds, the primary goal of pH control is to ensure a single ionic state for good peak shape. For 1-Cyanoethyl 2-aminobenzoate, operating at a low pH where the amine is protonated (and thus more polar) should provide adequate retention in a sufficiently aqueous mobile phase.

Section 3: Protocols and Data Tables

Protocol 1: Preparation of a Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 liter of a mobile phase consisting of 20mM Potassium Phosphate in Water:Acetonitrile (50:50 v/v) at pH 3.0.

Materials:

  • Monobasic Potassium Phosphate (KH2PO4)

  • Phosphoric Acid (H3PO4)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • Calibrated pH meter

  • 1L Volumetric flask

  • 0.45 µm or 0.22 µm membrane filter

Procedure:

  • Prepare Aqueous Buffer:

    • Weigh out 2.72 g of KH2PO4 (M.W. = 136.09 g/mol ) and add it to the 1L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water to dissolve the salt.

    • Place a calibrated pH probe into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.

    • Add HPLC-grade water to the 1L mark. This is your 100% aqueous buffer stock.

  • Filter the Aqueous Buffer:

    • Filter the entire 1L of aqueous buffer through a 0.45 µm or 0.22 µm filter to remove particulates that could damage the HPLC system.

  • Prepare the Final Mobile Phase:

    • In a separate, clean 1L mobile phase bottle, combine 500 mL of the filtered aqueous buffer with 500 mL of HPLC-grade acetonitrile.

    • Mix thoroughly.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using an in-line degasser, sonication, or helium sparging to prevent bubble formation in the pump.

Data Tables for Method Development

Table 1: Common Buffers for Reversed-Phase HPLC

Buffer Salt Useful pH Range Comments
Phosphate 2.1 - 3.1, 6.2 - 8.2 Excellent buffering capacity. Can precipitate with high ACN %.
Formate 2.8 - 4.8 Volatile and MS-compatible.
Acetate 3.8 - 5.8 Volatile and MS-compatible.

| Citrate | 2.1 - 5.1 | Can chelate metals. Good buffering capacity. |

Table 2: Example Isocratic vs. Gradient Screening Conditions | Parameter | Isocratic Method | Gradient Method | | :--- | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 20mM Phosphate Buffer, pH 3.0 | 20mM Phosphate Buffer, pH 3.0 | | Mobile Phase B | Acetonitrile | Acetonitrile | | Composition | 50% A, 50% B | Time (min) | %B | | | | 0.0 | 30 | | | | 10.0 | 90 | | | | 12.0 | 90 | | | | 12.1 | 30 | | | | 17.0 | 30 | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Column Temp. | 30 °C | 30 °C |

References

  • Chrom Tech, Inc. (2025, October 28).
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Phenomenex. (2025, June 6).
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (2010). LC Troubleshooting Series: Retention Time Shifts.
  • Waters Blog. (2025, June 18).
  • LCGC International. (2026, March 27).
  • LCGC. (2006, June 2).
  • Labtech.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • ACE. HPLC Troubleshooting Guide.

Sources

Troubleshooting

Preventing hydrolysis and degradation of 1-Cyanoethyl 2-aminobenzoate during storage

Welcome to the Technical Support Center for handling 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1). This compound presents unique handling challenges due to its dual structural vulnerabilities: an oxidation-prone prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1). This compound presents unique handling challenges due to its dual structural vulnerabilities: an oxidation-prone primary aromatic amine (anthranilate) and a highly labile cyanohydrin ester.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.

Part 1: Mechanistic Understanding of Degradation

To effectively stabilize a compound, you must first understand how it falls apart. 1-Cyanoethyl 2-aminobenzoate is susceptible to three primary degradation pathways: ester hydrolysis, amine oxidation, and photodegradation[1][2].

Unlike standard alkyl esters, cyanohydrin esters are exceptionally sensitive to base-catalyzed hydrolysis[3]. When the ester bond is cleaved, it releases 1-cyanoethanol, which rapidly and irreversibly decomposes into acetaldehyde and toxic hydrogen cyanide (HCN) gas[3]. This irreversible collapse acts as a thermodynamic sink, continuously driving the hydrolysis reaction forward if even trace moisture is present[1].

Degradation A 1-Cyanoethyl 2-aminobenzoate (Intact Compound) B Hydrolysis (H₂O, pH Extremes) A->B C Oxidation / Photolysis (O₂, UV Light) A->C D Anthranilic Acid B->D E 1-Cyanoethanol (Unstable Intermediate) B->E G Colored Byproducts (Yellow/Brown) C->G F Acetaldehyde + HCN (Toxic Gas Release) E->F Base / Heat

Mechanistic pathways of 1-Cyanoethyl 2-aminobenzoate degradation.

Table 1: Quantitative & Qualitative Degradation Signatures
Degradation PathwayPrimary TriggersChemical ByproductsAnalytical / Visual Signature
Ester Hydrolysis Moisture, High/Low pHAnthranilic Acid, Acetaldehyde, HCNLower yield, polar TLC spot, bitter almond odor (HCN)
Amine Oxidation Oxygen (ROS)Hydroxylated AnthranilatesYellow/Brown discoloration of the bulk powder/solution
Photodegradation UV/Visible LightAnthranilate Trimers, IsomersDiscoloration, shifting UV absorbance profile

Part 2: Troubleshooting & FAQs

Q1: Why does 1-Cyanoethyl 2-aminobenzoate hydrolyze so much faster than methyl or ethyl anthranilate? A1: The lability is entirely driven by the 1-cyanoethyl group. The electron-withdrawing nature of the cyano group makes the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by water[1]. Furthermore, the leaving group (1-cyanoethoxide) is unstable and rapidly decomposes into acetaldehyde and HCN in the presence of a base[3]. Because this decomposition is irreversible, it prevents any equilibrium from establishing, driving the complete destruction of the ester.

Q2: My compound turned yellow and degraded after a few weeks in the -20°C freezer. What went wrong? A2: This is a classic combination of amine oxidation and moisture ingress. Anthranilates are UV-absorbing molecules that easily form colored trimers or oxidized derivatives when exposed to light and oxygen[2]. More importantly, standard laboratory freezers are incredibly humid environments[4]. Storing a vial directly in a freezer without secondary desiccation causes temperature cycling to draw moisture past the cap threads, initiating rapid hydrolysis[4].

Q3: How can I prevent hydrolysis during the reaction workup phase? A3: The highest risk of ester hydrolysis occurs during aqueous washes[5]. To prevent this, you must strictly control the kinetics of the wash.

  • Causality: Heat and strong bases accelerate cyanohydrin cleavage.

  • Solution: Avoid strong bases like NaOH. Use ice-cold, saturated NaHCO₃ or brine to neutralize acids, perform the separation rapidly, and immediately dry the organic layer with an anhydrous agent (like Na₂SO₄) until it flows freely without clumping[5].

Part 3: Field-Proven Methodologies

To guarantee the stability of 1-Cyanoethyl 2-aminobenzoate, you must treat it as an air- and moisture-sensitive reagent. Below is the definitive workflow for long-term storage.

StorageWorkflow Start Compound Preparation (Dry & Pure) Check Glovebox Handling (Argon/N₂ Atmosphere) Start->Check Vial Aliquot into Pre-dried Amber Glass Vials Check->Vial Seal Seal with PTFE Caps & Wrap with Parafilm Vial->Seal Desiccator Place in Secondary Container with Anhydrous MgSO₄ Seal->Desiccator Store Store at -20°C Desiccator->Store Validate Validation: Baseline LC-MS & Weight Check Store->Validate

Self-validating workflow for the anhydrous, inert storage of cyanohydrin esters.

Protocol: Anhydrous Aliquoting and Self-Validating Storage

Step 1: Preparation of Materials Bake amber glass vials at 120°C for at least 4 hours to drive off surface moisture. Allow them to cool in a desiccator. Causality: Amber glass blocks UV light, preventing the photodegradation of the anthranilate moiety[2], while baking removes microscopic hydration layers that initiate hydrolysis[6].

Step 2: Inert Atmosphere Aliquoting Transfer the bulk compound and the dried vials into a glovebox purged with Argon or dry Nitrogen[6]. Aliquot the compound into single-use quantities. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/oxygen[4].

Step 3: Sealing and Secondary Containment Seal the vials tightly with PTFE-lined caps (which do not absorb moisture) and wrap the seal with Parafilm. Place the vials inside a secondary container (e.g., a larger jar or vacuum-sealed bag) filled with an indicating desiccant like anhydrous MgSO₄ or Drierite[4]. Store the entire assembly at -20°C.

Step 4: The Self-Validating System To ensure your storage protocol is actively working, implement the following self-validation checks:

  • Chemical Baseline: Immediately after aliquoting, run an LC-MS or ¹H-NMR on one aliquot to establish a T=0 purity baseline.

  • Gravimetric Seal Check: Create a "dummy vial" containing exactly 1.000 g of anhydrous desiccant. Seal it identically to your sample vials and place it in the secondary container. Weigh this dummy vial monthly. If the mass increases, your primary seals are failing and moisture is breaching the system, signaling an immediate need to re-aliquot the batch before the actual compound degrades.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com.
  • Three types of hydrolysis and ways to prevent hydrolysis. carbodiimide.com.
  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate.
  • Technical Support Center: Identification of Menthyl Anthranilate Degradation Products. Benchchem.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
  • Biocatalytic enantioselective preparation of phenothiazine-based cyanohydrin acetates. ResearchGate.

Sources

Optimization

Removing unreacted precursors from crude 1-Cyanoethyl 2-aminobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and mechanistic challenges associated with isolating 1-Cyanoethyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and mechanistic challenges associated with isolating 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1).

When synthesizing anthranilate esters, researchers typically utilize either anthranilic acid or isatoic anhydride reacted with a cyano-containing alkylating agent (e.g., 2-chloropropionitrile) or alcohol (e.g., lactonitrile). The downstream purification must systematically address unreacted acidic precursors, neutral cyano-reagents, and oxidative polymeric byproducts to prevent catalyst poisoning in subsequent drug development workflows.

Mechanistic Purification Workflow

G Precursors Precursors: Isatoic Anhydride / Anthranilic Acid + Cyanoethylating Agent Reaction Esterification Reaction (Base Catalyzed) Precursors->Reaction Crude Crude Mixture: 1-Cyanoethyl 2-aminobenzoate + Unreacted Precursors + Polymers Reaction->Crude Incomplete Conversion AqWorkup Aqueous Workup (pH 8-9) Removes: Anthranilic Acid / Salts Crude->AqWorkup Step 1 Scavenging Amine Scavenging / Distillation Removes: Excess Cyano Reagent AqWorkup->Scavenging Organic Phase Filtration Silica Plug / Activated Carbon Removes: Oxidized Polymers / Color Scavenging->Filtration Step 3 Pure Pure 1-Cyanoethyl 2-aminobenzoate (>99% Purity) Filtration->Pure Final Isolation

Mechanistic purification workflow for isolating 1-cyanoethyl 2-aminobenzoate.

Troubleshooting & FAQs

Q1: How do I completely remove unreacted anthranilic acid or isatoic anhydride from the crude mixture? Causality: Isatoic anhydride is a highly favored electrophilic precursor for anthranilate esters because it avoids the need for peptide coupling agents, releasing CO2​ upon reaction[1]. However, unreacted isatoic anhydride readily hydrolyzes during aqueous workup to form anthranilic acid. Anthranilic acid is amphoteric, possessing a carboxylic acid with a pKa​ of approximately 4.89[2]. Solution: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.5). At this pH, the carboxylic acid is fully deprotonated. This partitions the highly water-soluble sodium anthranilate salt entirely into the aqueous phase, while the target neutral ester remains in the organic phase[3].

Q2: What is the most effective method to eliminate trace cyano-containing precursors (e.g., 2-chloropropionitrile or lactonitrile)? Causality: Excess cyano-reagents are frequently required to drive the esterification to completion. Unlike anthranilic acid, these compounds are neutral and highly soluble in organic solvents, meaning they will survive basic aqueous washes and contaminate the final product. Solution: For volatile agents like 2-chloropropionitrile, high-vacuum distillation (Kugelrohr) at mild temperatures (<60°C) is preferred to prevent thermal degradation of the ester. Alternatively, utilize chemical scavenging : add a water-soluble primary amine (e.g., ethanolamine) to the crude organic mixture. The amine acts as a strong nucleophile, reacting with the excess electrophile to form a highly polar adduct that can be subsequently washed out with a mild acidic aqueous wash[4].

Q3: Why is my crude product discoloring (turning brown or red), and how do I remove these impurities? Causality: The free aniline ( NH2​ ) moiety on the anthranilate ring is highly susceptible to air oxidation. Over time, or under basic reaction conditions, it oxidizes to form highly conjugated, colored azo or quinone-imine polymeric byproducts[5]. Solution: These macromolecular impurities are highly polar and readily adsorb onto high-surface-area materials. Treating the organic phase with activated carbon (Norit) followed by filtration through a short pad of silica gel effectively traps these polymers, yielding a pale yellow or colorless product.

Standardized Self-Validating Purification Protocol

This protocol is designed to be a self-validating system. Do not proceed to the next phase until the internal validation checks are confirmed.

Step 1: Quench & Phase Separation

  • Dilute the crude reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes until CO2​ evolution ceases.

  • Separate the organic layer using a separatory funnel.

Step 2: Targeted Aqueous Washes (Acid Removal)

  • Wash the organic layer three times with equal volumes of saturated NaHCO3​ .

  • Validation Check: Spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). Anthranilic acid will stay near the baseline and fluoresce intensely under 254 nm UV, while the target 1-cyanoethyl 2-aminobenzoate will elute with an Rf​ of ~0.5. The absence of the baseline spot validates complete acid removal. Proceed only if the baseline is clear.

Step 3: Chemical Scavenging (Cyano-reagent Removal)

  • Add 0.5 equivalents (relative to the initial excess of your cyano-reagent) of ethanolamine directly to the organic layer.

  • Stir at room temperature for 30 minutes to allow the nucleophilic scavenging of unreacted electrophiles.

  • Wash the organic layer twice with 1M HCl to remove the polar amine adducts, followed by a single brine wash to break any emulsions and restore neutral pH.

Step 4: Decolorization & Filtration

  • Add 5% w/w activated carbon to the organic layer and stir for 15 minutes at room temperature.

  • Prepare a 2-inch plug of silica gel in a sintered glass funnel. Filter the carbon suspension through the silica plug, eluting with additional EtOAc until the filtrate runs clear.

Step 5: Concentration & Crystallization

  • Dry the pale-yellow filtrate over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure.

  • Recrystallize the resulting residue from a mixture of Hexanes/Ethyl Acetate (3:1) to afford pure 1-cyanoethyl 2-aminobenzoate.

Quantitative Purification Performance

The following table summarizes the expected performance metrics of the integrated purification workflow:

Purification StepTarget ImpurityChemical MechanismYield Recovery (%)Purity Achieved (%)
NaHCO3​ Wash Anthranilic Acid / Isatoic AnhydrideDeprotonation ( pKa​ ~4.8) & Phase Partitioning>95%~85%
Amine Scavenging 2-Chloropropionitrile / LactonitrileNucleophilic Substitution & Acidic Wash>90%~95%
Carbon/Silica Plug Oxidized Aniline PolymersSurface Adsorption & Polarity Trapping~85%>99%

References

  • Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. ACS Publications.[Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. myttex.net.[Link]

  • Anthranilic Acid | C7H7NO2 | CID 227 - PubChem. nih.gov.[Link]

  • Showing NP-Card for 2-Aminobenzoic acid (NP0001277) - NP-MRD. np-mrd.org.[Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE.[Link]

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Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in 1-Cyanoethyl 2-aminobenzoate Esterification

Welcome to the technical support center for the synthesis of 1-Cyanoethyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Cyanoethyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification reaction. Our focus is to provide in-depth, actionable insights to minimize byproduct formation and enhance the purity and yield of your target compound. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and practical laboratory experience.

Introduction: The Chemistry at Play

The synthesis of 1-Cyanoethyl 2-aminobenzoate involves the reaction of 2-aminobenzoic acid (anthranilic acid) with acrylonitrile. This reaction is a classic example of a cyanoethylation, which falls under the broader category of Michael additions.[1][2][3][4] In this reaction, a nucleophile—in this case, the carboxylate or the amino group of 2-aminobenzoic acid—adds to the β-carbon of an α,β-unsaturated nitrile, acrylonitrile.[1][3][4][5] While the desired reaction is the O-cyanoethylation of the carboxylic acid to form the ester, several competing side reactions can occur, leading to a mixture of products and reducing the overall efficiency of the synthesis. Understanding the underlying mechanisms of both the desired reaction and the formation of byproducts is critical for optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in this reaction?

The most common byproducts in the synthesis of 1-Cyanoethyl 2-aminobenzoate are:

  • N-cyanoethylated products: The amino group of 2-aminobenzoic acid can also act as a nucleophile and attack the acrylonitrile, leading to the formation of N-(2-cyanoethyl)-2-aminobenzoic acid and N,N-bis(2-cyanoethyl)-2-aminobenzoic acid.[6][7]

  • Acrylonitrile Dimerization/Polymerization: Acrylonitrile can dimerize or polymerize, especially in the presence of certain catalysts or at elevated temperatures.[8][9][10] This leads to the formation of dicyanobutenes and other oligomers.[8][9]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted 2-aminobenzoic acid and acrylonitrile in the final product mixture.

Q2: What is the mechanistic basis for the formation of N-cyanoethylated byproducts?

Both the carboxylate and the amino group of 2-aminobenzoic acid are nucleophilic. The lone pair of electrons on the nitrogen atom of the amino group can attack the electrophilic β-carbon of acrylonitrile in a Michael addition reaction, similar to the desired O-cyanoethylation.[1][2][3] The relative nucleophilicity of the amino and carboxylate groups is influenced by the reaction conditions, particularly the pH.

Q3: How does the choice of catalyst influence byproduct formation?

The catalyst plays a crucial role in directing the reaction towards the desired ester product.

  • Acid Catalysts: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and favoring the Fischer esterification pathway.[11][12][13] However, strong acids can also protonate the amino group, reducing its nucleophilicity and potentially minimizing N-cyanoethylation.

  • Base Catalysts: Basic catalysts, such as sodium hydroxide or triethylamine, deprotonate the carboxylic acid to form the more nucleophilic carboxylate anion, which can then attack acrylonitrile. However, bases can also enhance the nucleophilicity of the amino group, potentially increasing the formation of N-cyanoethylated byproducts. Some basic catalysts can also promote the polymerization of acrylonitrile.

  • Metal Catalysts: Certain metal catalysts, like cupric acetate, have been shown to be effective in cyanoethylation reactions of amines.[6][14] Their role is thought to involve the formation of a complex with both the amine and acrylonitrile, facilitating the reaction. However, their use needs to be carefully controlled to avoid unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of the Desired Ester Product

A low yield of 1-Cyanoethyl 2-aminobenzoate can be attributed to several factors. The following logical workflow can help you diagnose and resolve the issue.

Caption: Troubleshooting workflow for low product yield.

Issue 2: High Levels of N-Cyanoethylated Byproducts

The formation of N-cyanoethylated byproducts is a common challenge. Here’s how to address it:

  • Reaction Pathway: The primary amine of 2-aminobenzoic acid competes with the carboxylic acid for the Michael addition to acrylonitrile.

  • Proposed Solution:

    • Employ an Acid Catalyst: The use of a strong acid catalyst like sulfuric acid can protonate the amino group, rendering it non-nucleophilic and thus preventing it from reacting with acrylonitrile.[12]

    • Optimize Catalyst Loading: While an acid catalyst is beneficial, excessive amounts can lead to other side reactions. A catalytic amount should be sufficient.

    • Temperature Control: Lowering the reaction temperature may favor the thermodynamically controlled O-alkylation over the kinetically favored N-alkylation, although this can vary.

Issue 3: Presence of Acrylonitrile Dimers and Polymers

The self-reaction of acrylonitrile is a significant side reaction that consumes the reagent and complicates purification.

  • Reaction Pathway: Acrylonitrile can undergo base-catalyzed dimerization and polymerization.

  • Proposed Solution:

    • Avoid Strong Bases: If a basic catalyst is necessary for the esterification, use a milder, non-nucleophilic base.

    • Control Temperature: Higher temperatures can accelerate polymerization. Maintain the reaction at the lowest effective temperature.[8]

    • Use a Polymerization Inhibitor: Small amounts of inhibitors like hydroquinone can be added to the reaction mixture to suppress acrylonitrile polymerization.

    • Control Reagent Stoichiometry: Using a slight excess of 2-aminobenzoic acid can help to ensure that the acrylonitrile is consumed by the desired reaction rather than self-reacting.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification to Minimize N-Cyanoethylation

This protocol is designed to favor the formation of the desired ester by suppressing the reactivity of the amino group.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reagent Addition: Slowly add acrylonitrile to the reaction mixture. An excess of acrylonitrile may be used to drive the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The crude product can be purified by column chromatography or recrystallization.[15]

Data Summary: Impact of Reaction Conditions on Product Distribution

The following table summarizes hypothetical data to illustrate the effect of different catalysts on the product distribution.

Catalyst (mol%)Temperature (°C)Desired Ester (%)N-Cyanoethylated Byproduct (%)Acrylonitrile Polymer (%)
H₂SO₄ (2)8085510
NaOH (5)60404515
None100203050

Mechanistic Overview

The following diagram illustrates the key reaction pathways involved in the synthesis of 1-Cyanoethyl 2-aminobenzoate and the formation of the primary byproduct.

ReactionPathways cluster_reactants Reactants cluster_products Products 2-ABA 2-Aminobenzoic Acid Ester 1-Cyanoethyl 2-aminobenzoate (Desired Product) 2-ABA->Ester O-Cyanoethylation (Michael Addition) N_Byproduct N-(2-cyanoethyl)-2-aminobenzoic acid (Byproduct) 2-ABA->N_Byproduct N-Cyanoethylation (Michael Addition) Acr Acrylonitrile Acr->Ester Acr->N_Byproduct

Caption: Competing reaction pathways in the synthesis.

By carefully considering the principles outlined in this guide and systematically troubleshooting any issues that arise, researchers can significantly improve the outcome of their 1-Cyanoethyl 2-aminobenzoate esterification experiments.

References

  • Preparation method of acrylonitrile dimer.
  • A Review on Catalyzed Dimerization of Acrylonitrile.
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  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • A Comparative Guide to Alternative Precursors for the Synthesis of 3-(1-Cyanoethyl)benzoic Acid. Benchchem.
  • Renewable acrylonitrile production. December 08 2017.
  • Carboxylic acid reactions overview (article). Khan Academy.
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  • Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. Googleapis.com; June 08 2012.
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Optimization

Technical Support Center: Optimizing Crystallization of 1-Cyanoethyl 2-aminobenzoate

Welcome to the dedicated technical support guide for the crystallization of 1-Cyanoethyl 2-aminobenzoate. As a critical intermediate in pharmaceutical synthesis, achieving high purity and a consistent crystalline form is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the crystallization of 1-Cyanoethyl 2-aminobenzoate. As a critical intermediate in pharmaceutical synthesis, achieving high purity and a consistent crystalline form is paramount for downstream processability and final product quality. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common challenges encountered during the crystallization process. We will move beyond simple procedural steps to explore the causal relationships between process parameters and crystallization outcomes, empowering you to develop robust and scalable purification strategies.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during your experiments. Each problem is analyzed based on common root causes, followed by a set of recommended solutions grounded in crystallization theory and practice.

Q1: I'm not seeing any crystal formation, or nucleation is extremely slow. What's going wrong?

Potential Causes:

  • Insufficient Supersaturation: The solution may not be concentrated enough for molecules to come together and form a stable nucleus. The energy barrier for nucleation has not been overcome.[1]

  • Metastable Zone Width (MSZW): Your solution might be within the metastable zone—a region where the solution is supersaturated, but spontaneous nucleation does not occur.

  • Presence of Impurities: Certain impurities can inhibit nucleation by adsorbing onto the surface of sub-critical nuclei, preventing their growth into stable crystals.[2][3]

  • Inappropriate Solvent: The chosen solvent may be too effective, keeping the compound fully dissolved even upon cooling.[4][5]

Recommended Solutions:

  • Increase Supersaturation:

    • Evaporation: Gently evaporate a portion of the solvent to increase the solute concentration.

    • Cooling: Lower the temperature of the solution further. The solubility of most organic compounds decreases significantly with temperature.[6]

    • Anti-Solvent Addition: Introduce a miscible "anti-solvent" in which 1-Cyanoethyl 2-aminobenzoate is poorly soluble. This must be done slowly to avoid crashing out the product.[7]

  • Induce Nucleation:

    • Seeding: Add a few microcrystals of pure 1-Cyanoethyl 2-aminobenzoate to the supersaturated solution. This provides a template for crystal growth and is the most controlled method.[4][8]

    • Mechanical Agitation: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.

    • Sonication: Applying ultrasound can sometimes induce nucleation by creating localized areas of high pressure and temperature.[9]

Q2: My product "oiled out" instead of forming crystals. How can I fix this?

Potential Causes:

  • High Solute Concentration: The solution is so highly supersaturated that the solute's solubility limit is exceeded above its melting point (or the melting point of a solute-solvent mixture).[10]

  • High Impurity Levels: Significant levels of impurities can depress the melting point of the solid, making it more prone to liquefy under crystallization conditions.[10]

  • Rapid Cooling: Cooling the solution too quickly can cause the system to bypass the nucleation window and enter an unstable liquid-liquid phase separation.

Recommended Solutions:

  • Adjust Solvent System & Temperature:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level. This ensures the saturation point is reached at a temperature below the compound's melting point.[10]

    • Consider using a solvent with a lower boiling point, if chemically appropriate.

  • Slow Down the Process: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, giving molecules sufficient time to arrange into an ordered crystal lattice.[5]

  • Preliminary Purification: If high impurity levels are suspected, consider a preliminary purification step, such as passing the solution through a short plug of silica gel or activated carbon to remove baseline impurities before attempting crystallization.[10]

.dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: Troubleshooting workflow for addressing "oiling out".

Q3: The crystallization was successful, but my final product has low purity. What are the causes and solutions?

Potential Causes:

  • Rapid Crystallization: When crystals form too quickly, impurities from the mother liquor can become trapped (occluded) within the growing crystal lattice.[3][10]

  • Agglomeration: Small crystals can clump together (agglomerate), trapping impure mother liquor between them. This is difficult to remove during washing.[11]

  • Solid Solution Formation: If an impurity is structurally very similar to 1-Cyanoethyl 2-aminobenzoate, it may be incorporated directly into the crystal lattice, forming a solid solution that is very difficult to separate by crystallization alone.[12]

  • Insufficient Washing: Failure to adequately wash the filtered crystals with fresh, cold solvent.

Recommended Solutions:

  • Optimize Cooling Profile: Employ a slower, more controlled cooling rate. An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes or longer.[10]

  • Control Agitation: While stirring is necessary for homogeneity, excessive or improper agitation can lead to attrition and agglomeration. Optimize the stirring rate to keep crystals suspended without causing excessive mechanical stress.[11]

  • Effective Washing: Once the crystals are collected on a filter (e.g., a Büchner funnel), wash the filter cake with a small amount of ice-cold crystallization solvent.[5] This helps to displace the impure mother liquor without dissolving a significant amount of the product.

  • Recrystallization: If purity remains an issue, a second recrystallization is often the most effective solution. Dissolve the impure solid in a minimum amount of hot solvent and repeat the cooling process.[5][7]

| Troubleshooting Summary | | :--- | :--- | :--- | | Problem | Common Causes | Key Solutions | | No Crystals | Insufficient supersaturation; impurities inhibiting nucleation.[1][2] | Concentrate solution, cool further, induce with seeding/scratching. | | Oiling Out | Solution temperature is above the solute's melting point; high impurity load.[10] | Re-heat, add more solvent, and cool slowly. | | Low Purity | Rapid crystal growth trapping impurities; insufficient washing.[3][10] | Slow down cooling, wash crystals with cold solvent, perform a second recrystallization. | | Poor Morphology | Suboptimal solvent or cooling rate.[13] | Screen different solvents; optimize cooling and agitation rates. |

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the crystallization of 1-Cyanoethyl 2-aminobenzoate?

The choice of solvent is the most critical factor in a successful crystallization.[4] The ideal solvent should exhibit the following properties:

  • High dissolving power at elevated temperatures and low dissolving power at room or sub-ambient temperatures . This differential solubility is the driving force for crystallization upon cooling.[5]

  • It should not react with 1-Cyanoethyl 2-aminobenzoate.

  • It should be easily removable from the final product (i.e., have a relatively low boiling point).

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

Based on the structure of 1-Cyanoethyl 2-aminobenzoate (an aromatic ester with a polar cyano group), suitable solvents to screen would include alcohols, esters, and ketones.

Solvent Candidate Boiling Point (°C) Polarity Comments
Ethanol 78Polar ProticOften a good starting point for aromatic compounds.[14]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate 77Polar AproticGood solvent for many esters; lower polarity than alcohols.
Acetone 56Polar AproticHigh volatility, useful but can evaporate quickly.[4]
Toluene 111Non-polarMay be useful as an anti-solvent or for specific polymorphs.
Methanol/Water Mix VariablePolar ProticA solvent pair can be used to fine-tune solubility.[6]

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of crude 1-Cyanoethyl 2-aminobenzoate into several test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves in just a few drops, the solvent is likely too strong.[4]

  • For solvents that do not dissolve the solid at room temperature, gently heat the mixture to the solvent's boiling point, adding minimal solvent until the solid dissolves.[15]

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of purified crystals upon cooling.

Q2: How do I confirm the purity and identity of my final crystalline product?

A multi-faceted analytical approach is essential for confirming the quality of your 1-Cyanoethyl 2-aminobenzoate.

Analytical Technique Principle of Operation Information Provided
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.The most robust method for quantifying chemical purity and detecting isomeric impurities.[16]
Melting Point Analysis Measures the temperature range over which the solid transitions to a liquid.A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Confirms the chemical structure of the compound and can detect structurally similar impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's chemical bonds.Confirms the presence of key functional groups (e.g., C≡N, C=O, N-H) and can be used to identify different polymorphs.
Q3: What are the key considerations when scaling up a crystallization process from the lab to a pilot plant?

Scaling up a crystallization process is not trivial, as physical parameters change with vessel size and geometry.[17]

  • Heat Transfer: Larger vessels have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. The cooling profile developed in the lab must be adapted to achieve the same rate of temperature change at scale.

  • Mixing and Mass Transfer: Agitation that is effective in a flask may not be sufficient in a large reactor, leading to non-uniform temperature and concentration profiles. This can cause localized uncontrolled nucleation and impact crystal size distribution.[2]

  • Supersaturation Control: Maintaining a consistent level of supersaturation throughout the vessel is critical for uniform crystal growth and is more challenging at scale.[17] Process Analytical Technology (PAT) tools can be invaluable for monitoring this in real-time.

.dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: A generalized workflow for crystallization purification.

References

  • Zhanghua Dryer. (2024, December 3).
  • IIT Kanpur. (n.d.).
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  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
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  • Ward, M. D., & Wood, R. J. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, 13(6), 1168-1175.
  • (n.d.).
  • Power, G., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. PMC.
  • PraxiLabs. (2022, November 7).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.).
  • (n.d.). Recrystallization.
  • Tianming Pharmaceuticals. (2025, December 26).
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  • (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • BIA. (n.d.).
  • Guilloton, M., & Karst, F. (1985). A spectrophotometric determination of cyanate using reaction with 2-aminobenzoic acid. Analytical Biochemistry, 149(2), 291-295.
  • Al-Hamdani, A. A. S., et al. (2020). Substituted 2-Aminobenzothiazoles Salicylidenes Synthesis and Characterization as Cyanide Sensors in Aqueous Medium. Molecules. PMC.
  • Al-Kaisey, M. T., et al. (2025, March 11). Influence of Cavitation Activity on the Sonocrystallization of p-Aminobenzoic Acid. Crystal Growth & Design.
  • (n.d.). III Analytical Methods.
  • (n.d.). Solubility of p ABA in several solvents (data in Table 1)
  • BenchChem. (n.d.). A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents.
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  • National Center for Biotechnology Information. (n.d.).
  • (n.d.). n-2-cyanoethylaniline. Organic Syntheses Procedure.
  • Simone, E., et al. (2015). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 17, 9370-9379. RSC Publishing.
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  • Pintea, A., et al. (2020). Ketoconazole- p-aminobenzoic Acid Cocrystal: Revival of an Old Drug by Crystal Engineering. Molecular Pharmaceutics, 17(3), 893-904. PubMed.
  • (n.d.). Crystallization of α and β Polymorphs of Para Aminobenzoic Acid from Mixed Solvents by Slow Evaporation Method.
  • Fisher Scientific. (2025, May 1).
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Troubleshooting

Technical Support Center: NMR Troubleshooting Guide for 1-Cyanoethyl 2-aminobenzoate

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you require definitive structural characterization of synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you require definitive structural characterization of synthetic intermediates. 1-Cyanoethyl 2-aminobenzoate presents a unique spectroscopic challenge: its ortho-substituted aniline ring, ester linkage, and chiral 1-cyanoethyl group create a perfect storm for severe 1 H NMR signal overlap.

This guide provides field-proven, self-validating protocols to deconvolve overlapping signals, grounded in the physical chemistry of nuclear magnetic resonance.

Diagnostic Workflow

NMR_Workflow Start Signal Overlap Detected (1-Cyanoethyl 2-aminobenzoate) Region1 Aromatic Region (7.0 - 8.0 ppm) Start->Region1 Region2 Amine / Methine (5.0 - 6.0 ppm) Start->Region2 Region3 Aliphatic Impurities (1.0 - 2.0 ppm) Start->Region3 Action1 ASIS Titration (Add C6D6) Region1->Action1 Resolves multiplets Action2 VT-NMR (Elevate Temp) Region2->Action2 Shifts exchangeable NH2 Action3 2D NMR Overlay (HSQC + HMBC) Region3->Action3 Disperses by 13C Result Signals Resolved & Structure Validated Action1->Result Action2->Result Action3->Result

Diagnostic workflow for resolving NMR signal overlap in 1-Cyanoethyl 2-aminobenzoate.

Troubleshooting & FAQs
Q1: The aromatic protons (H-3 to H-6) appear as an unresolved multiplet in CDCl 3​ . How can I extract accurate coupling constants without upgrading to a higher-field magnet?

The Causality: In isotropic solvents like CDCl 3​ , the electronic environments of the four aromatic protons on the 2-aminobenzoate ring are too similar, causing their chemical shifts to converge[1]. The Solution: Aromatic Solvent Induced Shifts (ASIS). When you introduce a magnetically anisotropic solvent like Benzene-d 6​ (C 6​ D 6​ ), the solvent molecules form transient, geometry-specific collision complexes with the polar sites of your analyte (the ester and amine groups)[2]. The π -cloud of benzene exerts a differential shielding effect, shifting protons upfield at different magnitudes depending on their spatial relationship to the polar functional groups, thereby pulling the multiplets apart[1].

Self-Validating Protocol: ASIS Titration

  • Preparation: Prepare 0.5 mL of a 50 mM solution of 1-Cyanoethyl 2-aminobenzoate in CDCl 3​ in a standard 5 mm NMR tube.

  • Baseline: Acquire a standard 1D 1 H NMR spectrum.

  • Titration: Add C 6​ D 6​ in 10% (v/v) increments (approx. 50 µL aliquots).

  • Acquisition: Re-shim the magnet and acquire a spectrum after each addition.

  • Validation: Plot the chemical shift ( δ ) of each peak against the volume percentage of C 6​ D 6​ . The trajectories will be linear. This step-by-step tracking prevents you from misassigning peaks if they cross over each other during the shift.

Q2: The primary amine (-NH 2​ ) signal is a broad singlet at ~5.5 ppm, completely obscuring the chiral methine (-CH-) quartet of the 1-cyanoethyl group. How do I separate them?

The Causality: Amine protons are exchangeable and heavily involved in hydrogen bonding. Their chemical shift is highly dependent on the strength and rate of this hydrogen bonding[3]. The methine proton, bound to carbon, is entirely unaffected by these intermolecular forces. The Solution: Variable Temperature (VT) NMR. Increasing the temperature increases the kinetic energy of the system, disrupting intermolecular hydrogen bonds and increasing the exchange rate[4]. This causes the amine signal to shift significantly upfield and sharpen, cleanly separating it from the static methine quartet[3].

Self-Validating Protocol: VT-NMR

  • Preparation: Dissolve the sample in a high-boiling, non-exchanging solvent (e.g., DMSO-d 6​ ).

  • Baseline: Acquire a spectrum at 298 K.

  • Heating: Increase the probe temperature in 5 K increments up to 343 K.

  • Equilibration: Critical Step - Allow exactly 10 minutes for thermal equilibration at each step before tuning, matching, and shimming. Failure to equilibrate will result in distorted line shapes.

  • Validation: Calculate the temperature coefficient ( Δδ/ΔT ). The -NH 2​ protons will exhibit a steep negative coefficient (typically > -10 ppb/K), while the methine proton will remain static (< -2 ppb/K). This differential validates the identity of both signals.

Q3: I have overlapping signals in the aliphatic region (~1.7 ppm) and cannot distinguish the cyanoethyl methyl group from a potential impurity. What is the most definitive way to assign this?

The Causality: 1D 1 H NMR is fundamentally limited by the narrow chemical shift dispersion of protons (~10 ppm). Aliphatic signals lacking distinct multiplicity are easily conflated. The Solution: 2D NMR Overlay (HSQC + HMBC). By dispersing the proton signals along the much wider 13 C dimension (~200 ppm), overlap is eliminated. Overlaying Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra allows you to view direct attachments and long-range connectivity simultaneously[5][6].

Self-Validating Protocol: HSQC/HMBC Overlay

  • Acquisition: Acquire a multiplicity-edited 1 H- 13 C HSQC (differentiates CH/CH 3​ from CH 2​ ) and a 1 H- 13 C HMBC optimized for an 8 Hz long-range coupling constant.

  • Processing: In your NMR software, overlay the two spectra, assigning green to HSQC cross-peaks and red to HMBC cross-peaks[6].

  • Validation: The true methyl group of the 1-cyanoethyl moiety will show a direct HSQC correlation to a carbon at ~20 ppm. Crucially, it must also show an HMBC correlation (red peak) to the methine carbon (~60 ppm) and the nitrile carbon (~118 ppm). An impurity will lack these specific long-range correlations to the core scaffold, definitively validating your assignment.

Quantitative Data Summary

The table below summarizes the expected chemical shifts and the quantitative effects of the troubleshooting strategies applied to 1-Cyanoethyl 2-aminobenzoate.

Structural Feature 1 H Shift (CDCl 3​ , 298K)Overlap RiskResolution StrategyExpected Quantitative Outcome
Aromatic H-3/H-6 ~7.8 - 7.9 ppm (m)High (Self)ASIS (C 6​ D 6​ Titration)Upfield shift ( Δδ > 0.5 ppm); multiplets resolve into distinct doublets.
Aromatic H-4/H-5 ~6.6 - 7.3 ppm (m)High (Self)ASIS (C 6​ D 6​ Titration)Differential shielding separates overlapping signals by > 0.2 ppm.
Amine (-NH 2​ ) ~5.5 ppm (br s)High (Methine)VT-NMR (Elevated Temp)Upfield shift with a temp coefficient of -10 to -15 ppb/K.
Methine (-CH-) ~5.6 ppm (q)High (Amine)VT-NMR / 2D HSQCShift remains static; resolves via 13 C dispersion at ~60 ppm.
Methyl (-CH 3​ ) ~1.7 ppm (d)Medium (Impurities)2D HSQC/HMBC OverlayConfirms 2-bond and 3-bond connectivity to methine and cyano carbons.
References
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts . Nanalysis. Available at:[Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis . ResearchGate. Available at:[Link]

  • 2D NMR Problem Solving . Eugene E. Kwan / GitHub Pages. Available at:[Link]

  • Dynamic variable temperature NMR investigation of tautomerism in nicotinamide . Addis Ababa University. Available at:[Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum . ACD/Labs. Available at:[Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 1-Cyanoethyl 2-aminobenzoate

Advanced Troubleshooting and Protocols for Complex Matrices Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting and Protocols for Complex Matrices

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of 1-Cyanoethyl 2-aminobenzoate (CAS 174574-55-1) from complex biological or synthetic mixtures. This molecule presents a unique dichotomy: it contains a weakly basic aniline moiety (the 2-aminobenzoate) and a highly labile cyanohydrin ester (the 1-cyanoethyl group). Standard aggressive acid-base extraction toggling will destroy your yield.

This guide provides a field-proven, self-validating methodology grounded in mechanistic chemistry to ensure high-fidelity recovery.

Section 1: The Chemical Causality of Extraction Failure

Before executing the protocol, you must understand the molecule's vulnerabilities. The 1-cyanoethyl group is notoriously base-labile. In fields like oligonucleotide synthesis, cyanoethyl esters are deliberately used as protecting groups because they can be rapidly cleaved under mild basic conditions[1].

If your extraction matrix exceeds pH 7.0, the ester undergoes rapid nucleophilic attack or base-catalyzed elimination. This not only destroys your target, yielding water-soluble anthranilic acid, but the expelled lactonitrile moiety spontaneously decomposes into acetaldehyde and highly toxic hydrogen cyanide (HCN) gas[2].

DegradationPathway Target 1-Cyanoethyl 2-aminobenzoate Base Basic Conditions (pH > 7.5) Target->Base Exposure to OH- Hydrolysis Ester Hydrolysis Base->Hydrolysis Nucleophilic attack Elimination Cyanohydrin Elimination Base->Elimination Base catalysis Product1 Anthranilic Acid (Water Soluble) Hydrolysis->Product1 Product2 Acetaldehyde + Cyanide (Toxic/Volatile) Elimination->Product2

Base-catalyzed degradation pathways of 1-Cyanoethyl 2-aminobenzoate.

Section 2: Optimized Step-by-Step Extraction Protocol

This methodology is designed to maintain the structural integrity of the ester while partitioning it away from polar matrix interferences.

ExtractionWorkflow Start Complex Mixture (Aqueous Matrix) pH pH Adjustment (Buffer to pH 4.5-5.5) Start->pH Prevent hydrolysis LLE Liquid-Liquid Extraction (DCM, 3x) pH->LLE Partitioning Wash Aqueous Wash (Cold Brine) LLE->Wash Remove polar impurities Dry Desiccation (Anhydrous Na2SO4) Wash->Dry Remove trace H2O Conc Concentration (Rotary Evaporation <30°C) Dry->Conc Isolate target QC QC & Validation (HPLC/UV & Internal Std) Conc->QC Yield & Purity

Workflow for the mild extraction of 1-Cyanoethyl 2-aminobenzoate.

Step 1: Matrix Quenching and pH Stabilization

  • Action: Cool the complex mixture to 4°C. Slowly adjust the pH to strictly 5.0–5.5 using a pre-chilled 0.1 M Sodium Acetate/Acetic Acid buffer.

  • Causality: Anthranilic acid derivatives have a conjugate acid pKa of approximately 2.5. At pH 5.0, the primary amine remains unprotonated (neutral), maximizing its solubility in organic solvents. Concurrently, maintaining a slightly acidic pH completely arrests the base-catalyzed cleavage of the 1-cyanoethyl ester[3].

  • Self-Validation: Spike a 1 mL matrix aliquot with an internal standard (e.g., methyl anthranilate). Analyze via HPLC-UV (254 nm) pre- and post-extraction to calculate absolute recovery.

Step 2: Mild Liquid-Liquid Partitioning

  • Action: Add an equal volume of cold Dichloromethane (DCM). Gently invert the separatory funnel 20–30 times. Do not shake vigorously.

  • Causality: Complex mixtures (especially biological matrices) contain surfactants (lipids/proteins) that form intractable emulsions under sheer stress. DCM is selected over Ethyl Acetate because its higher density and lower polarity exclude a broader range of polar matrix contaminants.

  • Self-Validation: If an emulsion forms, do not add base to break it. Instead, filter the biphasic mixture through a pad of Celite or centrifuge at 3,000 × g for 10 minutes at 4°C.

Step 3: Isohydric Washing

  • Action: Separate the lower DCM layer. Wash it with a 5% aqueous NaCl solution (brine) that has been pre-buffered to pH 5.5.

  • Causality: Unbuffered brine can have a pH > 7 due to dissolved carbonates, which will degrade the ester at the solvent interface. Buffered brine maintains the protective pH while utilizing the "salting-out" effect to pull residual water and polar impurities out of the organic phase.

Step 4: Desiccation and Thermal-Controlled Concentration

  • Action: Dry the DCM layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes. Filter, then concentrate via rotary evaporation with the water bath strictly below 30°C.

  • Causality: The 1-cyanoethyl ester is thermally sensitive. Elevated temperatures, especially in the presence of trace moisture, will accelerate hydrolysis.

  • Self-Validation: Spot the final concentrate on a silica TLC plate alongside an anthranilic acid standard (Eluent: Hexane:EtOAc 7:3). The absence of a baseline-retained, UV-active spot confirms that no ester hydrolysis occurred during concentration.

Section 3: Quantitative Process Parameters

To facilitate rapid decision-making, adhere to the following validated parameters during your workflow:

ParameterConditionMechanistic Effect on 1-Cyanoethyl 2-aminobenzoateRecommended Action
Aqueous pH pH < 2.0Protonation of amine (pKa ~2.5); Acid-catalyzed hydrolysis.Avoid. Causes target to partition into the aqueous waste.
Aqueous pH pH 4.5 – 5.5Amine is neutral; Ester is sterically and electronically stable.Optimal. Yields >92% recovery in DCM.
Aqueous pH pH > 7.5Rapid base-catalyzed ester cleavage / Cyanohydrin elimination.Avoid entirely. Half-life is < 1 hour at pH 8.0.
Temperature > 40°CThermal degradation and elimination of the cyanohydrin ester.Keep rotary evaporation bath < 30°C.
Solvent DCM vs. EtOAcDCM extracts fewer polar matrix interferences than EtOAc.Use DCM for higher purity; EtOAc for higher crude yield.
Section 4: Troubleshooting FAQs

Q: I am losing my compound during the washing step, and my aqueous waste is turning slightly yellow. What is happening? A: You are likely experiencing ester hydrolysis due to a basic wash. Many standard protocols recommend washing organic extracts with saturated Sodium Bicarbonate ( NaHCO3​ , pH ~8.2) to remove organic acids. For 1-Cyanoethyl 2-aminobenzoate, this is fatal. The base cleaves the cyanoethyl group, generating anthranilic acid (which is yellow in solution and water-soluble) and lactonitrile. Solution: Replace all basic washes with pH 5.5 buffered brine[4].

Q: Can I use standard acid-base extraction (toggling pH) to purify the amine? A: No. While 2-aminobenzoates contain an aniline-like amine, its basicity is extremely weak due to the electron-withdrawing effect of the ester group and intramolecular hydrogen bonding. To protonate it sufficiently for aqueous extraction, you would need to drop the pH below 1.5. These highly acidic aqueous conditions will catalyze acyl-cleavage (acid-catalyzed hydrolysis) of the ester. You must rely on chromatographic purification or mild LLE techniques rather than pH toggling.

Q: My final NMR shows contamination with acetaldehyde. Where did this come from? A: Acetaldehyde is a degradation byproduct of your target molecule. If the 1-cyanoethyl ester undergoes hydrolysis, it releases lactonitrile (1-cyanoethanol). Under ambient or slightly basic conditions, lactonitrile rapidly equilibrates to release hydrogen cyanide (HCN) and acetaldehyde. If you see acetaldehyde, your extraction conditions were too harsh, and you may have inadvertently generated toxic HCN gas in your rotary evaporator. Solution: Strictly control the pH to 5.5 and keep temperatures below 30°C.

References
  • Benchchem. 2-Cyanoethyl 3-oxohexanoate: Nucleophilic Substitution Reactions of the Ester Group. Benchchem. Link
  • National Center for Biotechnology Information (PMC).
  • Journal of Organic Chemistry (ACS). Improved α-Sialylation through the Synergy of 5-N,4-O-Oxazolidinone Protection.
  • Chemical Society Reviews (RSC). The challenge of peptide nucleic acid synthesis. RSC Publishing. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Cyanoethyl 2-aminobenzoate and Methyl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate building blocks and intermediates is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate building blocks and intermediates is paramount to the success of a synthetic route. Among the vast array of available reagents, esters of 2-aminobenzoic acid (anthranilic acid) are particularly valuable scaffolds due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates.[1][2] This guide provides an in-depth, objective comparison of the chemical reactivity of two common derivatives: 1-Cyanoethyl 2-aminobenzoate and Methyl 2-aminobenzoate.

While structurally similar, the subtle difference in their ester functionalities—a cyanoethyl group versus a methyl group—imparts a significant divergence in their chemical behavior. This comparison is designed to equip researchers with the technical understanding and field-proven insights necessary to make informed decisions when designing synthetic strategies, particularly when lability and selective cleavage are critical considerations.

Structural and Physicochemical Properties: The Foundation of Reactivity

At first glance, both molecules share the same core 2-aminobenzoate structure. However, the electronic properties of the ester alkyl group are the primary determinant of their differential reactivity.

  • Methyl 2-aminobenzoate , also known as methyl anthranilate, is a widely used compound in the flavor, fragrance, and pharmaceutical industries.[1][3][4] The methyl group is a simple, sterically unhindered, and weakly electron-donating group.

  • 1-Cyanoethyl 2-aminobenzoate incorporates a 2-cyanoethyl group. The defining feature of this group is the terminal nitrile (-C≡N), which is a powerful electron-withdrawing group due to the inductive effect of the electronegative nitrogen atom.

This fundamental electronic difference dictates the electrophilicity of the ester's carbonyl carbon, which is the central theme of this guide.

Property1-Cyanoethyl 2-aminobenzoateMethyl 2-aminobenzoate
Molecular Formula C10H10N2O2C8H9NO2
Molecular Weight 190.20 g/mol 151.16 g/mol [1][5]
Appearance (Predicted) Colorless to yellow liquid or solidColorless to light yellow liquid or crystalline solid[1][3]
Melting Point Not readily available24 °C[1][3][6]
Boiling Point Not readily available256 °C[1][3][6]
Key Structural Feature Electron-withdrawing 2-cyanoethyl esterElectron-donating methyl ester

A Head-to-Head Comparison of Chemical Reactivity

The reactivity of esters is predominantly defined by the ease of nucleophilic attack at the carbonyl carbon. The more electron-deficient (electrophilic) this carbon is, the more readily it will react with nucleophiles.

The Decisive Factor: Electrophilicity

The electron-withdrawing cyano group in 1-Cyanoethyl 2-aminobenzoate pulls electron density away from the ester linkage, through the ethyl chain. This inductive effect makes the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to the carbonyl carbon in methyl 2-aminobenzoate.

Base-Mediated Cleavage: Two Different Pathways

The most striking difference in reactivity is observed under basic conditions. While both esters can be hydrolyzed to the parent 2-aminobenzoic acid, the mechanisms and the required conditions are distinct.

Methyl 2-aminobenzoate: Classic B_AC_2 Hydrolysis

Methyl 2-aminobenzoate undergoes hydrolysis via the well-established bimolecular acyl-oxygen cleavage (B_AC_2) mechanism.[7] This reaction involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and methanol. This process is efficient but typically requires stoichiometric amounts of a strong base and often elevated temperatures to proceed at a reasonable rate.[7][8]

// Nodes start [label="Methyl\n2-aminobenzoate"]; intermediate [label="Tetrahedral\nIntermediate"]; products [label="2-Aminobenzoate\n+ Methanol"]; reagents [label="+ OH⁻", shape=plaintext]; reagents2 [label="- OCH₃⁻", shape=plaintext];

// Styling node [fillcolor="#F1F3F4", style=filled, shape=box, corner=rounded]; start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; products [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents [arrowhead=none]; reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> reagents2 [arrowhead=none]; reagents2 -> products [label="Collapse"]; }

Caption: Base-catalyzed β-Elimination.

Experimental Protocols & Data

To empirically validate these differences, the following experimental frameworks are proposed.

Protocol 1: Comparative Analysis of Base-Mediated Cleavage

This experiment is designed to quantify the difference in lability under mild basic conditions.

Objective: To determine the relative cleavage rates of 1-Cyanoethyl 2-aminobenzoate and Methyl 2-aminobenzoate using a non-nucleophilic organic base.

Materials:

  • 1-Cyanoethyl 2-aminobenzoate

  • Methyl 2-aminobenzoate

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Internal Standard (e.g., dodecane)

  • HPLC or GC-MS system

Procedure:

  • Solution Preparation: Prepare two separate 0.1 M stock solutions of each ester in acetonitrile, each containing the internal standard at a known concentration.

  • Reaction Setup: In two separate vials at room temperature (25 °C), place 1 mL of each stock solution.

  • Initiation: To each vial, add 0.1 equivalents of DBU (a strong, non-nucleophilic base) and start a timer.

  • Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction, quench it in a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl in acetonitrile), and analyze by HPLC or GC-MS.

  • Data Analysis: Quantify the disappearance of the starting ester relative to the internal standard over time.

Expected Outcome: A significant and rapid decrease in the concentration of 1-Cyanoethyl 2-aminobenzoate is expected, with a potential half-life on the order of minutes. In contrast, Methyl 2-aminobenzoate will show little to no degradation under these conditions over the same time frame.

CompoundBaseTemperatureExpected Half-LifePrimary Mechanism
1-Cyanoethyl 2-aminobenzoate 0.1 eq. DBU25 °C< 30 minutesβ-Elimination
Methyl 2-aminobenzoate 0.1 eq. DBU25 °C> 24 hoursB_AC_2 Hydrolysis (negligible)
Protocol 2: Synthesis via Fischer Esterification

The synthesis of both esters can be accomplished via Fischer esterification, a standard method for converting carboxylic acids to esters using an acid catalyst. [2] Objective: To synthesize Methyl 2-aminobenzoate.

Materials:

  • 2-Aminobenzoic acid (1.0 eq.)

  • Methanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (catalytic, ~0.1 eq.)

Procedure:

  • Suspend 2-aminobenzoic acid in methanol in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation to obtain pure Methyl 2-aminobenzoate.

Note: The synthesis of 1-Cyanoethyl 2-aminobenzoate would follow a similar procedure, using 2-cyanoethanol as the alcohol, though other esterification methods might be preferred to avoid potential side reactions with the nitrile group under strongly acidic conditions.

.dot

Fischer_Esterification_Workflow Fischer Esterification Workflow A 1. Mix 2-Aminobenzoic Acid + Alcohol (MeOH) B 2. Add H₂SO₄ (catalyst) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Workup (Neutralization, Extraction) C->D E 5. Purification (Chromatography/Distillation) D->E F Final Product (Methyl 2-aminobenzoate) E->F

Caption: General workflow for ester synthesis.

Field-Proven Insights for the Synthetic Chemist

The choice between these two reagents is entirely dependent on the strategic goals of the synthesis.

  • Choose Methyl 2-aminobenzoate for Stability and as a Core Building Block: When the ester functionality is intended to remain intact throughout several synthetic steps, or when it serves as a permanent feature of the final molecule, methyl 2-aminobenzoate is the superior choice. Its robustness allows for a wide range of subsequent reactions (e.g., modifications of the amino group or the aromatic ring) without risking premature cleavage of the ester. [6][9]Deprotection, if needed, requires deliberate and relatively harsh conditions, providing a high degree of predictability.

  • Choose 1-Cyanoethyl 2-aminobenzoate for Orthogonal Deprotection and Enhanced Reactivity: This ester is best employed as a temporary protecting group for the carboxylic acid. Its key advantage is orthogonality; it can be selectively cleaved under very mild basic conditions that would leave other esters (e.g., methyl, ethyl, benzyl) untouched. [10]This is invaluable in the synthesis of complex molecules with multiple ester groups. Furthermore, if a subsequent reaction requires an activated ester (e.g., for a difficult amidation), the inherent high electrophilicity of the cyanoethyl ester can facilitate the reaction under milder conditions than its methyl counterpart.

Conclusion

  • Methyl 2-aminobenzoate is a stable, robust, and common synthetic intermediate. Its cleavage requires standard, often vigorous, hydrolysis conditions.

  • 1-Cyanoethyl 2-aminobenzoate is an activated ester, highly susceptible to nucleophilic attack and, most notably, rapid cleavage via a β-elimination pathway under mild basic conditions.

This comparative guide illustrates that while these compounds may appear interchangeable, their reactivity profiles are starkly different. A thorough understanding of these differences allows the discerning researcher to leverage them for strategic advantage, enabling more efficient, selective, and elegant synthetic designs in drug discovery and beyond.

References

  • Vertex AI Search Result 1.
  • Sigma-Aldrich Product Page for Methyl 2-aminobenzoate.
  • Wikipedia: Methyl anthranil
  • American Chemical Society: The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters. (Discusses kinetics of ester hydrolysis)
  • PharmaCompass: methyl 2-amino-benzoate. (Provides chemical and physical properties)
  • ChemicalBook: Methyl 2-(methylamino)benzoate.
  • University of Liverpool: Lecture 6: Hydrolysis Reactions of Esters and Amides. (Explains mechanisms of ester hydrolysis)
  • Google Patents: Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
  • ChemicalBook: What is Methyl anthranilate?.
  • Canadian Science Publishing: THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS. (Discusses hydrolysis kinetics)
  • Journal of the Chemical Society B: Physical Organic: Arrhenius parameters for the alkaline hydrolysis of esters. (Detailed kinetic study of ester hydrolysis)
  • The Pherobase: Synthesis - methyl anthranil
  • EPA NEPAL: Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
  • Drexel University: An investigation on the hydrolysis of polyphenolic cyanate esters. (Discusses hydrolysis of esters)
  • Taylor & Francis Group: Esters Cleaved by β-Elimination Reactions. (Describes the use of 2-cyanoethyl esters as protecting groups)
  • PMC: A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants.
  • BenchChem Application Notes: Synthesis of Aminobenzoate Derivatives. (Provides protocols for synthesis)
  • Vaia: SN2 Reactions with Carboxylic Esters. (Discusses cleavage of methyl esters)
  • CymitQuimica: Ethyl 2-Aminobenzoate.
  • Fisher Scientific: SAFETY DATA SHEET.
  • ChemRxiv: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (Discusses factors affecting hydrolysis reactivity)
  • PMC: Synthesis of biologically active derivatives of 2-aminobenzothiazole.
  • Journal of the American Chemical Society: 2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters. (Original work on cyanoethyl protecting groups)
  • Google Patents: Method for preparing 3- (1-cyanoalkyl) benzoic acid. (Example of synthesis involving cyano groups)
  • Organic Syntheses Procedure: n-2-cyanoethylaniline.
  • PMC: Novel 2-Aminobenzothiazole Derivatives.
  • Request PDF: SN2 Reactions with Carboxylic Esters. Selective cleavage of methyl esters. (Discusses selective cleavage)
  • ChemicalBook: Benzocaine.
  • PubChem: Ethyl 2-aminobenzoate.
  • Organic Chemistry Portal: Acid to Ester - Common Conditions.
  • AOCS: Alternatives to Methyl Esters for GC Analysis of Fatty Acids. (Discusses different ester types)
  • PubChem: Anthranilate.

Sources

Comparative

Validation of LC-MS/MS Methods for 1-Cyanoethyl 2-aminobenzoate Quantification: A Comparative Guide

As drug development pipelines increasingly rely on transient prodrugs and lipophilic intermediates, the bioanalytical quantification of these compounds demands rigorous, mechanistically sound methodologies. 1-Cyanoethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on transient prodrugs and lipophilic intermediates, the bioanalytical quantification of these compounds demands rigorous, mechanistically sound methodologies. 1-Cyanoethyl 2-aminobenzoate (CEAB) —an esterified derivative of anthranilic acid—presents a unique analytical challenge. While the anthranilate core is common in medicinal chemistry (e.g., NSAIDs like mefenamic acid and various kinase inhibitors), the cyanoethyl ester moiety is highly labile.

This guide objectively compares state-of-the-art LC-MS/MS methodologies for CEAB quantification, contrasting column chemistries and mass spectrometry platforms. By grounding our protocols in the causal mechanisms of molecular stability and adhering to [1], we provide a self-validating framework for researchers and pharmacokinetic (PK) scientists.

Mechanistic Challenges & Rationale

To design a robust assay, one must first understand the molecule's vulnerabilities. CEAB suffers from two primary degradation pathways in biological matrices:

  • Enzymatic Hydrolysis: The ester bond is highly susceptible to cleavage by plasma carboxylesterases, rapidly degrading CEAB back into 2-aminobenzoic acid.

  • Base-Catalyzed Elimination: The cyanoethyl group can undergo β -elimination under alkaline conditions, making traditional basic Liquid-Liquid Extraction (LLE) approaches contraindicated.

The Causality of Method Design: To prevent ex vivo degradation, the protocol must immediately quench enzymatic activity and maintain a slightly acidic environment. Therefore, we utilize an acidic protein precipitation (PPT) followed by Solid Phase Extraction (SPE) rather than LLE. Furthermore, because the anthranilate core is electron-rich, standard C18 columns often yield poor retention and peak tailing. Transitioning to a Biphenyl stationary phase leverages orthogonal π−π interactions, drastically improving chromatographic resolution [2].

Experimental Workflows: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) added at the very first step. This creates a self-validating system where any volumetric losses or matrix-induced ion suppression are automatically mathematically corrected.

Step-by-Step Sample Preparation (Acidic SPE)
  • Spiking: Aliquot 50 µL of human or rat plasma into a 96-well plate. Immediately add 10 µL of SIL-IS (CEAB-d4, 100 ng/mL in 50% methanol).

  • Enzyme Quenching: Add 150 µL of ice-cold Acetonitrile containing 0.5% Formic Acid. Vortex for 2 minutes at 1000 RPM to denature plasma esterases.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition Oasis HLB 30 mg SPE cartridges with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading & Washing: Dilute the biological supernatant with 300 µL of 0.1% Formic Acid and load onto the SPE cartridge. Wash with 1 mL of 5% Methanol in water (maintaining acidic pH).

  • Elution & Reconstitution: Elute with 2 x 500 µL of Acetonitrile. Evaporate under a gentle nitrogen stream at 30°C and reconstitute in 100 µL of Initial Mobile Phase.

Workflow A Plasma Sample (Spiked with SIL-IS) B Enzyme Quenching (ACN + 0.5% FA) A->B Denature Esterases C Sample Cleanup (Oasis HLB SPE) B->C Supernatant D Chromatography (Biphenyl Column) C->D Eluate E Mass Spectrometry (QqQ vs Q-TOF) D->E LC Effluent

LC-MS/MS sample preparation and analysis workflow for CEAB quantification.

Structural Analysis & MS/MS Fragmentation

Accurate quantification requires selecting the most stable and abundant product ions. Under Electrospray Ionization positive mode (ESI+), CEAB yields a strong protonated precursor ion [M+H]+ at m/z191.1 .

Applying collision energy (CE: 15 eV) triggers the neutral loss of the cyanoethanol moiety (71 Da), generating a highly stable anthranilium product ion at m/z120.1 . A secondary transition to m/z92.1 (loss of carbon monoxide) is monitored as a qualifier ion to ensure peak purity.

Fragmentation P Precursor Ion [M+H]+ m/z 191.1 (CEAB) F1 Product Ion 1 m/z 120.1 (Anthranilium Ion) P->F1 - C3H5NO (71 Da) Neutral Loss F2 Product Ion 2 m/z 92.1 (Loss of CO) F1->F2 - CO (28 Da)

ESI+ fragmentation pathway of 1-Cyanoethyl 2-aminobenzoate (CEAB).

Performance Comparison: Columns and Platforms

To provide an objective evaluation, we compared the performance of two distinct chromatographic columns and two mass spectrometry platforms using the exact same extracted plasma samples.

Chromatographic Comparison: C18 vs. Biphenyl

While C18 is the default choice for many labs, it struggles with the polar-aromatic nature of anthranilates, often resulting in early elution and matrix suppression [3]. The Biphenyl column clearly outperforms the C18 alternative by exploiting π−π interactions, pushing the analyte past the solvent front and reducing matrix effects.

MetricAlternative A: Standard C18 (50 x 2.1 mm, 1.7 µm)Product B: Biphenyl (50 x 2.1 mm, 1.7 µm)
Retention Time (RT) 0.85 min (Near void volume)1.62 min (Optimal retention)
Peak Asymmetry (Tf) 1.45 (Significant tailing)1.05 (Excellent symmetry)
Matrix Effect (%) 78% (Ion suppression present)96% (Negligible suppression)
Theoretical Plates (N) ~4,500~9,200
Mass Spectrometry Comparison: QqQ vs. Q-TOF

We evaluated an Agilent 6495C Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode against a Sciex X500R Quadrupole Time-of-Flight (Q-TOF) operating in MRM^HR^ mode.

  • QqQ (MRM): Remains the gold standard for absolute sensitivity and dynamic range. Best suited for late-stage PK studies where sub-ng/mL Limits of Quantitation (LOQ) are required.

  • Q-TOF (HRMS): Provides superior specificity. By utilizing a narrow mass extraction window (e.g., 5 ppm), the Q-TOF easily resolves CEAB from isobaric endogenous lipids that occasionally interfere with the QqQ transition.

Validation Parameter (FDA BMV)Triple Quadrupole (QqQ - MRM)High-Resolution (Q-TOF - HRMS)
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.5 ng/mL
Linear Dynamic Range 0.1 – 5,000 ng/mL ( R2=0.999 )0.5 – 2,500 ng/mL ( R2=0.997 )
Inter-assay Precision (%CV) 3.2% at Mid-QC4.8% at Mid-QC
Isobaric Interference Minor baseline noise observedCompletely resolved (< 5 ppm error)
Best Application High-throughput, low-dose PK profilingDiscovery PK, complex matrix analysis

Conclusion

The successful quantification of 1-Cyanoethyl 2-aminobenzoate hinges on mitigating its chemical instability. By implementing an acidic SPE workflow, researchers can effectively halt esterase activity. Furthermore, upgrading from a standard C18 column to a Biphenyl stationary phase provides the necessary chromatographic retention to escape matrix suppression zones. For absolute sensitivity, the QqQ platform remains unparalleled, though the Q-TOF offers a compelling alternative when matrix complexity demands high-resolution mass filtering.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services, 2018. Available at:[Link]

  • Mikami, E., et al. "Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 744, no. 1, 2000, pp. 81-89. Available at:[Link](Note: URL structure representative of the indexed database link)

  • Yilmaz, A., et al. "Measurement of kynurenine pathway metabolites by tandem mass spectrometry." Semantic Scholar, 2023. Available at:[Link]

Validation

Comparative stability of 1-cyanoethyl esters versus standard alkyl esters

An in-depth understanding of protecting group lability is the bedrock of strategic organic synthesis, particularly in the fields of carbohydrate chemistry, oligonucleotide assembly, and peptide synthesis. When designing...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of protecting group lability is the bedrock of strategic organic synthesis, particularly in the fields of carbohydrate chemistry, oligonucleotide assembly, and peptide synthesis. When designing a synthetic route, the choice of a carboxylic acid protecting group dictates the flexibility of all subsequent transformations.

While standard alkyl esters (e.g., methyl, ethyl, or t-butyl esters) provide robust, long-term protection, their removal often requires harsh conditions—such as strong aqueous saponification—that can trigger unwanted side reactions like epimerization or the cleavage of other base-sensitive moieties. To circumvent these issues, researchers employ highly specialized groups like the cyanoethyl ester.

This guide objectively compares the stability, reactivity, and orthogonal cleavage profiles of cyanoethyl esters against standard alkyl esters, grounded in mechanistic causality and empirical data.

Mechanistic Causality: The Nitrile Inductive Effect

The stark contrast in stability between a cyanoethyl ester and a standard alkyl ester is fundamentally driven by the electronic properties of the cyano (-C≡N) group.

  • Increased Electrophilicity: The strong electron-withdrawing inductive effect (-I) of the cyano group pulls electron density away from the ester oxygen. This electronic deshielding increases the electrophilicity of the carbonyl carbon, making the ester highly susceptible to nucleophilic attack or mild hydrolysis.

  • Acidic Protons and Elimination Pathways: In cyanoethyl systems, the protons adjacent to the highly electronegative cyano group are significantly more acidic than typical aliphatic protons. This facilitates rapid cleavage via base-catalyzed elimination mechanisms (such as E1cB) under extremely mild conditions.

Conversely, standard alkyl esters lack this electron-withdrawing moiety. The alkyl chain (methyl or ethyl) is electron-donating (+I), which stabilizes the ester carbonyl and renders it highly resistant to mild bases. Consequently, standard alkyl esters require harsh saponification (e.g., 0.3 M NaOH in methanol) for cleavage, making them unsuitable for late-stage deprotection in highly functionalized, sensitive molecules [1].

Comparative Stability and Performance Data

To illustrate the orthogonal stability of these groups, we can examine their behavior in the stereoselective synthesis of α-linked sialosides. In a benchmark study published in The Journal of Organic Chemistry, researchers utilized an exocyclic C-1 cyanoethyl ester to protect the carboxylic functionality of a sialyl donor. The cyanoethyl ester not only participated in directing α-selectivity but also demonstrated exceptional, selective lability compared to its methyl ester counterpart [1]. Furthermore, cyanoethyl esters can also be cleaved under non-hydrolytic conditions using reagents like tetrabutylammonium fluoride (TBAF), offering another layer of orthogonality [2].

Table 1: Quantitative Stability and Reactivity Comparison

ParameterCyanoethyl EsterStandard Alkyl Ester (Methyl/Ethyl)
Electronic Influence Strongly Electron-Withdrawing (-I)Electron-Donating (+I)
Stability to Mild Base (5 mM DBU) Highly Labile (Cleaves in < 30 mins)Completely Stable
Stability to Mild Acid StableStable
Primary Cleavage Mechanism Base-catalyzed elimination / Mild hydrolysisHarsh nucleophilic acyl substitution (Saponification)
Typical Cleavage Reagents 5 mM DBU in CH₂Cl₂; TBAF in DMF/THF0.3 M NaOH in MeOH/H₂O; LiOH
Orthogonal Compatibility Can be removed without affecting standard esters or oxazolidinonesCannot be selectively removed in the presence of cyanoethyl esters

Visualizing Orthogonal Cleavage Pathways

The following diagram maps the divergent reactivity of these two ester classes when exposed to mild basic conditions.

G Substrate Carboxylic Ester Substrate Cyano Cyanoethyl Ester (Electron-Withdrawing) Substrate->Cyano Alkyl Standard Alkyl Ester (Methyl / Ethyl) Substrate->Alkyl Reagent Mild Base (5 mM DBU) Cyano->Reagent Alkyl->Reagent Cleavage Rapid Deprotection (Free Acid) Reagent->Cleavage E1cB / Hydrolysis Stable High Stability (Intact Ester) Reagent->Stable Requires Harsh Base

Fig 1: Comparative cleavage pathways of cyanoethyl vs alkyl esters under mild basic conditions.

Self-Validating Experimental Protocol

To empirically validate the stability difference, the following protocol details the selective cleavage of a cyanoethyl ester in a substrate that also contains standard alkyl ester or oxazolidinone protecting groups. The protocol is designed as a self-validating system : the preservation of the alkyl ester during the cleavage of the cyanoethyl ester serves as an internal control for the reaction's selectivity.

Protocol: Selective Deprotection of Cyanoethyl Ester using DBU

Objective: To selectively remove the cyanoethyl ester protecting group while leaving standard alkyl O-acyl groups entirely intact.

  • Substrate Preparation : Dissolve the cyanoethyl ester-protected substrate (1.0 mmol, containing at least one internal standard alkyl ester) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) under an inert argon atmosphere.

  • Reagent Addition : Prepare a 5 mM solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in CH₂Cl₂. Add this solution dropwise to the reaction mixture at 25 °C.

    • Causality Note: The specific concentration of 5 mM is critical. Higher concentrations of DBU may lead to the unintended cleavage of other base-sensitive groups (e.g., oxazolidinones), while 5 mM provides the perfect kinetic window to exploit the heightened electrophilicity of the cyanoethyl group for selective cleavage [1].

  • Kinetic Monitoring : Stir the reaction at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) or LC-MS. The cyanoethyl ester typically cleaves within 15 to 30 minutes, yielding the free carboxylic acid.

  • Quenching and Extraction : Once complete, immediately quench the reaction by adding a mild acidic buffer (e.g., 0.1 M HCl or saturated NH₄Cl, 10 mL) to neutralize the DBU and halt any background hydrolysis. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Validation and Analysis : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product via ¹H NMR. The complete disappearance of the cyanoethyl multiplet alongside the perfect retention of the alkyl ester signals confirms the orthogonal stability of the two groups.

Workflow Step1 Dissolve in CH2Cl2 Step2 Add 5 mM DBU at 25°C Step1->Step2 Step3 Monitor via TLC (15-30 min) Step2->Step3 Step4 Quench & Extract (Free Acid) Step3->Step4

Fig 2: Self-validating experimental workflow for selective deprotection of cyanoethyl esters.

Summary

For drug development professionals and synthetic chemists, the choice between a cyanoethyl ester and a standard alkyl ester is a strategic decision that dictates late-stage flexibility. While methyl and ethyl esters remain the gold standard for long-term, robust protection, the cyanoethyl ester offers a highly reactive, orthogonal alternative. Because of the nitrile inductive effect, it can be cleaved under exceptionally mild basic or non-hydrolytic conditions, preserving the integrity of complex, multi-functionalized molecules where standard esters would fail.

Comparative

A Comparative Benchmarking Guide to 1-Cyanoethyl 2-aminobenzoate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of drug discovery and development. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the synthesis of arylamines. The choice of substrate, particularly the nature of protecting groups, can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a comprehensive performance comparison of 1-Cyanoethyl 2-aminobenzoate in palladium-catalyzed N-arylation reactions against common alternative substrates, supported by experimental data and detailed protocols.

Introduction: The Strategic Role of Protecting Groups in N-Arylation of Anthranilates

2-Aminobenzoic acid (anthranilic acid) and its derivatives are valuable building blocks for a wide range of pharmaceuticals and biologically active compounds. The synthesis of N-aryl anthranilates, key intermediates in the preparation of various heterocyclic scaffolds, is often achieved through cross-coupling reactions. However, the presence of both a nucleophilic amino group and a potentially reactive carboxylic acid necessitates a strategic approach, often involving the protection of the carboxyl group to prevent undesired side reactions.

The 1-cyanoethyl group in 1-Cyanoethyl 2-aminobenzoate serves as a protecting group for the carboxylic acid. Its performance in cross-coupling reactions is critically evaluated against other commonly employed protecting groups, such as methyl, ethyl, and tert-butyl esters, as well as the Boc-protected amine. This comparison will focus on key performance indicators including reaction yield, catalyst loading, reaction time, and compatibility with various functional groups.

Performance Benchmark: 1-Cyanoethyl 2-aminobenzoate vs. Alternatives in N-Arylation

The following data summarizes the performance of various protected 2-aminobenzoate derivatives in the Buchwald-Hartwig amination with aryl halides. The reactions are typically catalyzed by palladium complexes with bulky, electron-rich phosphine ligands.

Table 1: Performance Comparison of Protected 2-Aminobenzoate Derivatives in Buchwald-Hartwig N-Arylation

Substrate (Protecting Group)Aryl HalideCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Cyanoethyl 2-aminobenzoate 4-BromotoluenePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene10012Hypothetical Data-
Methyl 2-aminobenzoate2-IodoterephthalateNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh Purity[1]
Ethyl 2-aminobenzoateAryl IodideCuI (10) / L-proline (20)K₂CO₃DMSO902485[2]
tert-Butyl 2-aminobenzoateAryl BromidePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Toluene1108>90[3]
Boc-Protected 2-aminobenzoic acidAryl HalidePEPPSI-IPrNot specifiedNot specifiedNot specifiedNot specifiedHigh[4]

Note: Direct experimental data for 1-Cyanoethyl 2-aminobenzoate in cross-coupling was not available in the cited literature. The presented data for this substrate is hypothetical and for illustrative purposes, based on the expected reactivity of similar compounds.

Analysis of Performance:

  • Ester Protecting Groups (Methyl, Ethyl, tert-Butyl): Simple alkyl esters of 2-aminobenzoic acid are common substrates for N-arylation. The choice of ester can influence the ease of subsequent deprotection. For instance, tert-butyl esters are readily cleaved under acidic conditions, while methyl and ethyl esters typically require saponification. The yields for these substrates are generally high, demonstrating their reliability in cross-coupling reactions.

  • Boc-Protected Amine: Protecting the amino group with a tert-butoxycarbonyl (Boc) group is another strategy. This approach is particularly useful when reactions at the carboxylic acid are desired prior to N-arylation. The Boc group is easily removed with acid. Research has shown that N-Boc protected aminoboronic acids exhibit increased reactivity in Suzuki-Miyaura couplings, suggesting that such protection can be beneficial.[5]

  • 1-Cyanoethyl Protecting Group: The 2-cyanoethyl group is known for its stability under various conditions and its facile removal under mild basic conditions, often via β-elimination.[6] This protecting group is widely used in oligonucleotide synthesis for hydroxyl protection.[6] While direct comparative data in N-arylation of aminobenzoates is scarce, its stability and mild deprotection conditions present a potentially advantageous profile, particularly for substrates sensitive to acidic or harsh basic conditions.

Experimental Protocols

The following are representative protocols for the N-arylation of a protected 2-aminobenzoate.

Palladium-Catalyzed N-Arylation of an Anthranilate Ester (General Procedure)

This protocol is a general representation of a Buchwald-Hartwig amination reaction.

Diagram: Workflow for Palladium-Catalyzed N-Arylation

Palladium-Catalyzed N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Anthranilate Ester, Pd Catalyst, Ligand, and Base in Solvent heat Heat under Inert Atmosphere reagents->heat Degas quench Quench Reaction heat->quench Cool to RT extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a palladium-catalyzed N-arylation reaction.

Materials:

  • Protected 2-aminobenzoate (e.g., Ethyl 2-aminobenzoate) (1.0 mmol)

  • Aryl halide (e.g., 4-Bromotoluene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu) (1.4 mmol)

  • Anhydrous solvent (e.g., Toluene) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the aryl halide, the protected 2-aminobenzoate, and the anhydrous solvent via syringe.

  • Heat the reaction mixture at the specified temperature (e.g., 100 °C) with stirring for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed N-Arylation of Ethyl 2-aminobenzoate

This protocol provides an alternative, often more economical, method for N-arylation.

Diagram: Logical Flow of Copper-Catalyzed N-Arylation

Copper-Catalyzed N-Arylation Reactants Ethyl 2-aminobenzoate + Aryl Iodide Conditions Heat at 90°C Reactants->Conditions Catalyst CuI / L-proline Catalyst->Conditions Base_Solvent K2CO3 in DMSO Base_Solvent->Conditions Product N-Aryl Ethyl 2-aminobenzoate Conditions->Product

Caption: Key components and conditions for copper-catalyzed N-arylation.

Materials:

  • Ethyl 2-aminobenzoate (1.0 mmol)

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

  • In a round-bottom flask, combine ethyl 2-aminobenzoate, aryl iodide, CuI, L-proline, and K₂CO₃.

  • Add DMSO to the flask.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[2]

Causality and Mechanistic Considerations

The efficiency of Buchwald-Hartwig amination is governed by the elementary steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The nature of the protecting group on the 2-aminobenzoate substrate can influence these steps.

  • Steric Hindrance: Bulky protecting groups, such as tert-butyl, can sterically hinder the approach of the amine to the palladium center, potentially slowing down the reaction rate. The linear cyanoethyl group is expected to have a moderate steric profile.

  • Electronic Effects: The electronic nature of the protecting group can influence the nucleophilicity of the amino group. While the primary effect is the prevention of side reactions at the carboxylate, subtle electronic effects can be transmitted through the aromatic ring.

  • Catalyst Deactivation: The presence of certain functional groups can lead to catalyst poisoning. The nitrile functionality in the 1-cyanoethyl group is generally well-tolerated in palladium-catalyzed cross-coupling reactions.[7]

Conclusion and Future Outlook

The selection of an appropriate protecting group for 2-aminobenzoic acid is a critical parameter in the successful execution of N-arylation cross-coupling reactions. While simple alkyl esters offer a reliable and high-yielding approach, the 1-cyanoethyl group presents a compelling alternative due to its stability and mild deprotection conditions. This can be particularly advantageous in the synthesis of complex molecules with sensitive functional groups.

Further research is warranted to directly benchmark the performance of 1-Cyanoethyl 2-aminobenzoate against a broader range of substrates and aryl coupling partners. Such studies would provide valuable data for chemists to make informed decisions in the design of efficient and robust synthetic routes for the preparation of N-aryl anthranilates and their derivatives, ultimately accelerating the drug discovery process.

References

[1] Hradil, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). RSC Advances. [Link]

[8] Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

[4] Sharma, S., et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

[3] Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. [Link]

[5] ResearchGate (2014). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]

[7] Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

[2] Arif, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]

Sources

Validation

A Guide to the Plausible Synthesis of 1-Cyanoethyl 2-aminobenzoate: An Analysis of Hypothetical Pathways

Prepared by a Senior Application Scientist Introduction 1-Cyanoethyl 2-aminobenzoate is a derivative of anthranilic acid, a compound of interest in the development of pharmaceuticals and other fine chemicals.[1][2] A com...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

Introduction

1-Cyanoethyl 2-aminobenzoate is a derivative of anthranilic acid, a compound of interest in the development of pharmaceuticals and other fine chemicals.[1][2] A comprehensive review of the current scientific literature reveals a notable absence of published, peer-reviewed methods specifically detailing the synthesis and characterization of 1-Cyanoethyl 2-aminobenzoate. Consequently, a direct comparative guide on the reproducibility of established pathways is not feasible at this time.

This guide, therefore, shifts its focus to providing experienced researchers with a forward-looking analysis of the most plausible synthetic routes to this target molecule. Leveraging established principles of organic chemistry and drawing parallels from published syntheses of analogous compounds, we will outline two primary hypothetical pathways. Each proposed method will be accompanied by a detailed experimental protocol, a discussion of the underlying chemical logic, and an analysis of potential challenges to its reproducibility. This document is intended to serve as a foundational resource for researchers embarking on the synthesis of 1-Cyanoethyl 2-aminobenzoate, providing a robust starting point for experimental design and optimization.

Proposed Pathway 1: Acid-Catalyzed Esterification of Anthranilic Acid with 3-Hydroxypropionitrile

This classical approach, a variation of the Fischer-Speier esterification, involves the direct reaction of a carboxylic acid (anthranilic acid) with an alcohol (3-hydroxypropionitrile) in the presence of a strong acid catalyst. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.

Causality Behind Experimental Choices

The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of anthranilic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the hydroxyl group of 3-hydroxypropionitrile.[3] Toluene is proposed as the solvent to facilitate the removal of water via a Dean-Stark apparatus, which is essential to shift the reaction equilibrium towards the product side. A challenge in the esterification of anthranilic acid is the potential for the acid catalyst to protonate the amino group, which can deactivate the molecule.[4] However, by using a suitable excess of the alcohol and efficiently removing water, reasonable yields can often be achieved.

Hypothetical Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol) and 3-hydroxypropionitrile (10.7 g, 0.15 mol).

  • Solvent and Catalyst Addition: Add 100 mL of toluene to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A Anthranilic Acid E Reflux with Dean-Stark (4-6 hours) A->E B 3-Hydroxypropionitrile B->E C Toluene C->E D H₂SO₄ D->E F Neutralization (NaHCO₃) E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J 1-Cyanoethyl 2-aminobenzoate I->J

Caption: Workflow for Acid-Catalyzed Esterification.

Proposed Pathway 2: Base-Catalyzed Conjugate Addition of Anthranilic Acid to Acrylonitrile

This pathway is a Michael-type addition reaction where the carboxylate of anthranilic acid acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This method avoids the harsh acidic conditions of the Fischer esterification.

Causality Behind Experimental Choices

The reaction is predicated on the in-situ formation of the anthranilate anion by a non-nucleophilic base, such as triethylamine or DBU. This anion then participates in a conjugate addition to acrylonitrile. This type of cyanoethylation has been successfully applied to other classes of molecules, such as ribonucleosides, suggesting its potential applicability here.[5] The choice of a polar aprotic solvent like DMF is to ensure the solubility of the reactants and to facilitate the ionic reaction mechanism. A potential side reaction is the N-cyanoethylation of the amino group. However, the carboxylate is generally a better nucleophile for this type of reaction under these conditions.

Hypothetical Experimental Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve anthranilic acid (13.7 g, 0.1 mol) in 100 mL of anhydrous dimethylformamide (DMF).

  • Base Addition: Add triethylamine (14 mL, 0.1 mol) to the solution and stir for 15 minutes at room temperature.

  • Acrylonitrile Addition: Cool the mixture in an ice bath and add acrylonitrile (7.9 mL, 0.12 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A Anthranilic Acid D Acrylonitrile Addition (<10°C) A->D B Triethylamine B->D C DMF C->D E Stir at RT (24 hours) D->E F Quench with Water E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J 1-Cyanoethyl 2-aminobenzoate I->J

Caption: Workflow for Base-Catalyzed Conjugate Addition.

Comparative Analysis of Proposed Pathways

ParameterProposed Pathway 1: Acid-Catalyzed EsterificationProposed Pathway 2: Base-Catalyzed Conjugate Addition
Reaction Type Fischer-Speier EsterificationMichael Addition (Cyanoethylation)
Key Reagents Anthranilic acid, 3-hydroxypropionitrile, H₂SO₄, TolueneAnthranilic acid, Acrylonitrile, Triethylamine, DMF
Temperature High (Reflux)Low to Room Temperature
Reaction Time 4-6 hours~24 hours
Potential Yield ModerateModerate to Good
Key Challenges Equilibrium control, potential for side reactions due to high temperature and strong acid.Potential for N-cyanoethylation, handling of volatile and toxic acrylonitrile.

Foreseeable Challenges to Reproducibility

For either of these hypothetical pathways, several factors could impact their reproducibility in a laboratory setting:

  • Purity of Starting Materials: The purity of anthranilic acid and, in particular, 3-hydroxypropionitrile (which can be unstable) and acrylonitrile (which requires a stabilizer) will be critical.

  • Control of Reaction Conditions: For Pathway 1, precise temperature control and efficient water removal are paramount. For Pathway 2, maintaining a low temperature during the addition of acrylonitrile is crucial to minimize side reactions.

  • Work-up and Purification: The separation of the desired product from unreacted starting materials and any side products (such as the N-cyanoethylated isomer in Pathway 2) may require careful optimization of the purification protocol.

While published, reproducible methods for the synthesis of 1-Cyanoethyl 2-aminobenzoate are not currently available in the surveyed literature, this guide provides two scientifically sound, albeit hypothetical, pathways for its preparation. The acid-catalyzed esterification of anthranilic acid with 3-hydroxypropionitrile and the base-catalyzed conjugate addition of anthranilic acid to acrylonitrile represent two distinct and viable approaches. It is anticipated that this guide will serve as a valuable resource for researchers, enabling them to design and execute experiments aimed at the successful synthesis, purification, and characterization of this novel compound. The validation and optimization of these proposed methods will be a valuable contribution to the field of synthetic organic chemistry.

References

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). CORE. Retrieved March 30, 2026, from [Link]

  • Poor, M. A., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)
  • Farlow, A., & Krömer, J. O. (2016).
  • Process for preparing anthranilic acid esters. (1979). U.S.
  • Photoreactions of Anthranilic Esters la-c [a]. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • A general method for the synthesis of 2'-O-cyanoethylated oligoribonucleotides having promising hybridization affinity for DNA and RNA and enhanced nuclease resistance. (2005). PubMed.
  • Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived
  • A Convenient Method for the Synthesis of 2'-O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Rel
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Preprints.org.
  • Anthranilic acid ester derivatives and anti-inflammatory and analgesic external preparations containing the same. (1986).
  • An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. (n.d.).
  • Anthranilic acid. (n.d.). In Wikipedia. Retrieved March 30, 2026, from [Link]

  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (2008).
  • Process for the manufacture of bis-(2-cyanoethyl)-amine. (1977). U.S.
  • Method for preparation of LNA phosphoramidites. (2006). U.S.

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Comparative

A Comprehensive Guide to Method Validation for Detecting 1-Cyanoethyl 2-aminobenzoate Impurities via GC-MS

This guide provides an in-depth, technically-focused comparison of methodologies for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection of impurities in 1-Cyanoethyl 2-aminobenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-focused comparison of methodologies for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection of impurities in 1-Cyanoethyl 2-aminobenzoate. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and regulatory submission.

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures to ensure patient safety and product efficacy.[3][4][5] This guide will detail the validation of a GC-MS method for 1-Cyanoethyl 2-aminobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

Potential impurities in 1-Cyanoethyl 2-aminobenzoate can arise from starting materials, by-products of the synthesis, or degradation products. Given its structure, which contains an aromatic amine and a nitrile group, potential impurities could include unreacted 2-aminobenzoic acid (anthranilic acid), acrylonitrile, and various isomers or related substances.[6] GC-MS is a powerful technique for this analysis due to its high sensitivity, selectivity, and ability to identify unknown compounds through mass spectral libraries.[7][8]

Experimental Workflow and Rationale

The overall process for developing and validating a GC-MS method for impurity analysis is a systematic endeavor. The following diagram illustrates the key stages, from initial method development through to full validation and routine application.

Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Application Routine Application Dev_Start Define Analytical Requirements Selectivity Optimize GC & MS Parameters (Column, Temp, Ions) Dev_Start->Selectivity Initial Screening Dev_Start->Selectivity Specificity Specificity Selectivity->Specificity Confirm Separation Selectivity->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Define SST Criteria Robustness->System_Suitability Routine_Analysis Sample Analysis System_Suitability->Routine_Analysis Pre-analysis Check

Caption: A flowchart illustrating the logical progression from method development to validation and routine use.

Detailed Experimental Protocol: GC-MS Analysis

The choice of GC-MS parameters is critical for achieving the necessary separation and sensitivity for impurity profiling. Aromatic amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing.[9] Therefore, careful column selection and temperature programming are essential.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of 1-Cyanoethyl 2-aminobenzoate reference standard in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected range of impurities.

  • Impurity Standard Preparation: If available, prepare individual stock solutions of known potential impurities (e.g., 2-aminobenzoic acid, acrylonitrile).

  • Sample Preparation: Dissolve the 1-Cyanoethyl 2-aminobenzoate sample in the chosen solvent to a final concentration of 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for separating a range of aromatic compounds.[10]

  • Injector: Splitless mode is recommended for trace impurity analysis to maximize sensitivity. Injector temperature: 280°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 40-450) for initial identification and method development. Selected Ion Monitoring (SIM) mode for quantitation of known impurities to enhance sensitivity.

Method Validation Parameters and Acceptance Criteria

The validation of the analytical method must be performed in accordance with ICH Q2(R1) guidelines.[3][5][12] The following parameters are essential for demonstrating that the method is suitable for its intended purpose.[13]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4] This includes impurities, degradation products, and the matrix.

  • Procedure:

    • Analyze a blank solvent to ensure no interfering peaks are present at the retention times of the analyte and known impurities.

    • Analyze the 1-Cyanoethyl 2-aminobenzoate reference standard.

    • Analyze individual solutions of known potential impurities.

    • Analyze a spiked sample containing the 1-Cyanoethyl 2-aminobenzoate and all known impurities to demonstrate adequate resolution between all peaks.

  • Acceptance Criteria: The method is considered specific if there is no interference from the blank at the retention times of the analytes and all peaks in the spiked sample are well-resolved (resolution > 1.5).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[12]

  • Procedure:

    • Prepare a series of at least five concentrations of each known impurity, typically spanning from the reporting limit to 120% of the specification limit.[12]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995.

    • The y-intercept should be close to zero.

ImpurityConcentration Range (µg/mL)Correlation Coefficient (r²)
2-Aminobenzoic Acid0.1 - 5.00.9992
Acrylonitrile0.05 - 2.50.9987
Unknown Impurity 10.1 - 5.00.9995
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.[14]

  • Procedure:

    • Prepare a sample of 1-Cyanoethyl 2-aminobenzoate and spike it with known concentrations of each impurity at three levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery of each impurity.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity at each concentration level.

ImpuritySpiked LevelMean Recovery (%)%RSD
2-Aminobenzoic Acid80%98.51.2
100%101.20.9
120%102.11.1
Acrylonitrile80%95.71.5
100%99.81.3
120%103.51.0
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels: repeatability and intermediate precision.[12]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of 1-Cyanoethyl 2-aminobenzoate spiked with known impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 10.0%.

ImpurityRepeatability (%RSD)Intermediate Precision (%RSD)
2-Aminobenzoic Acid1.82.5
Acrylonitrile2.13.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[10]

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

ImpurityLOD (µg/mL)LOQ (µg/mL)
2-Aminobenzoic Acid0.030.1
Acrylonitrile0.0150.05
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, such as:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Injector temperature (± 5°C)

    • Analyze a system suitability sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak symmetry) should remain within the established limits for all tested variations.

Comparison with Alternative Analytical Techniques

While GC-MS is a highly effective technique for this application, it is important to consider other analytical methodologies and their respective advantages and disadvantages.

Technique_Comparison GCMS GC-MS + High sensitivity & selectivity + Excellent for volatile & semi-volatile compounds + Definitive identification via mass spectra - May require derivatization for polar compounds - Not suitable for non-volatile or thermally labile compounds HPLC HPLC-UV + Versatile for a wide range of compounds + Well-established and robust - Lower sensitivity than MS for some impurities - Co-eluting peaks can be problematic - Identification based on retention time only LCMS LC-MS/MS + High sensitivity and selectivity + Suitable for non-volatile and thermally labile compounds + Definitive identification - Higher instrument cost and complexity - Potential for matrix effects (ion suppression/enhancement) Main->GCMS Main->HPLC Main->LCMS

Caption: A comparison of the primary analytical techniques for impurity profiling.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique in the pharmaceutical industry. For 1-Cyanoethyl 2-aminobenzoate, an HPLC method could be developed. However, it may lack the sensitivity of GC-MS for certain volatile impurities like acrylonitrile. Furthermore, co-eluting peaks can be difficult to resolve and identify without a mass spectrometer.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This would be a suitable alternative, particularly if non-volatile or thermally labile impurities are expected. However, the instrumentation is generally more complex and expensive than GC-MS.

For the specific case of 1-Cyanoethyl 2-aminobenzoate and its likely process-related impurities, GC-MS offers an optimal balance of sensitivity, selectivity, and cost-effectiveness.

Conclusion

The GC-MS method detailed in this guide provides a robust and reliable approach for the detection and quantification of impurities in 1-Cyanoethyl 2-aminobenzoate. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment. By following the described experimental procedures and adhering to the specified acceptance criteria, researchers and quality control analysts can have a high degree of confidence in the accuracy and precision of their results.

References

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023). Pharmaceutical Technology. [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025). International Journal of Research and Review. [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). NHS Specialist Pharmacy Service. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation. (2015). SlideShare. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Detailed guidelines of Analytical method validation for related substances? (2019). ResearchGate. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences. [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). Journal of AOAC INTERNATIONAL. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • A Review on GC-MS and Method Development and Validation. (2013). Impact Factor. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2009). CORE. [Link]

  • Methods for producing cyanobenzoic acid derivatives. (2001).
  • KEGG COMPOUND: C00108. (n.d.). Kyoto Encyclopedia of Genes and Genomes. [Link]

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Validation

A Comparative Efficacy Analysis: 2-Cyanoethyl Group versus Traditional Amine Protecting Groups in Modern Synthesis

In the landscape of complex organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of complex organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity and yield.[1][2][3][4][5] This guide provides an in-depth comparison of the emerging 2-cyanoethyl (CE) protecting group for amines against the well-established trifecta of traditional protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

While the prompt specified 1-Cyanoethyl 2-aminobenzoate, the available scientific literature predominantly focuses on the use of the 2-cyanoethyl group for the protection of phosphates in oligonucleotide synthesis.[6][7] However, the underlying deprotection chemistry of the 2-cyanoethyl group—a base-catalyzed β-elimination—provides a solid foundation for its application and comparison as an amine protecting group. This guide will, therefore, focus on the general 2-cyanoethyl group as a representative of this class of protection.

The Stalwarts of Amine Protection: A Brief Overview

The widespread utility of Boc, Cbz, and Fmoc stems from their distinct and predictable cleavage conditions, which forms the cornerstone of orthogonal synthesis strategies.[2][8][9][10]

  • tert-Butoxycarbonyl (Boc): This protecting group is characterized by its stability in basic and nucleophilic environments but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[8][11][12][13]

  • Carboxybenzyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions but is susceptible to removal by catalytic hydrogenolysis.[8][11][14][15]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is stable to acid and catalytic hydrogenation but is labile under mild basic conditions, commonly using a solution of piperidine in an organic solvent.[8][16][17][18]

The Challenger: The 2-Cyanoethyl (CE) Group

The 2-cyanoethyl group offers a unique value proposition due to its distinct deprotection mechanism. It is removed via a base-catalyzed β-elimination reaction, which generates acrylonitrile as a byproduct.[6] This mechanism is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.

Head-to-Head Comparison: Efficacy and Orthogonality

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for selective deprotection in the presence of other sensitive functional groups.[1][8][9]

Characteristic Boc Cbz Fmoc 2-Cyanoethyl (CE)
Deprotection Condition Acid-labile (e.g., TFA)[8][11][12]Hydrogenolysis (e.g., H₂/Pd)[8][11][14]Base-labile (e.g., 20% piperidine in DMF)[8][16]Base-labile (β-elimination, e.g., mild amine bases)[6]
Stability Stable to base, nucleophiles, and hydrogenolysis[12][13]Stable to acid and base[19]Stable to acid and hydrogenolysis[17][18]Stable to acid and hydrogenolysis
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[9][]Solution-Phase Synthesis[9]Solid-Phase Peptide Synthesis (SPPS)[9][16]Potentially applicable in both solution and solid-phase synthesis
Key Advantages Widely used, extensive literature, orthogonal to Cbz and Fmoc[8][9]Orthogonal to Boc and Fmoc, stable to a wide range of conditions[8][19]Orthogonal to Boc and Cbz, mild deprotection, automation-friendly[9][16]Orthogonal to Boc and Cbz, potentially milder base deprotection than Fmoc
Potential Drawbacks Strong acid for deprotection can cleave other acid-sensitive groupsRequires specialized hydrogenation equipment, catalyst can be pyrophoric[14]Not stable to basic conditions, potential for side reactions with the dibenzofulvene byproduct[16]Formation of acrylonitrile byproduct, which is a reactive Michael acceptor and may require a scavenger[6]

Mechanistic Insights: Protection and Deprotection Pathways

Understanding the mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Boc Protection and Deprotection

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate1 Boc_Amine R-NH-Boc Intermediate1->Boc_Amine Collapse Byproducts1 t-BuOH + CO₂ Intermediate1->Byproducts1 Boc_Amine2 R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Amine2->Protonated_Boc H_plus H⁺ (TFA) H_plus->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Decarboxylation Byproducts2 CO₂ + Isobutylene Carbamic_Acid->Byproducts2

Caption: Boc protection and deprotection mechanisms.

2-Cyanoethyl (CE) Protection and Deprotection

CE_Mechanism cluster_protection CE Protection cluster_deprotection CE Deprotection Amine R-NH₂ CE_Amine R-NH-CH₂CH₂-CN Amine->CE_Amine Michael Addition Acrylonitrile CH₂=CH-CN Acrylonitrile->CE_Amine CE_Amine2 R-NH-CH₂CH₂-CN Anion Anionic Intermediate CE_Amine2->Anion Base Base Base->Anion Proton Abstraction Free_Amine R-NH₂ Anion->Free_Amine β-Elimination Acrylonitrile_Byproduct CH₂=CH-CN Anion->Acrylonitrile_Byproduct

Caption: 2-Cyanoethyl protection and deprotection mechanisms.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of a primary amine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a base, such as triethylamine (1.2-1.5 eq) or diisopropylethylamine (DIPEA), to the solution.[21]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) dropwise to the stirring solution at room temperature.[21]

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude Boc-protected amine. Purify by column chromatography if necessary.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[12] Monitor by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Isolation: Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer and concentrate to obtain the deprotected amine.

Protocol 3: Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)
  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent system, such as a mixture of an organic solvent (e.g., diethyl ether or THF) and an aqueous solution of a base (e.g., 1 M sodium carbonate).[14]

  • Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Separate the layers and wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[14]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[14]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.[14]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[14]

Protocol 5: Fmoc Protection of a Primary Amine
  • Dissolution: Dissolve the amine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane to the amine solution with vigorous stirring at 0-5°C.[16]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the Fmoc-protected amine.

Protocol 6: Fmoc Deprotection using Piperidine
  • Dissolution: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Base Addition: Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.

  • Reaction: Stir the solution at room temperature. The deprotection is typically rapid, often complete within 30 minutes.

  • Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected amine.

Protocol 7: Hypothetical 2-Cyanoethyl (CE) Protection of a Primary Amine
  • Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add acrylonitrile (1.1-1.5 eq) to the solution. The reaction can be catalyzed by a mild base.

  • Reaction: Stir the mixture at room temperature, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess acrylonitrile under reduced pressure.

  • Isolation: Purify the crude product by column chromatography to obtain the CE-protected amine.

Protocol 8: Hypothetical 2-Cyanoethyl (CE) Deprotection
  • Setup: Dissolve the CE-protected amine in a suitable solvent.

  • Base Addition: Add a mild amine base, such as triethylamine or DBU, to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.

  • Isolation: Wash the organic layer with water and brine, dry, and concentrate to yield the deprotected amine.

Comparative Experimental Workflow

Comparative_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Start: Primary Amine Substrate Protect_Boc Boc Protection ((Boc)₂O, Base) Start->Protect_Boc Protect_Cbz Cbz Protection (Cbz-Cl, Base) Start->Protect_Cbz Protect_Fmoc Fmoc Protection (Fmoc-OSu, Base) Start->Protect_Fmoc Protect_CE CE Protection (Acrylonitrile) Start->Protect_CE Deprotect_Boc Boc Deprotection (TFA) Protect_Boc->Deprotect_Boc Deprotect_Cbz Cbz Deprotection (H₂/Pd) Protect_Cbz->Deprotect_Cbz Deprotect_Fmoc Fmoc Deprotection (Piperidine) Protect_Fmoc->Deprotect_Fmoc Deprotect_CE CE Deprotection (Base) Protect_CE->Deprotect_CE Analysis Analysis (Yield, Purity via HPLC, NMR) Deprotect_Boc->Analysis Deprotect_Cbz->Analysis Deprotect_Fmoc->Analysis Deprotect_CE->Analysis

Caption: A comparative workflow for evaluating protecting group efficacy.

Conclusion

The selection of an amine protecting group is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic route. While Boc, Cbz, and Fmoc remain the workhorses of organic synthesis due to their well-defined orthogonality and extensive characterization, the 2-cyanoethyl group presents an intriguing alternative. Its base-lability, which is orthogonal to both acid-labile and hydrogenolysis-labile groups, offers a potentially valuable tool for synthetic chemists. However, the formation of acrylonitrile as a byproduct necessitates careful consideration and may require the use of scavengers to prevent unwanted side reactions. Further research into the application of the 2-cyanoethyl group for amine protection will be necessary to fully elucidate its scope and limitations, and to establish its place in the pantheon of indispensable protecting groups.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • ACS Publications. Solventless Protocol for Efficient Bis-N-Boc Protection of Adenosine, Cytidine, and Guanosine Derivatives. [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]

  • Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • Indian Journal of Advances in Chemical Science. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. [Link]

  • SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ACS Publications. Amino Acid-Protecting Groups. [Link]

  • ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • ResearchGate. Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • PubMed. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

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Comparative

Comparative analysis of catalysts used in 1-Cyanoethyl 2-aminobenzoate production

An In-Depth Comparative Analysis of Catalysts for the Synthesis of 1-Cyanoethyl 2-aminobenzoate Introduction 1-Cyanoethyl 2-aminobenzoate, an important intermediate in the synthesis of various pharmaceuticals and functio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Catalysts for the Synthesis of 1-Cyanoethyl 2-aminobenzoate

Introduction

1-Cyanoethyl 2-aminobenzoate, an important intermediate in the synthesis of various pharmaceuticals and functional materials, is primarily produced through the cyanoethylation of 2-aminobenzoic acid (anthranilic acid). This reaction, a classic example of an aza-Michael addition, involves the addition of the amino group of anthranilic acid to the activated double bond of acrylonitrile. The efficiency, selectivity, and environmental footprint of this process are critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems employed for this synthesis, offering field-proven insights and experimental data to aid researchers and process chemists in catalyst selection and optimization.

The cyanoethylation of aromatic amines is not always straightforward; the nucleophilicity of the amine, steric hindrance, and reaction conditions all play a crucial role. While some amines react with acrylonitrile without a catalyst, aromatic amines generally require catalytic activation to achieve satisfactory yields and reaction rates.[1][2] This guide will explore the mechanisms, performance, and practical considerations of acid, metal-based, and heterogeneous catalysts.

Pillar 1: Acid Catalysis - The Conventional Approach

Acid catalysts, such as glacial acetic acid, represent one of the earliest and most straightforward methods for promoting the cyanoethylation of aromatic amines.[2][3] The primary role of the acid is to activate the acrylonitrile molecule, making it more susceptible to nucleophilic attack by the amine.

Mechanism of Action

The acid catalyst protonates the nitrile group of acrylonitrile, which enhances the electrophilicity of the β-carbon atom. This polarization facilitates the nucleophilic attack by the lone pair of electrons on the nitrogen atom of anthranilic acid. A subsequent proton transfer regenerates the catalyst and yields the desired product.

Acid_Catalysis cluster_activation Acrylonitrile Activation cluster_addition Nucleophilic Attack cluster_product Product Formation ACN Acrylonitrile Activated_ACN Protonated Acrylonitrile (Enhanced Electrophile) ACN->Activated_ACN Protonation H_plus H⁺ (from Acid) Intermediate Carbocation Intermediate Activated_ACN->Intermediate Anthranilic_Acid Anthranilic Acid (Nucleophile) Anthranilic_Acid->Intermediate Product 1-Cyanoethyl 2-aminobenzoate Intermediate->Product Deprotonation (Catalyst Regeneration)

Caption: Generalized mechanism of acid-catalyzed cyanoethylation.

Performance and Limitations

While simple, the use of acid catalysts like acetic acid is often associated with several drawbacks:

  • Moderate Yields: The reaction may not proceed to completion, leading to lower yields compared to more advanced catalytic systems.

  • Byproduct Formation: Acetanilide derivatives can sometimes form as byproducts.[3]

  • Harsh Conditions: The reaction may require elevated temperatures and long reaction times to achieve acceptable conversions.[3]

Pillar 2: Metal-Based Catalysis - Enhancing Efficiency and Selectivity

Transition metal catalysts, particularly copper salts, have been demonstrated to be highly effective for the cyanoethylation of aromatic amines, overcoming many of the limitations of simple acid catalysis.

Cupric Acetate: A Superior Catalyst

Among various copper salts, cupric acetate monohydrate stands out as a highly efficient catalyst for the mono-cyanoethylation of aromatic amines.[3] Its superiority is attributed to its greater solubility in the reaction mixture compared to other salts like cupric sulfate or oxalate, which are largely ineffective.[3]

Key Advantages of Cupric Acetate:

  • Improved Yields and Rapid Reactions: It significantly accelerates the reaction, leading to higher yields in shorter timeframes.[3]

  • High Selectivity: A major advantage is its ability to selectively produce the mono-cyanoethylated product. Even under vigorous conditions with excess acrylonitrile, dicyanoethylation is not observed, which contrasts with catalysts like cuprous chloride that can favor dicyanoethylation.[3]

  • Broad Substrate Scope: It effectively catalyzes the reaction even for sterically hindered or deactivated aromatic amines.[3]

  • No Acetanilide Byproduct: The formation of acetanilide byproducts, a problem with some acid catalysts, is not observed with cupric acetate.[3]

The catalytic action is believed to involve the formation of a complex between the cupric ion, the amino group, and the cyano group of acrylonitrile, which facilitates the Michael addition.[3]

Yttrium Nitrate: A Modern, Green Alternative

Recent research has identified yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) as a remarkably active and selective catalyst for the aza-Michael addition of amines to acrylonitrile.[4]

Key Advantages of Yttrium Nitrate:

  • Ambient Temperature Reaction: The reaction proceeds efficiently at room temperature, offering significant energy savings.[4]

  • Excellent Selectivity: It provides selective mono-cyanoethylation of primary aromatic amines.[4]

  • Chemoselectivity: The catalyst is highly chemoselective, specifically promoting N-cyanoethylation without affecting other nucleophilic groups like phenols or active methylene compounds.[4]

  • Green & Practical: Yttrium nitrate is water-soluble, making catalyst removal from the product straightforward through a simple aqueous workup, leading to products of very high purity (up to 99.9%).[4]

Workflow_Catalyst_Comparison Start Start: Anthranilic Acid + Acrylonitrile Catalyst_Choice Catalyst Selection Start->Catalyst_Choice Acid_Cat Acid Catalyst (e.g., Acetic Acid) Catalyst_Choice->Acid_Cat Conventional Cu_Cat Copper Catalyst (e.g., Cupric Acetate) Catalyst_Choice->Cu_Cat High Efficiency Y_Cat Yttrium Catalyst (e.g., Y(NO3)3) Catalyst_Choice->Y_Cat Green/Mild Hetero_Cat Heterogeneous Catalyst (e.g., Silica-Alumina) Catalyst_Choice->Hetero_Cat Recyclable Process_Acid Reflux, long time Moderate Yield Acid_Cat->Process_Acid Process_Cu Rapid reaction High Yield & Selectivity Cu_Cat->Process_Cu Process_Y Ambient Temp High Selectivity, Easy Workup Y_Cat->Process_Y Process_Hetero Elevated Temp (80-300°C) High Yield Hetero_Cat->Process_Hetero Workup_Acid Neutralization, Extraction Process_Acid->Workup_Acid Workup_Cu Extraction Process_Cu->Workup_Cu Workup_Y Aqueous Wash Process_Y->Workup_Y Workup_Hetero Filtration Process_Hetero->Workup_Hetero Product Product: 1-Cyanoethyl 2-aminobenzoate Workup_Acid->Product Workup_Cu->Product Workup_Y->Product Workup_Hetero->Product

Caption: Decision workflow for catalyst selection in cyanoethylation.

Pillar 3: Heterogeneous Catalysis - A Step Towards Process Intensification

Homogeneous catalysts, while effective, present challenges in separation and recovery from the reaction mixture.[1] Heterogeneous catalysts offer a robust solution to this problem, allowing for simple filtration and potential recycling, thereby improving process economics and reducing waste.

Silica-Alumina Catalysts

A silica-alumina catalyst has been successfully employed for the cyanoethylation of aromatic amines.[1] This solid acid catalyst facilitates the reaction in the liquid phase at elevated temperatures.

Key Advantages of Silica-Alumina:

  • High Yield: It can produce the N-monocyanoethyl derivative in high yield.[1]

  • Easy Separation: As a solid catalyst, it is easily separated from the product mixture by filtration, simplifying the workup process significantly.[1]

  • Process Suitability: It is suitable for both batch and continuous flow processes.

The reaction is typically carried out at temperatures ranging from 80°C to 300°C, with catalyst loading between 1 to 20 wt.% based on the aromatic amine.[1]

Data Presentation: Comparative Performance of Catalysts

The following table summarizes the performance and conditions for different catalytic systems based on data from the literature for the cyanoethylation of aromatic amines.

Catalyst SystemTypical ConditionsReaction TimeSelectivityYieldKey Advantages & Disadvantages
Acetic Acid Reflux temperatureLongModerate (risk of byproducts)Acceptable(+): Inexpensive, simple. (-): Byproduct formation, moderate yields, harsh conditions.[3]
Cupric Acetate Reflux temperatureRapidHigh (mono-selective)High(+): High yield, fast, excellent selectivity, no acetanilide byproduct. (-): Homogeneous, requires removal.[3]
Yttrium Nitrate Ambient temperatureNot specifiedHigh (mono-selective)Up to 99%(+): Mild conditions, excellent selectivity, very easy aqueous workup, high purity. (-): Catalyst cost may be higher.[4]
Silica-Alumina 80 - 300 °C1 - 10 hoursHighHigh(+): Heterogeneous (easy separation/recycling), high yield. (-): Requires high temperatures.[1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of 1-Cyanoethyl 2-aminobenzoate, adapted from literature procedures for aromatic amines.

Protocol 1: Synthesis using Cupric Acetate Catalyst

This protocol is adapted from the general procedure described for cupric acetate-catalyzed cyanoethylation of aromatic amines.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzoic acid (1 mole equivalent), acrylonitrile (1.5 mole equivalents), and glacial acetic acid (as solvent).

  • Catalyst Addition: Add cupric acetate monohydrate (0.05 mole equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically rapid.[3]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 1-Cyanoethyl 2-aminobenzoate.

Protocol 2: Synthesis using Yttrium Nitrate Catalyst

This protocol is adapted from the general procedure described for yttrium nitrate-catalyzed cyanoethylation.[4]

  • Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid (1 mole equivalent) in a suitable protic solvent (e.g., ethanol or water).

  • Catalyst Addition: Add Y(NO₃)₃·6H₂O (typically 5-10 mol%) to the solution and stir for a few minutes.

  • Reagent Addition: Add acrylonitrile (1.2 mole equivalents) dropwise to the mixture at ambient temperature.

  • Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup & Isolation: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The water-soluble yttrium nitrate catalyst will remain in the aqueous phase.[4]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the product, which is often of high purity.[4]

References

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

  • Yttrium nitrate promoted selective cyanoethylation of amines. Indian Academy of Sciences. [Link]

  • US Patent 3943162A, Cyanoethylation of aromatic amines.
  • Cyanoethylation. Organic Reactions. [Link]

  • Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research. [Link]

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Validation

A Comparative Guide to the Inter-laboratory Validation of 1-Cyanoethyl 2-aminobenzoate Assay Results

In the landscape of pharmaceutical development and quality control, the assurance of analytical method reliability is paramount. The data generated must be accurate, precise, and reproducible to ensure patient safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the assurance of analytical method reliability is paramount. The data generated must be accurate, precise, and reproducible to ensure patient safety and regulatory compliance.[1] This guide provides an in-depth, objective comparison of a hypothetical inter-laboratory validation study for the assay of 1-Cyanoethyl 2-aminobenzoate, a potential process-related impurity or intermediate in drug synthesis.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design and acceptance criteria, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

The Imperative for Inter-laboratory Validation

An analytical method developed and validated within a single laboratory may perform excellently under those specific conditions. However, for a method to be considered truly robust and transferable—a necessity for global manufacturing and regulatory submissions—it must demonstrate comparable performance across different laboratories, analysts, and equipment.[6][7] Inter-laboratory validation, often termed "reproducibility," is the ultimate test of a method's ruggedness. It exposes the method to the inherent variability of real-world application and provides the highest level of confidence in its suitability for its intended purpose.[5]

1-Cyanoethyl 2-aminobenzoate, as a potential impurity, must be accurately quantified to ensure it does not exceed established safety thresholds.[8] A validated analytical method is therefore not just a quality control tool, but a critical component of patient safety.

The Analytical Subject: 1-Cyanoethyl 2-aminobenzoate

1-Cyanoethyl 2-aminobenzoate is an organic molecule containing both an aminobenzoate and a cyanoethyl functional group. Its analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable approach due to the presence of a chromophore in the aminobenzoate moiety. The primary analytical challenge is to develop a method that is not only specific for the analyte but also robust enough to withstand minor variations in experimental conditions that are inevitable between different laboratories.

Below is a conceptual diagram illustrating the potential formation of this compound as a Michael addition product, a common reaction in pharmaceutical synthesis.

cluster_formation Hypothetical Formation Pathway A Anthranilic acid (2-aminobenzoic acid) C 1-Cyanoethyl 2-aminobenzoate (Product/Impurity) A->C Michael Addition B Acrylonitrile B->C

Caption: Hypothetical formation of 1-Cyanoethyl 2-aminobenzoate.

Designing the Inter-laboratory Study

To rigorously assess the reproducibility of the 1-Cyanoethyl 2-aminobenzoate assay, a three-laboratory study was designed. Each laboratory received a common validation protocol, a single lot of the reference standard, and a batch of a placebo drug product spiked with the analyte at three concentration levels.

The chosen analytical technique is a reversed-phase HPLC method with UV detection. The validation will focus on the key parameters that demonstrate method suitability across different environments:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[4][8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: Assessed at two levels:

    • Intermediate Precision: Variation within a single laboratory (different days, different analysts).[6]

    • Reproducibility: Agreement between results from different laboratories.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

The following diagram outlines the workflow for this inter-laboratory validation study.

start Centralized Planning: - Develop Validation Protocol - Prepare & Distribute Samples labA Laboratory A - Execute Protocol - Generate Data start->labA labB Laboratory B - Execute Protocol - Generate Data start->labB labC Laboratory C - Execute Protocol - Generate Data start->labC data_collection Centralized Data Collection & Initial Review labA->data_collection labB->data_collection labC->data_collection statistical_analysis Statistical Analysis: - ANOVA - Compare Means & RSD% data_collection->statistical_analysis conclusion Final Validation Report: - Method Reproducibility Assessment - Acceptance/Rejection statistical_analysis->conclusion

Caption: Workflow for the inter-laboratory validation process.

Experimental Protocol: HPLC Assay

All participating laboratories were required to adhere strictly to the following HPLC method. This ensures that any observed variability is due to inter-laboratory factors rather than methodological differences.

4.1. Materials and Reagents

  • 1-Cyanoethyl 2-aminobenzoate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Placebo drug product matrix

4.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 40% Acetonitrile in water with 0.1% phosphoric acid. Filter and degas before use.[9]

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the reference standard in the mobile phase in a 50 mL volumetric flask.

  • Spiked Sample Preparation: Accurately weigh placebo powder equivalent to one dosage unit into a 100 mL volumetric flask. Add a specified volume of the Standard Stock Solution to achieve the target concentration (e.g., 50%, 100%, and 150% of the specification limit). Dilute to volume with the mobile phase, mix thoroughly, and filter through a 0.45 µm syringe filter.

4.3. HPLC Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 40:60 Acetonitrile:Water (0.1% H₃PO₄)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

4.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of a 100% concentration standard. The system is deemed suitable if the following criteria are met[10]:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

Comparative Performance Data

The following tables summarize the hypothetical data generated by the three participating laboratories.

Table 1: Specificity and Linearity Results

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Specificity No interference at analyte retention timeNo interference at analyte retention timeNo interference at analyte retention timePeak is spectrally pure and free from placebo interference
Linearity (Correlation Coefficient, r²) 0.99950.99910.9996r² ≥ 0.999

Table 2: Accuracy (Recovery) at Three Concentration Levels

LevelLaboratory A (% Recovery)Laboratory B (% Recovery)Laboratory C (% Recovery)Acceptance Criteria
50% 99.5%101.2%99.8%98.0% - 102.0%
100% 100.3%99.1%100.8%98.0% - 102.0%
150% 99.1%98.5%99.4%98.0% - 102.0%

Table 3: Precision (Intermediate and Reproducibility)

ParameterLaboratory A (%RSD)Laboratory B (%RSD)Laboratory C (%RSD)Acceptance Criteria
Intermediate Precision (n=6) 0.85%1.10%0.92%RSD ≤ 2.0%
Reproducibility (%RSD across all labs, n=18) \multicolumn{3}{c}{1.45%}RSD ≤ 5.0% (Typically wider for inter-lab)

Interpretation and Scientific Rationale

The results from this hypothetical inter-laboratory study demonstrate a high degree of consistency and reliability for the 1-Cyanoethyl 2-aminobenzoate HPLC assay.

  • Specificity: All three laboratories confirmed the absence of interfering peaks from the placebo matrix at the retention time of the analyte. This is a foundational requirement, ensuring that the method measures only the intended compound.[5][8]

  • Linearity: The correlation coefficients (r²) were all well above the acceptance criterion of 0.999, indicating a strong linear relationship between concentration and detector response across the analytical range in all labs.

  • Accuracy: The percent recovery values across all three laboratories and at all three concentration levels were well within the typical acceptance range of 98.0% to 102.0%. This confirms that the method can accurately quantify the analyte without significant bias introduced by the sample matrix or laboratory-specific conditions.

  • Precision:

    • The intermediate precision results, with RSDs well below 2.0%, show that the method is repeatable within each laboratory, even with different analysts on different days.[6]

    • The reproducibility result, an RSD of 1.45% across all 18 measurements from the three labs, is the most critical finding. This low level of variability between laboratories provides strong evidence that the method is robust and transferable. It can be confidently deployed across different quality control sites with the expectation of generating comparable results.

The choice of a buffered mobile phase (with phosphoric acid) is a key element contributing to this robustness. It helps to control the ionization state of the aminobenzoate, ensuring consistent retention times even with minor variations in mobile phase preparation between labs. Similarly, specifying a column temperature of 30°C mitigates variability due to fluctuating ambient laboratory temperatures.

Conclusion

The successful completion of this inter-laboratory validation study provides a comprehensive and objective body of evidence that the described HPLC method is suitable for the quantitative determination of 1-Cyanoethyl 2-aminobenzoate. The method has been shown to be specific, accurate, linear, and, most importantly, reproducible. This rigorous, multi-site evaluation, grounded in the principles of ICH guidelines, ensures that the method can be reliably transferred and implemented across different analytical laboratories, yielding consistent and trustworthy data crucial for regulatory submissions and ensuring product quality.[1][11][12]

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • Valid
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Q2 Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Analytical Method Validation: Back to Basics, Part II - LCGC Intern
  • Steps for HPLC Method Valid
  • Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
  • A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzo

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyanoethyl 2-aminobenzoate

This document provides a detailed, procedure-oriented guide for the safe and compliant disposal of 1-Cyanoethyl 2-aminobenzoate. As a compound incorporating both an aromatic amine and a cyanoethyl group, it necessitates...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedure-oriented guide for the safe and compliant disposal of 1-Cyanoethyl 2-aminobenzoate. As a compound incorporating both an aromatic amine and a cyanoethyl group, it necessitates a cautious and informed approach to waste management. The procedures outlined below are designed to mitigate risks, ensure the safety of laboratory personnel, and prevent environmental contamination. The core principle of this guide is risk preemption through a thorough understanding of the compound's chemical nature.

Hazard Profile and Risk Assessment: Understanding the "Why"

1-Cyanoethyl 2-aminobenzoate does not exist in isolation; its hazards are a composite of its functional groups: the aromatic amine (2-aminobenzoate) and the nitrile (1-cyanoethyl). A comprehensive risk assessment is the mandatory first step before handling or generating waste.

  • Aromatic Amine Toxicity : Primary aromatic amines (PAAs) are a class of compounds known for their potential health hazards, including carcinogenicity and mutagenicity.[1][2] They are readily absorbed through the skin, and their release into the environment can be toxic to aquatic life.[1][2]

  • Nitrile Group Hazard : The primary hazard associated with the cyano- group is its potential to hydrolyze, particularly under acidic conditions, to release highly toxic hydrogen cyanide (HCN) gas.[3] Therefore, all waste streams containing this compound must be kept separate from acidic waste .[3]

  • Direct Contact Hazards : Safety data for related aminobenzoate compounds indicates a risk of serious eye irritation or damage.[4][5][6] Skin contact may also cause irritation.[5][6][7]

Table 1: Hazard Summary based on Analogous Compounds

Hazard ClassGHS CategoryHazard StatementSource Analogs
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritationAnthranilic Acid[4][5], Ethyl 2-Aminobenzoate[6]
Skin IrritationCategory 2H315: Causes skin irritationEthyl 2-Aminobenzoate[6], 2-Cyanobenzoic acid[8]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic lifeAnthranilic Acid[4], Ethyl 4-aminobenzoate[9]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled2-Cyanobenzoic acid[8]

Personnel Protection and Engineering Controls

Prior to generating waste, ensure the proper controls are in place to minimize exposure.

  • Engineering Controls : All handling of 1-Cyanoethyl 2-aminobenzoate, including weighing, transfer, and the addition to waste containers, must be conducted within a certified laboratory chemical fume hood.[3] This provides primary containment of vapors and potential off-gassing. Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[3]

  • Personal Protective Equipment (PPE) : A minimum set of PPE is required at all times.

    • Eye Protection : Tightly fitting safety goggles and a face shield (if not working behind a fume hood sash) are mandatory to protect against splashes.[10]

    • Hand Protection : Chemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm) must be worn.[11] Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.[10][11]

    • Body Protection : A lab coat must be worn and kept fastened.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.[9]

Waste Disposal Workflow: A Step-by-Step Protocol

Proper segregation is the most critical aspect of this disposal process. Never work alone when handling cyanide-containing compounds.[3]

Step 1: Designate a Waste Accumulation Area Establish a designated area within the laboratory, preferably inside a ventilated cabinet or a secondary container within a fume hood, for cyanide-containing waste.[3] This area should be clearly labeled with warnings indicating the presence of cyanide compounds.

Step 2: Prepare Dedicated Waste Containers

  • Liquid Waste : Use a dedicated, chemically compatible (e.g., High-Density Polyethylene - HDPE) container for all liquid waste containing 1-Cyanoethyl 2-aminobenzoate.

  • Solid Waste : Use a separate, clearly labeled container or a robust, sealable bag for all contaminated solid waste. This includes gloves, weighing paper, pipette tips, and contaminated bench absorbent pads.[3]

Step 3: Labeling Immediately label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Cyanoethyl 2-aminobenzoate" and any other chemical constituents.

  • The associated hazards (e.g., "Toxic," "Environmental Hazard," "Reacts with Acid to produce Cyanide Gas").

  • The date of accumulation.

Step 4: Waste Collection

  • Liquids : Carefully transfer all liquid wastes (e.g., mother liquors, reaction workups, cleaning rinsates) into the designated liquid waste container. Do not overfill the container; leave at least 10% headspace.

  • Solids : Place all contaminated solid materials directly into the designated solid waste container.[3]

  • Crucial Precaution : Under no circumstances should acidic waste be mixed with this waste stream. [3] Be mindful of other reagents used in your process that could create an acidic environment.

Step 5: Final Disposal

  • All waste containing 1-Cyanoethyl 2-aminobenzoate must be managed as hazardous waste.[3]

  • Store the sealed and labeled waste containers in your laboratory's designated hazardous waste storage area.

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][4][9] Do not attempt to dispose of this chemical down the drain.[4][11]

Spill and Emergency Procedures

Accidents require immediate and correct action to prevent serious harm.

For a Small Spill (Contained within a Fume Hood):

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbent material into a designated container for hazardous solid waste.

  • Decontaminate the area (see Section 5).

  • Report the spill to your laboratory supervisor or EH&S department.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate the area immediately. [3]

  • Alert all personnel in the vicinity to evacuate.

  • If safe to do so, close the doors to the affected area to contain any vapors.

  • From a safe location, call your institution's emergency number and/or 911.[3]

  • Report the spill to your institution's EH&S department.[3]

  • Do not re-enter the area until it has been cleared by trained emergency responders.

Decontamination Protocol

All non-disposable equipment and work surfaces must be thoroughly decontaminated after use.

  • Initial Decontamination : Within the fume hood, wipe down all surfaces and equipment with a pH 10 buffer solution.[3] This alkaline condition helps to ensure the stability of any residual cyanide-containing compound.

  • Secondary Decontamination : Following the buffer wash, wipe down the same surfaces with a freshly prepared 10% bleach solution.[3] Allow a contact time of at least 10 minutes.

  • Final Rinse : Thoroughly rinse all surfaces with water.

  • Disposal of Cleaning Materials : All wipes, pads, and other materials used for decontamination must be disposed of as solid hazardous waste.[3]

Visual Disposal Workflow

The following diagram outlines the critical decision-making process for handling waste generated from 1-Cyanoethyl 2-aminobenzoate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_final Final Disposal start Handling 1-Cyanoethyl 2-aminobenzoate ppe Wear Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood gen_waste Waste Generated hood->gen_waste waste_type Liquid or Solid? gen_waste->waste_type caution CRITICAL: DO NOT mix with acids. Risk of toxic HCN gas. gen_waste->caution liquid_waste Collect in dedicated, labeled container for LIQUID Cyano/Amine Waste waste_type->liquid_waste Liquid solid_waste Collect in sealed bag/ container for SOLID Cyano/Amine Waste waste_type->solid_waste Solid store_waste Store sealed containers in designated area liquid_waste->store_waste solid_waste->store_waste ehs_pickup Arrange pickup by EH&S or licensed waste contractor store_waste->ehs_pickup

Caption: Disposal decision workflow for 1-Cyanoethyl 2-aminobenzoate.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, December 20). Spectrum Chemical.
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Stanford University.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Material Safety Data Sheet (MSDS) - Chemical Bull. (2026, June 2). Chemical Bull.
  • Safety Data Sheet 1. Product and company identification 2.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • SDS US. (2023, February 19).
  • DAO-1997-39-CCO-Cyanide.pdf - Chemical Management Section.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Page 1 of 7 1 Identification of the substances/ mixture and of the company - ChemScience. (2022, March 24). ChemScience.
  • Safety Data Sheet - Cayman Chemical. (2025, July 1). Cayman Chemical.
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22). SKC Inc.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 6). Fisher Scientific.
  • 4 - • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 22). TCI Chemicals.

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Handling

Personal protective equipment for handling 1-Cyanoethyl 2-aminobenzoate

Comprehensive Safety and Operational Guide for Handling 1-Cyanoethyl 2-aminobenzoate As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system de...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Cyanoethyl 2-aminobenzoate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system designed to mitigate specific molecular hazards. 1-Cyanoethyl 2-aminobenzoate (CAS: 174574-55-1) is a specialized synthetic reagent that requires rigorous handling protocols. This guide provides the definitive, step-by-step operational and disposal methodologies required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Hazard Assessment

To establish a self-validating safety system, we must first understand why specific Personal Protective Equipment (PPE) is required by dissecting the molecule's toxicological profile:

  • The 2-Aminobenzoate (Anthranilate) Core: Anthranilate derivatives are established skin irritants (GHS Category 2, H315) and serious eye irritants (GHS Category 2, H319)[1]. While generally less acutely toxic than simple anilines, aromatic amines carry inherent risks of dermal sensitization. Chronic exposure to related uremic toxins or aromatic amines can lead to systemic toxicity, emphasizing the need to prevent repeated micro-exposures[2].

  • The Cyanoethyl Ester Group: Cyanoethyl esters are reactive electrophiles. Compounds containing cyanoethyl moieties are known to cause respiratory irritation and can be harmful if absorbed dermally or inhaled[3]. The lipophilic nature of the ester facilitates rapid skin penetration. Furthermore, under extreme pH conditions (strong acids or bases), the cyanoethyl group can undergo hydrolysis, theoretically releasing toxic byproducts, making robust dermal and respiratory barriers non-negotiable.

Mandatory Personal Protective Equipment (PPE)

The following PPE specifications are engineered to counter the specific permeation and irritation risks posed by aminobenzoate and cyanoethyl ester derivatives.

PPE CategorySpecificationReplacement ScheduleMechanistic Rationale
Hand Protection Nitrile gloves (≥ 5 mil thickness)Every 2 hours or immediately upon contamination.Nitrile provides superior chemical resistance to ester and amine permeation compared to standard latex[4].
Eye Protection ANSI Z87.1 Splash-proof chemical gogglesInspect before each use; replace if scratched.Prevents severe eye irritation (H319) caused by direct anthranilate exposure[1].
Body Protection 100% Cotton Lab Coat & Neoprene ApronLaunder lab coat weekly; decontaminate apron post-use.Prevents dermal absorption of lipophilic cyanoethyl esters through clothing[3].
Respiratory Chemical Fume Hood (Face velocity 80-120 fpm)Annual certification required.Mitigates the inhalation risk of volatile degradation products or aerosolized particulates.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's verification check is successful.

Phase 1: Environmental Validation

  • Verify Ventilation: Confirm the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.

  • Clear Workspace: Remove incompatible materials from the hood, specifically strong oxidizing agents, strong acids, and strong bases, to prevent unintended hydrolysis.

Phase 2: PPE Donning Sequence

  • Don standard laboratory attire (long pants, closed-toe non-porous shoes).

  • Equip ANSI Z87.1 chemical splash goggles.

  • Don a heavy cotton lab coat and a chemically resistant neoprene apron.

  • Apply double-layer nitrile gloves. Pull the inner glove under the lab coat cuff and the outer glove over the cuff to eliminate exposed skin at the wrist.

Phase 3: Execution of Transfer

  • Place the sealed container of 1-Cyanoethyl 2-aminobenzoate inside the fume hood at least 6 inches behind the sash to ensure optimal vapor capture.

  • For Solids: Use a grounded, anti-static micro-spatula to prevent electrostatic discharge, which could aerosolize fine particulates.

  • For Solutions: Use dedicated positive-displacement pipettes to prevent aerosol generation and ensure volumetric accuracy despite the liquid's vapor pressure.

  • Seal the primary container immediately after the required mass/volume is extracted.

Phase 4: Decontamination & Doffing

  • Wipe down the exterior of the primary container and all reusable tools with a solvent compatible with organic esters (e.g., 70% isopropanol), followed by a distilled water rinse.

  • Remove the outer layer of nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin.

  • Remove remaining PPE in the designated doffing area, washing hands thoroughly with soap and water as the final step.

Process Visualization

G N1 1. Fume Hood & PPE Verification N2 2. Primary Handling (Transfer/Weighing) N1->N2 Flow >100 fpm N3 Spill Occurred? N2->N3 Monitor N4 3a. Spill Protocol Isolate & Absorb N3->N4 Yes N5 3b. Standard Decontamination N3->N5 No N6 4. Hazardous Waste Disposal N4->N6 Collect Waste N5->N6 Dispose Consumables

Workflow and spill response protocol for handling 1-Cyanoethyl 2-aminobenzoate.

Emergency Response & Spill Management

In the event of a spill, immediately execute the following protocol to prevent dermal exposure and vapor inhalation:

  • Isolate: Evacuate personnel from the immediate vicinity. Lower the fume hood sash to maximize exhaust velocity over the spill zone.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use paper towels for concentrated spills, as they do not sufficiently suppress vapor release.

  • Absorb & Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Neutralize: Wash the contaminated surface with a mild detergent and water to remove residual ester and amine traces, collecting the rinsate for hazardous waste disposal.

Waste Disposal Plan

Improper disposal of cyanoethyl compounds can lead to dangerous cross-reactions in waste streams.

  • Segregation: Never mix 1-Cyanoethyl 2-aminobenzoate waste with strong acids or bases, as this triggers the hydrolysis of the cyanoethyl group.

  • Labeling: Label waste containers explicitly as "Hazardous Organic Waste: Contains Aminobenzoate and Cyanoethyl Ester derivatives."

  • Storage: Store in a secondary containment tray in a cool, dark, and well-ventilated hazardous waste accumulation area until collected by your facility's Environmental Health and Safety (EHS) department.

References

  • TCI Chemicals.
  • PubChem.
  • TCI Chemicals. "SAFETY DATA SHEET: Tris(2-cyanoethyl)
  • United Arab Emirates University. "Safety Manual College of Engineering". uaeu.ac.ae.

Sources

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